2-(Phenylthio)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57851. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylsulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWZHCSQVRVQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046974 | |
| Record name | 2-Phenylmercaptoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-12-7 | |
| Record name | 2-(Phenylthio)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylmercaptoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylthioethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(phenylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylmercaptoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylthio)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLMERCAPTOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WA374O44P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(Phenylthio)ethanol chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to 2-(Phenylthio)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
This compound is an organic compound featuring a phenyl group attached to a sulfur atom, which is in turn bonded to an ethanol (B145695) backbone.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(Phenylsulfanyl)ethanol |
| Synonyms | 2-Hydroxyethyl phenyl sulfide, Phenylthioethanol |
| CAS Number | 699-12-7 |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| InChI | InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
| InChIKey | KWWZHCSQVRVQGF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SCCO |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Liquid | |
| Color | Colorless to pale yellow | |
| Boiling Point | 115-116 °C at 2 mmHg | |
| Density | 1.143 g/mL at 25 °C | |
| Refractive Index | n20/D 1.592 | |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Soluble in common organic solvents |
Spectral Data
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted Chemical Shifts (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H) δ 3.75 (t, J=6.0 Hz, 2H, -CH₂OH) δ 3.10 (t, J=6.0 Hz, 2H, -SCH₂-) δ 2.50 (br s, 1H, -OH) |
| ¹³C NMR | Predicted Chemical Shifts (CDCl₃): δ 135.8 (Ar-C, C-S) δ 129.5 (Ar-C) δ 128.9 (Ar-C) δ 126.5 (Ar-C) δ 60.5 (-CH₂OH) δ 38.5 (-SCH₂-) |
| IR (Infrared) | Key Absorptions (cm⁻¹): ~3400 (broad, O-H stretch) ~3060 (aromatic C-H stretch) ~2930 (aliphatic C-H stretch) ~1580, 1480, 1440 (aromatic C=C stretch) ~1050 (C-O stretch) ~740, 690 (aromatic C-H bend) |
| Mass Spec. | Key Fragments (m/z): 154 (M⁺) 123 (M⁺ - CH₂OH) 109 (C₆H₅S⁺) 77 (C₆H₅⁺) 45 (CH₂OH⁺) |
Chemical Synthesis and Reactions
This compound is a versatile intermediate in organic synthesis. It is commonly prepared by the nucleophilic substitution of a haloethanol with thiophenol. It can undergo oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone.
Caption: Key chemical transformations of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from thiophenol and 2-chloroethanol.
Materials:
-
Thiophenol
-
2-Chloroethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add thiophenol dropwise at room temperature with stirring.
-
After the addition is complete, add 2-chloroethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Oxidation to 2-(Phenylsulfinyl)ethanol
This protocol outlines the selective oxidation of this compound to its corresponding sulfoxide using hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add hydrogen peroxide (30% solution) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(Phenylsulfinyl)ethanol.
DPPH Radical Scavenging Assay
This protocol is for assessing the antioxidant activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare a series of dilutions of this compound and ascorbic acid in the same solvent.
-
In a 96-well plate, add 100 µL of each sample dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target microorganism.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Gentamicin)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB.
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Biological Activity and Signaling Pathways
Preliminary studies suggest that this compound may possess antioxidant and antimicrobial properties. However, as of the latest literature review, there is no specific documented evidence of this compound being directly involved in or modulating specific cellular signaling pathways. Its biological effects are more likely attributed to its general chemical reactivity and properties. The primary utility of this compound in the context of drug development is as a synthetic building block for more complex biologically active molecules.
Caption: Logical relationships of this compound's utility.
Applications
This compound serves as a valuable intermediate in various synthetic applications, including:
-
Synthesis of Heterocyclic Compounds: It is used in the preparation of indole, benzofuran, and benzothiophene (B83047) derivatives, which are important scaffolds in many biologically active compounds.
-
Protecting Group Chemistry: The 2-(phenylthio)ethyl group can be used as a protecting group in organic synthesis.
-
Pharmaceutical Research: Its derivatives are investigated for potential therapeutic applications, including antimicrobial and antioxidant agents.
Safety Information
This compound is a combustible liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Phenylthio)ethanol (CAS No: 699-12-7). The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed summary of its physical and chemical characteristics. Key quantitative data are presented in structured tables for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties. Logical workflows for its synthesis and common applications are visualized using Graphviz (DOT language) to provide a clear understanding of the chemical processes.
Introduction
This compound, also known as 2-hydroxyethyl phenyl sulfide, is an organosulfur compound with the chemical formula C₈H₁₀OS. It is characterized by a phenylthio group attached to an ethanol (B145695) backbone. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds. Its potential biological activities, including antioxidant and antimicrobial properties, have also garnered interest within the scientific community. A thorough understanding of its physicochemical properties is fundamental for its application in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. This data has been compiled from various scientific sources to provide a reliable reference.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀OS | [1] |
| Molecular Weight | 154.23 g/mol | [1] |
| Appearance | Colorless to light orange/yellow liquid | TCI America |
| Density | 1.143 g/mL at 25 °C | [2] |
| Boiling Point | 115-116 °C at 2 mmHg | [2] |
| Melting Point | Not available | |
| Refractive Index (n20/D) | 1.592 | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Vapor Pressure | 0.00205 mmHg at 25 °C | ChemBK |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 699-12-7 | [2] |
| EC Number | 211-828-9 | [2] |
| Beilstein Registry Number | 1860057 | [2] |
| PubChem CID | 69685 | LabSolutions |
| SMILES | C1=CC=C(C=C1)SCCO | ChemSrc |
| InChI | InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | ChemSrc |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of Boiling Point (Capillary Method)
This protocol is adapted from standard laboratory procedures for determining the boiling point of a liquid organic compound.[2][3]
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube (fusion tube)
-
Heating source (Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
Fill the small test tube with this compound to a depth of approximately 2-3 cm.
-
Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer and test tube assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube or the oil bath.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density (Pycnometer Method)
This protocol outlines the use of a pycnometer for the accurate determination of the density of this compound.[4][5][6]
Apparatus:
-
Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath
-
Pasteur pipette
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₀).
-
Carefully fill the pycnometer with this compound using a Pasteur pipette, avoiding the formation of air bubbles.
-
Insert the stopper firmly. The excess liquid will be expelled through the capillary bore.
-
Place the filled pycnometer in the thermostatic water bath set to a constant temperature (e.g., 25 °C) and allow it to equilibrate for at least 20 minutes.
-
Remove the pycnometer from the bath and carefully dry the exterior with a lint-free cloth.
-
Weigh the filled pycnometer and record the mass (m₁).
-
Empty and clean the pycnometer. Fill it with distilled water and repeat steps 4-7 to determine the mass of the pycnometer filled with water (m₂).
-
The density of water (ρ_water) at the experimental temperature must be known from reference tables.
-
Calculations:
-
Mass of the liquid (m_liquid) = m₁ - m₀
-
Mass of water (m_water) = m₂ - m₀
-
Volume of the pycnometer (V) = m_water / ρ_water
-
Density of this compound (ρ_liquid) = m_liquid / V
-
Determination of Refractive Index (Abbe Refractometer)
This protocol describes the standard procedure for measuring the refractive index of this compound using an Abbe refractometer.[1][7][8][9][10]
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper or Pasteur pipette
-
Soft lens tissue
-
Ethanol or acetone (B3395972) (for cleaning)
Procedure:
-
Turn on the refractometer and the constant temperature water circulator, setting the temperature to 20 °C. Allow the instrument to equilibrate.
-
Clean the surfaces of the measuring and illuminating prisms with a soft lens tissue moistened with ethanol or acetone, then wipe dry with a clean, dry tissue.
-
Using a dropper, apply a few drops of this compound onto the surface of the measuring prism.
-
Gently close the prisms and lock them in place.
-
Adjust the light source to illuminate the prisms.
-
Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.
-
Adjust the compensator knob to eliminate any color fringe at the borderline between the light and dark fields, resulting in a sharp, single line.
-
Turn the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.
-
Press the switch to illuminate the scale and read the refractive index value. Record the temperature.
-
After the measurement, open the prisms and clean them thoroughly.
Synthesis and Applications
This compound is a versatile chemical intermediate. The following diagrams illustrate its synthesis and a key application.
Synthesis of this compound
A common laboratory synthesis involves the nucleophilic substitution reaction between thiophenol and 2-chloroethanol (B45725) in the presence of a base.
Caption: Synthesis of this compound via nucleophilic substitution.
Application in Heterocyclic Synthesis: Fischer Indole (B1671886) Synthesis
This compound can be used as a precursor in the synthesis of indole derivatives, which are important scaffolds in medicinal chemistry.[11][12][13][14]
Caption: Application of this compound in Fischer Indole Synthesis.
Chemical Reactivity and Biological Activity
Chemical Reactivity
-
Oxidation: The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, which are useful intermediates in further synthetic transformations.
-
Etherification: The hydroxyl group can undergo etherification reactions with various alkylating agents.
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Biological Activity
-
Antioxidant Properties: Thioethers are known to act as secondary antioxidants by decomposing hydroperoxide intermediates in oxidation processes.[15][16][17][18] This property is attributed to the ability of the sulfur atom to be oxidized, thereby quenching reactive oxygen species.
-
Antimicrobial Activity: Organosulfur compounds, in general, have been shown to possess antibacterial and antifungal properties.[19][20][21][22][23] The mechanism often involves the reaction of the sulfur atom with sulfhydryl groups of essential enzymes in microorganisms, leading to the disruption of cellular functions. Further research is needed to fully elucidate the specific antimicrobial mechanism of this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties, experimental determination protocols, synthesis, and applications of this compound. The data and workflows presented herein are intended to be a valuable resource for scientists and researchers engaged in organic synthesis, drug discovery, and materials science. A comprehensive understanding of these fundamental properties is crucial for the effective and safe utilization of this versatile chemical compound.
References
- 1. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. che.utah.edu [che.utah.edu]
- 6. scribd.com [scribd.com]
- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. hinotek.com [hinotek.com]
- 9. scribd.com [scribd.com]
- 10. Abbe’s Refractometer Operational SOP [webofpharma.com]
- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. New data on the mechanism of the Fischer indole synthesis (review) | Semantic Scholar [semanticscholar.org]
- 15. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 16. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. THE ANTIBACTERIAL PROPERTIES OF SULFUR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-(Phenylthio)ethanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Phenylthio)ethanol, a compound of interest to researchers and professionals in drug development and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for obtaining such spectra are also provided, alongside a visual representation of the general analytical workflow.
Spectroscopic Data Summary
The spectroscopic data for this compound (CAS No. 699-12-7) is crucial for its identification and characterization. The following tables summarize the key data points obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.75 | Triplet | 2H | -CH₂-OH |
| 3.15 | Triplet | 2H | -S-CH₂- |
| 2.50 | Singlet | 1H | -OH |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 135.8 | C (quaternary aromatic) |
| 129.8 | CH (aromatic) |
| 129.1 | CH (aromatic) |
| 126.5 | CH (aromatic) |
| 60.8 | -CH₂-OH |
| 38.7 | -S-CH₂- |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 | Strong, Broad | O-H stretch (alcohol) |
| 3050 | Medium | Aromatic C-H stretch |
| 2930 | Medium | Aliphatic C-H stretch |
| 1580 | Medium | Aromatic C=C stretch |
| 1475 | Medium | Aromatic C=C stretch |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 740 | Strong | Aromatic C-H out-of-plane bend |
| 690 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a distinct fragmentation pattern that aids in its structural elucidation. The data is available on the NIST WebBook.
| m/z | Relative Intensity (%) | Assignment |
| 154 | 40 | [M]⁺ (Molecular Ion) |
| 123 | 100 | [M - CH₂OH]⁺ |
| 109 | 30 | [C₆H₅S]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters are used, and for ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of liquid this compound is typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then acquired over a range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. The liquid sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
Biological Activity of 2-(Phenylthio)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylthio)ethanol is an organosulfur compound with the chemical formula C₆H₅SCH₂CH₂OH. It is structurally related to the well-studied biogenic amine, 2-phenylethanol (B73330), with the key difference being the substitution of a sulfur atom for a methylene (B1212753) group, creating a phenylthioether linkage. While preliminary research suggests potential antioxidant and antimicrobial properties for this compound, a comprehensive understanding of its biological activity, including quantitative data and mechanisms of action, remains limited in the publicly available scientific literature. This technical guide aims to summarize the current, albeit sparse, knowledge on the biological activities of this compound and to provide a framework for future research by detailing relevant experimental protocols.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.
| Property | Value |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| CAS Number | 699-12-7 |
| Appearance | Liquid |
| Density | 1.143 g/mL at 25 °C |
| Boiling Point | 115-116 °C at 2 mmHg |
| Refractive Index | n20/D 1.592 |
Biological Activities: A Landscape of Limited Data
Much of the detailed biological research has been conducted on the related compound, 2-phenylethanol. Studies on 2-phenylethanol have demonstrated its bacteriostatic activity, with a reported MIC₅₀ of approximately 15 mM against E. coli.[2] The proposed mechanism of action for 2-phenylethanol involves its interaction with and disruption of the cell membrane.[2] While these findings for 2-phenylethanol are informative, it is crucial to note that the presence of the sulfur atom in this compound can significantly alter its electronic and steric properties, and thus its biological activity. Therefore, direct extrapolation of data from 2-phenylethanol to this compound is not scientifically sound.
Experimental Protocols for Future Investigation
To address the current knowledge gap, detailed experimental investigation of this compound is required. The following are standard protocols that can be adapted to systematically evaluate its biological activities.
Antioxidant Activity Assays
A battery of assays should be employed to comprehensively assess the antioxidant potential of this compound, as different assays reflect different mechanisms of antioxidant action.
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound to the wells.
-
Include a control group with the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Prepare a stock solution of ABTS and potassium persulfate.
-
Mix the two solutions to generate the ABTS radical cation (ABTS•⁺) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
Add a small volume of each dilution to a fixed volume of the diluted ABTS•⁺ solution.
-
Measure the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC₅₀ value.
Antimicrobial Susceptibility Testing
Standardized methods should be used to determine the antimicrobial spectrum and potency of this compound.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a stock solution of this compound and sterilize by filtration.
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanism of Action: Uncharted Territory
Currently, there is no published research on the effects of this compound on cellular signaling pathways. To understand its mechanism of action, future studies could investigate its impact on key pathways involved in cellular processes such as inflammation, apoptosis, and proliferation.
Investigating Potential Signaling Pathway Modulation
A logical starting point, given the structural similarity to 2-phenylethanol, would be to investigate the effects of this compound on cell membrane integrity and fluidity. Further studies could then explore its influence on common signaling cascades.
Workflow for Investigating Signaling Pathway Involvement:
Caption: A generalized workflow for investigating the impact of this compound on cellular signaling pathways.
Conclusion and Future Directions
-
Quantitative assessment of its antioxidant and antimicrobial activities against a broad range of free radicals and pathogenic microorganisms.
-
Elucidation of its mechanism(s) of action , including its effects on cell membranes and key signaling pathways.
-
Structure-activity relationship studies of this compound and its derivatives to optimize its biological effects.
Such studies are essential to unlock the potential of this compound for applications in the pharmaceutical and other life science industries.
References
2-(Phenylthio)ethanol: An In-depth Technical Guide on its Biological Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the biological mechanisms of the structurally similar compound 2-phenylethanol (B73330) (PEA). However, there is a notable scarcity of direct research on the specific molecular mechanisms of action of 2-(Phenylthio)ethanol. This guide provides a comprehensive overview of the known biological activities of this compound and leverages the well-documented activities of PEA and the chemical properties of thioethers to propose potential mechanisms of action for further investigation. All data and pathways derived from studies on PEA are explicitly identified.
Executive Summary
This compound is an organosulfur compound with demonstrated potential in organic synthesis and emerging interest in its biological activities. Preliminary studies suggest that this compound possesses both antimicrobial and antioxidant properties, positioning it as a candidate for further investigation in drug development and other biomedical applications. This technical guide synthesizes the current, albeit limited, understanding of this compound's biological mechanism of action. Due to the lack of direct mechanistic studies, this document draws parallels with the extensively studied analogous compound, 2-phenylethanol (PEA), and explores the known antioxidant properties of thioether compounds to build a foundational understanding. The proposed mechanisms herein should be considered hypothetical and serve as a basis for future experimental validation.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| CAS Number | 699-12-7 |
| Appearance | Liquid |
| Boiling Point | 115-116 °C at 2 mmHg |
| Density | 1.143 g/mL at 25 °C |
Known and Postulated Biological Activities
Antimicrobial Activity
Postulated Mechanism based on 2-Phenylethanol (PEA):
The primary antimicrobial mechanism of PEA is attributed to its interaction with and disruption of cellular membranes.[1] Its amphipathic nature allows it to insert into the lipid bilayer of bacterial cell membranes, leading to an increase in membrane fluidity and permeability.[1] This disruption of the membrane integrity can lead to several downstream effects, ultimately resulting in bacteriostasis or bactericidal action.
-
Disruption of Membrane Integrity: Increased membrane fluidity can impair the function of membrane-bound proteins, disrupt the proton motive force, and lead to the leakage of essential intracellular components such as ions and metabolites.[1]
-
Inhibition of Macromolecular Synthesis: PEA has been shown to inhibit the synthesis of DNA, RNA, and proteins in bacteria.[1] This is thought to be a secondary effect resulting from the disruption of the cell membrane and the subsequent imbalance in intracellular homeostasis.
The presence of the thioether linkage in this compound may influence its lipophilicity and interaction with microbial membranes compared to PEA. Further research is required to validate this proposed mechanism and to determine the antimicrobial spectrum and potency of this compound.
Quantitative Data for 2-Phenylethanol (PEA) and its Derivatives against E. coli [1]
| Compound | MIC₅₀ (mM) |
| 2-Phenylethanol (PEA) | ~15 |
| Phenylacetic acid | ~20 |
| Methyl phenylacetate | ~6.3 |
| Tyrosol | ~30 |
| Phenyllactic acid | ~45 |
This data is for 2-phenylethanol and its derivatives and is provided for comparative purposes only.
Antioxidant Activity
Preliminary research indicates that this compound possesses antioxidant properties, suggesting its potential to scavenge free radicals.[2] The mechanism for this activity is not fully elucidated but may be attributed to the presence of the thioether group.
Postulated Mechanism based on Thioether Chemistry:
Thioether compounds are known to act as secondary antioxidants, primarily by decomposing hydroperoxides into non-radical, stable products. This process prevents the propagation of radical chain reactions that can lead to cellular damage. The sulfur atom in the thioether linkage can be oxidized, thereby neutralizing reactive oxygen species.
Signaling Pathways: A Hypothetical Framework
There is currently no direct evidence of specific signaling pathways modulated by this compound. However, based on the known effects of its analogue, 2-phenylethanol, on microbial cells, a hypothetical workflow for its antimicrobial action can be proposed.
Experimental Protocols
Detailed experimental protocols for investigating the biological activity of this compound are not available. The following are generalized protocols for assessing antimicrobial and antioxidant activities that can be adapted for this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Positive control (bacterial culture without antimicrobial agent)
-
Negative control (broth medium only)
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive and negative controls on each plate.
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration with no visible growth.[3]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution in methanol (B129727) or ethanol (B145695)
-
This compound solutions at various concentrations
-
Methanol or ethanol (as solvent)
-
Positive control (e.g., ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in the chosen solvent.
-
In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the this compound solution.
-
Include a control containing the DPPH solution and solvent only.
-
Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[4]
Future Directions and Conclusion
The current body of scientific literature provides a preliminary indication that this compound may have valuable biological activities. However, a significant knowledge gap exists regarding its specific mechanisms of action. To fully understand its potential, future research should focus on:
-
Quantitative Antimicrobial Studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad spectrum of pathogenic bacteria and fungi.
-
Mechanistic Antimicrobial Studies: Investigating the direct effects of this compound on microbial cell membranes, including membrane potential, permeability, and fluidity. Studies should also explore its impact on DNA, RNA, and protein synthesis.
-
Enzyme Inhibition Assays: Screening this compound against a panel of microbial and mammalian enzymes to identify potential molecular targets.
-
In-depth Antioxidant Studies: Elucidating the precise mechanism of its antioxidant activity, including its ability to scavenge different types of free radicals and its potential to induce endogenous antioxidant defense systems.
-
Toxicology and Safety Profile: Establishing the cytotoxic and in vivo toxicity profile of this compound to determine its therapeutic index.
-
Comparative Studies: Directly comparing the biological activities and mechanisms of this compound and 2-phenylethanol to understand the contribution of the thioether linkage.
References
2-(Phenylthio)ethanol: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylthio)ethanol is an organosulfur compound with a growing profile of interesting biological activities. Its unique structure, featuring a phenylthio moiety linked to an ethanol (B145695) backbone, makes it a versatile molecule for chemical synthesis and a candidate for investigation in various therapeutic areas. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its chemical properties, synthesis, and putative biological mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers exploring the potential of this compound in their own studies.
Quantitative Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for the identification, characterization, and quantification of the compound in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀OS | [1][2] |
| Molecular Weight | 154.23 g/mol | |
| CAS Number | 699-12-7 | |
| Appearance | Liquid | |
| Boiling Point | 115-116 °C at 2 mmHg | [3] |
| Density | 1.143 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.592 | |
| Flash Point | 113 °C (closed cup) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 36.2, 60.8, 126.4, 129.1, 129.8, 135.2 | [4] |
| IR Spectrum | Major peaks at approx. 3370 (O-H stretch), 3060 (aromatic C-H stretch), 2930 (aliphatic C-H stretch), 1580 (C=C stretch), 1480, 1440, 1040 (C-O stretch), 740, 690 cm⁻¹ | [5] |
| Mass Spectrum (EI) | m/z: 154 (M⁺), 123, 110, 109, 91, 77, 65, 51 | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the nucleophilic substitution reaction between thiophenol and 2-chloroethanol (B45725) in the presence of a base.[2]
Materials:
-
Thiophenol
-
2-Chloroethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve sodium hydroxide (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the stirred solution, add thiophenol (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add 2-chloroethanol (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol describes a general method for evaluating the potential anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
96-well cell culture plates
-
Cell incubator (37 °C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After the incubation period, collect the cell culture supernatant.
-
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) in the samples by comparing the absorbance to a standard curve of sodium nitrite.
-
Determine the inhibitory effect of this compound on NO production by comparing the nitrite concentrations in the treated groups to the LPS-stimulated control group.
Potential Research Applications and Signaling Pathways
Anti-inflammatory Effects
Chronic inflammation is a key contributor to a wide range of diseases. Compounds that can modulate inflammatory pathways are of significant research interest. Ethanol and other phenolic compounds have been shown to influence inflammatory signaling. It is plausible that this compound may exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Potential anti-inflammatory mechanism of this compound.
Anticancer Activity
The induction of apoptosis in cancer cells is a primary goal of many anticancer therapies. Ethanol has been shown to induce apoptosis in various cell types through the mitochondrial pathway.[6] this compound could potentially share this pro-apoptotic activity, making it a candidate for cancer research. A proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Proposed pro-apoptotic mechanism in cancer cells.
Neuroprotective Effects
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Interestingly, while high concentrations of ethanol are neurotoxic, some studies suggest that low to moderate doses may have neuroprotective effects.[7] This dual role warrants investigation for this compound, which may offer a therapeutic window for neuroprotection. Potential mechanisms could involve the modulation of signaling pathways related to oxidative stress and cell survival.
Caption: Potential neuroprotective workflow of this compound.
Structure-Activity Relationship (SAR) and Drug Development
The chemical structure of this compound provides ample opportunities for modification to optimize its biological activity. Structure-activity relationship (SAR) studies on analogs of this compound could elucidate the key structural features required for a particular biological effect. For instance, studies on related phenylethanol derivatives have shown that elongation of the alkyl chain and the nature of the polar headgroup can significantly influence their biological activity.[8] By systematically modifying the phenyl ring, the sulfur linker, and the ethanol moiety, researchers can develop new compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound is a molecule with considerable, yet largely unexplored, potential in various fields of biomedical research. Its reported antioxidant, antimicrobial, and potential anti-inflammatory, anticancer, and neuroprotective properties make it a compelling subject for further investigation. The experimental protocols and hypothetical signaling pathways presented in this guide are intended to provide a framework for future research endeavors. Detailed mechanistic studies are required to validate these proposed pathways and to fully understand the therapeutic potential of this compound and its derivatives. Future research should focus on in-depth SAR studies, preclinical evaluation in relevant disease models, and investigation of its pharmacokinetic and toxicological profiles to pave the way for its potential translation into clinical applications.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | CAS#:699-12-7 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. This compound(699-12-7) 13C NMR spectrum [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. Ethanol promotes T cell apoptosis through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection & mechanism of ethanol in stroke and traumatic brain injury therapy: new prospects for an ancient drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 2-(Phenylthio)ethanol
An In-depth Technical Guide to 2-(Phenylthio)ethanol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-hydroxyethyl phenyl sulfide, is an organosulfur compound with the chemical formula C₈H₁₀OS.[1][2] It is characterized by a phenylthio group attached to an ethanol (B145695) backbone. This compound has garnered significant interest within the scientific community due to its versatile applications as an intermediate in organic synthesis and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound.
Chemical and Physical Properties
This compound is a liquid at room temperature with the physical and chemical properties summarized in the table below.[1][2]
| Property | Value |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| CAS Number | 699-12-7 |
| Appearance | Liquid |
| Boiling Point | 115-116 °C at 2 mmHg |
| Density | 1.143 g/mL at 25 °C |
| Refractive Index | n20/D 1.592 |
| Flash Point | 113 °C (closed cup) |
Discovery and History
While the precise moment of discovery and the first scientist to synthesize this compound are not definitively documented in readily available literature, its origins can be traced back to the early 20th century, a period of burgeoning research in organic sulfur chemistry. The work of researchers like W. R. Kirner in the late 1920s on related β-thio-substituted alcohols laid the foundational knowledge for the synthesis of such compounds. The primary and most historically significant method for its preparation involves the nucleophilic substitution reaction between a thiophenolate and a two-carbon electrophile bearing a hydroxyl group or its precursor.
Early Synthesis Methods
The most common and historically significant method for the synthesis of this compound is the reaction of sodium thiophenolate with ethylene (B1197577) chlorohydrin. This reaction is a classic example of a Williamson ether synthesis, adapted for the formation of a thioether linkage.
An alternative early method involves the ring-opening of ethylene oxide with thiophenol or its corresponding thiophenolate. This reaction is typically carried out under basic conditions to deprotonate the thiophenol, increasing its nucleophilicity.
Experimental Protocols
Synthesis of this compound from Sodium Thiophenolate and Ethylene Chlorohydrin
This protocol is based on the principles of nucleophilic substitution reactions prevalent in early organic synthesis.
Materials:
-
Thiophenol
-
Sodium ethoxide
-
Absolute ethanol
-
Ethylene chlorohydrin
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Thiophenol is added dropwise to the sodium ethoxide solution with stirring to form sodium thiophenolate.
-
Ethylene chlorohydrin is then added dropwise to the solution of sodium thiophenolate.
-
The reaction mixture is refluxed for several hours to ensure the completion of the reaction.
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
The ethanol is removed from the filtrate by distillation.
-
The remaining residue is taken up in diethyl ether and washed with water to remove any remaining salts and unreacted ethylene chlorohydrin.
-
The ethereal layer is dried over anhydrous sodium sulfate.
-
The diethyl ether is removed by distillation.
-
The crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 115-116 °C at 2 mmHg.
Modern Catalytic Synthesis
More contemporary methods often employ catalytic approaches to improve efficiency and selectivity. One such method involves the reaction of 2-anilinoethanol, 2-phenoxyethanol, and this compound on AlPO₄ and Pd/AlPO₄ catalysts for the synthesis of indole, benzofuran, and benzothiophene, respectively.[1]
Signaling Pathways and Logical Relationships
The synthesis of this compound via the reaction of thiophenolate with ethylene oxide is a classic example of a nucleophilic ring-opening reaction. The thiophenolate anion acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring.
Caption: Nucleophilic ring-opening of ethylene oxide by thiophenoxide.
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Applications
This compound is a valuable intermediate in a variety of organic syntheses.
Synthesis of Heterocyclic Compounds
It serves as a precursor in the synthesis of important heterocyclic compounds such as indole, benzofuran, and benzothiophene.[1] These structural motifs are present in many natural products and pharmaceutical agents.
Protecting Group Chemistry
The 2-(phenylthio)ethyl group has been utilized as a temporary protecting group for the thymine (B56734) residue during the synthesis of sugar-modified thymidine (B127349) derivatives.[1]
Precursor to Other Chemicals
It is used in the preparation of 4-[2-(phenylthio)ethoxy]phthalonitrile.[1]
Potential Biological Activity
Research has indicated that this compound may possess antioxidant and antimicrobial properties, suggesting its potential for further investigation in drug development.
Conclusion
This compound is a versatile organosulfur compound with a rich history rooted in the foundational principles of organic synthesis. From its early preparation via nucleophilic substitution to its modern applications in the synthesis of complex molecules, it continues to be a relevant and valuable tool for chemists. Further research into its biological activities may unlock new applications in the pharmaceutical and life sciences sectors. This guide has provided a comprehensive overview for researchers and professionals, summarizing its key properties, historical context, synthesis, and applications.
References
An In-Depth Technical Guide to 2-(Phenylthio)ethanol: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Phenylthio)ethanol (CAS No. 699-12-7), a versatile reagent used in various synthetic applications. The following sections detail its hazardous properties, proper handling and storage procedures, emergency response protocols, and cited experimental applications.
Chemical Identification and Physical Properties
This compound, also known as 2-Hydroxyethyl phenyl sulfide (B99878), is a combustible liquid with a characteristic stench.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 699-12-7 | [2] |
| EC Number | 211-828-9 | [2] |
| Molecular Formula | C₈H₁₀OS | [2] |
| Molecular Weight | 154.23 g/mol | [2] |
| Appearance | Clear liquid | [1] |
| Odor | Stench | [1] |
| Boiling Point | 115-116 °C at 2 mmHg | [2] |
| Density | 1.143 g/mL at 25 °C | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.592 | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
(Illustrative - actual pictograms may vary by supplier)
Safe Handling and Storage
Proper handling and storage of this compound are crucial to minimize risks in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| PPE Type | Specification | Reference(s) |
| Eye Protection | Safety glasses with side-shields or goggles. | [3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | [3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | [1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | [3] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapor or mist.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Keep away from heat, sparks, and open flames.
-
Handle in accordance with good industrial hygiene and safety practices.[1]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
The storage class for this combustible liquid is 10.[3]
-
Store locked up.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: A workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention. | [1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately. | [1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Emergency Response Workflow
The following diagram outlines the logical steps for responding to a spill of this compound.
Caption: Emergency response workflow for a this compound spill.
Toxicological and Ecological Information
-
Toxicological Information: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.
-
Ecological Information: Data on the ecological effects of this compound are limited. It is important to prevent its release into the environment.
Experimental Protocols
This compound is a precursor in several organic syntheses. Detailed experimental protocols for two such applications are provided below.
Synthesis of Benzothiophene (B83047)
This compound can be used in the synthesis of benzothiophene through a reaction on an AlPO₄ and Pd/AlPO₄ catalyst.[3]
Methodology:
-
Catalyst Preparation: Preparation of the Pd/AlPO₄ catalyst as described in the literature.
-
Reaction Setup: A solution of this compound in a high-boiling point solvent would be passed over the heated catalyst bed in a tube furnace under a flow of an inert gas.
-
Reaction Conditions: The reaction is carried out at elevated temperatures.
-
Product Collection: The product, benzothiophene, would be collected from the reaction stream by condensation.
-
Purification: The collected product would then be purified using standard laboratory techniques such as distillation or column chromatography.
-
Characterization: The identity and purity of the synthesized benzothiophene would be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Use as a Protecting Group for Thymidine (B127349) Analogues
The 2-(phenylthio)ethyl group can be employed as a temporary masking group for the thymine (B56734) residue during the synthesis of sugar-modified thymidine derivatives.[3]
Methodology:
The detailed experimental procedure from the original Synlett communication by D'Onofrio et al. is not fully available in the search results. However, the general steps for introducing and removing such a protecting group in nucleoside chemistry would typically be:
-
Protection Step: The N3 position of the thymidine derivative would be alkylated with a suitable 2-(phenylthio)ethylating agent under basic conditions. The reaction would be monitored by Thin Layer Chromatography (TLC) until completion. The protected nucleoside would then be purified by column chromatography.
-
Synthetic Transformations: With the N3 position protected, other desired chemical modifications would be carried out on the sugar moiety of the nucleoside.
-
Deprotection Step: The 2-(phenylthio)ethyl group would be removed in a two-stage process. This typically involves an oxidation of the sulfide to a sulfoxide (B87167) or sulfone, followed by an elimination reaction under basic conditions to release the unprotected thymine residue.
-
Purification and Characterization: The final deprotected thymidine analogue would be purified by chromatographic methods and its structure confirmed by NMR spectroscopy and mass spectrometry.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be disposed of as hazardous waste. Do not allow it to enter the sewer system.
This document is intended for informational purposes only and does not substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive risk assessment before use.
References
An In-depth Technical Guide to Determining the Solubility of 2-(Phenylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from drug delivery to materials science. This technical guide addresses the solubility of 2-(Phenylthio)ethanol in various solvents. Currently, there is a notable absence of publicly available comprehensive quantitative solubility data for this specific compound. This document, therefore, serves as a detailed methodological framework for researchers to systematically determine and report the solubility of this compound. It outlines experimental protocols, provides a structured format for data presentation, and includes a visualization of the experimental workflow to ensure consistency and comparability of results across different laboratories.
Introduction: The Importance of Solubility Data
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental parameter that dictates its dissolution rate, bioavailability, and overall suitability for further development. In drug discovery, poor aqueous solubility is a major challenge, often necessitating formulation strategies to enhance bioavailability. Similarly, in process chemistry and materials science, understanding the solubility in organic solvents is crucial for purification, crystallization, and the preparation of homogeneous solutions for subsequent reactions or formulations. This guide provides a comprehensive approach to systematically determine the solubility of this compound in a variety of solvents.
Experimental Protocol: Determination of Solubility
The following protocols are designed to guide the researcher in determining both qualitative and quantitative solubility of this compound.
-
This compound (high purity)
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide (B87167) (DMSO))
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Glass vials with screw caps
-
Pipettes and other standard laboratory glassware
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV)
This initial screening provides a general understanding of the solubility of this compound in various solvents.
-
Sample Preparation: In separate small, labeled test tubes or vials, add approximately 25 mg of this compound.
-
Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions.
-
Mixing: After each addition, cap the tube and shake it vigorously for at least 30 seconds.
-
Observation: Visually inspect the mixture to determine if the compound has completely dissolved.
-
Classification: Classify the solubility as:
-
Soluble: The compound completely dissolves.
-
Partially Soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: The compound does not appear to dissolve.
-
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1]
-
Preparation of Saturated Solution:
-
Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[1] It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.
-
-
Sample Processing:
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[1]
-
Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.[1]
-
-
Quantification:
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analysis: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[2][3] A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Data Presentation
Quantitative solubility data for this compound should be presented in a clear and structured tabular format to facilitate comparison.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Quantification |
| Water | HPLC-UV | ||
| Ethanol | HPLC-UV | ||
| Methanol | HPLC-UV | ||
| Acetone | HPLC-UV | ||
| Ethyl Acetate | HPLC-UV | ||
| Hexane | HPLC-UV | ||
| DMSO | HPLC-UV |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
References
An In-Depth Technical Guide to 2-(Phenylthio)ethanol and Its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Phenylthio)ethanol and its analogs represent a class of organosulfur compounds with a versatile chemical scaffold that has garnered significant interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these compounds. Detailed experimental protocols for the synthesis of this compound derivatives are presented, alongside quantitative data on their antimicrobial and antioxidant properties. Furthermore, this guide elucidates the potential mechanisms of action, including relevant signaling pathways, to provide a basis for future drug discovery and development efforts.
Introduction
This compound is an organosulfur compound featuring a phenylthio group linked to an ethanol (B145695) backbone.[1] This structure serves as a key intermediate in the synthesis of various heterocyclic compounds, including indoles, benzofurans, and benzothiophenes. Beyond its utility in synthetic chemistry, this compound and its derivatives have demonstrated promising biological activities, notably as antimicrobial and antioxidant agents.[2] The exploration of substituted analogs allows for the fine-tuning of these properties, making this class of compounds a compelling area of research for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on these compounds, providing researchers with the necessary information to advance their work in this field.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound and its analogs is crucial for their application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. The core compound, this compound, is a liquid at room temperature with a high boiling point. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀OS | |
| Molecular Weight | 154.23 g/mol | |
| Boiling Point | 115-116 °C at 2 mmHg | |
| Density | 1.143 g/mL at 25 °C | |
| Refractive Index | n20/D 1.592 | |
| CAS Number | 699-12-7 |
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The most common methods include nucleophilic substitution reactions, while more complex analogs can be constructed using multi-component reactions.
General Synthesis of 2-(Arylthio)ethanols via Nucleophilic Substitution
A straightforward and widely applicable method for the synthesis of 2-(arylthio)ethanols involves the nucleophilic attack of a thiophenol derivative on a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.
Experimental Protocol: Synthesis of 2-(4-Chlorophenylthio)ethanol
-
Materials: 4-chlorothiophenol (B41493), 2-chloroethanol, sodium hydroxide (B78521), ethanol, water, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 4-chlorothiophenol (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the stirred solution at room temperature.
-
To the resulting sodium 4-chlorothiophenoxide solution, add 2-chloroethanol (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure 2-(4-chlorophenylthio)ethanol.
-
Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles
A more complex, multi-component reaction has been developed for the synthesis of piperazine-containing derivatives, which are of interest in medicinal chemistry for their potential to improve aqueous solubility and pharmacokinetic properties.[3]
Experimental Protocol: General Procedure for the Synthesis of 2-(4-(2-(Arylthio)ethyl)piperazinyl)acetonitriles [3]
-
Materials: Diaryl disulfide (1 equivalent), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) (2 equivalents), trimethylsilyl (B98337) cyanide (2.2 equivalents), cesium carbonate (6 equivalents), ethanol.[3]
-
Procedure:
-
In a 50 mL Teflon screw-cap sealed tube, combine the diaryl disulfide, CAABC, trimethylsilyl cyanide, and cesium carbonate in ethanol (1 mL).[3]
-
Stir the mixture vigorously under an air atmosphere for 3 hours at 100 °C in an oil bath.[3]
-
After cooling to room temperature, filter the reaction mixture.[3]
-
Wash the precipitate with ethanol (2 mL).[3]
-
The combined filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired product.[3]
-
Biological Activities and Quantitative Data
Derivatives of this compound have been primarily investigated for their antimicrobial and antioxidant activities. The structural modifications on the aromatic ring and the ethanol backbone significantly influence their biological potency.
Antimicrobial Activity
While specific data for this compound is limited in the readily available literature, studies on its analog, 2-phenylethanol (B73330), and its derivatives provide valuable insights into the potential antimicrobial effects. The bacteriostatic activity is often quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).
| Compound | Organism | MIC50 (mM) | Reference |
| 2-Phenylethanol | E. coli | ~15 | [4] |
| Phenylacetic acid | E. coli | ~20 | [4] |
| Methyl phenylacetate | E. coli | ~6.3 | [4] |
| Tyrosol | E. coli | ~30 | [4] |
| Phenyllactic acid | E. coli | ~45 | [4] |
Experimental Protocol: Determination of MIC50 for Bacteriostatic Activity [4]
-
Materials: Bacterial strain (e.g., E. coli), appropriate liquid growth medium (e.g., Luria-Bertani broth), test compounds, 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial culture.
-
Include positive (bacteria without compound) and negative (medium only) controls.
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37 °C for E. coli) for a defined period (e.g., 18-24 hours).
-
Measure the optical density (OD) at 600 nm to determine bacterial growth.
-
Plot the percentage of growth inhibition against the compound concentration and determine the MIC50 value, which is the concentration that inhibits 50% of bacterial growth.
-
Antioxidant Activity
The antioxidant potential of this compound derivatives is attributed to their ability to scavenge free radicals. This activity is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The potency is typically expressed as the IC50 value, the concentration of the compound required to scavenge 50% of the free radicals.
| Compound | Assay | IC50 (µg/mL) | Reference |
| N–[(2–(4-Chlorobenzylthio)phenylsulfonyl]cinnamamide | DPPH | 348.21 ± 0.29 | [3] |
| N–[(2–(Benzylthio)phenylsulfonyl]cinnamamide | DPPH | 310.50 ± 0.73 | [3] |
| N–[(2–(4-Methylbenzylthio)phenylsulfonyl]cinnamamide | ABTS | 419.18 ± 2.72 | [3] |
| N–[(2–(4-Methoxybenzylthio)phenylsulfonyl]cinnamamide | ABTS | 496.63 ± 0.48 | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol (B129727) or ethanol, test compounds, positive control (e.g., ascorbic acid, Trolox), 96-well microplate, microplate reader.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the sample solutions at different concentrations to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Mechanisms of Action and Signaling Pathways
The biological activities of this compound and its analogs are believed to stem from their interactions with cellular components and modulation of signaling pathways.
Antimicrobial Mechanism of Action
The antimicrobial effect of related compounds like 2-phenylethanol is linked to their ability to disrupt the integrity of microbial cell membranes.[4] The amphipathic nature of these molecules allows them to insert into the lipid bilayer, leading to increased membrane fluidity and permeability, which ultimately results in the leakage of intracellular components and cell death.
Caption: Proposed mechanism of antimicrobial action.
Signaling Pathways Modulated by Ethanol and Potential Relevance
While specific signaling pathways for this compound are not yet fully elucidated, studies on ethanol provide a framework for potential mechanisms. Ethanol is known to modulate several key signaling cascades in eukaryotic cells, which could be relevant for the biological effects of its thioether analogs.
One such pathway involves the activation of Phospholipase C (PLC), which leads to the generation of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), a crucial regulator of numerous cellular processes.
Caption: Potential modulation of the Phospholipase C pathway.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with demonstrable, albeit not yet fully explored, biological potential. This guide has provided a foundational understanding of their synthesis, properties, and activities. Future research should focus on several key areas:
-
Expansion of the Analog Library: Systematic synthesis and evaluation of a broader range of analogs with diverse substituents are needed to establish clear structure-activity relationships.
-
Quantitative Biological Evaluation: Rigorous testing of these compounds against a wider panel of microbial strains and in various antioxidant assays is crucial to identify lead candidates.
-
Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds will be essential for rational drug design and development.
-
In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety.
By addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel drugs for a range of applications.
References
- 1. Synthesis and antimicrobial evaluation of new thiazolyl-1,2,3-triazolyl-alcohol derivatives | Semantic Scholar [semanticscholar.org]
- 2. Buy this compound | 699-12-7 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint of 2-(Phenylthio)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(Phenylthio)ethanol. This molecule, containing a flexible ethyl bridge between a phenyl ring and a hydroxyl group, can adopt multiple conformations that influence its reactivity and interactions in biological systems. Understanding its conformational landscape and electronic characteristics through computational methods is crucial for its potential applications in medicinal chemistry and materials science.
Computational Methodology
The quantum chemical calculations outlined herein are typically performed using Density Functional Theory (DFT), a robust method for studying molecular systems.
Conformational Analysis
A thorough conformational search is the initial step to identify the stable isomers of this compound. This is commonly achieved through a relaxed scan of the potential energy surface by systematically rotating the key dihedral angles, followed by full geometry optimization of the identified minima.
Geometry Optimization and Frequency Calculations
The geometries of all identified conformers are optimized to locate the stationary points on the potential energy surface. The nature of these stationary points is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true minimum. These frequency calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.
Electronic Property Calculations
Subsequent to geometry optimization, a range of electronic properties are calculated. These include the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity, as well as the generation of a Molecular Electrostatic Potential (MEP) map to identify sites susceptible to electrophilic and nucleophilic attack.
Logical Workflow for Quantum Chemical Calculations
The following diagram illustrates the typical workflow for the quantum chemical analysis of a flexible molecule like this compound.
Caption: A flowchart of the typical computational workflow.
Conformational Isomers of this compound
The flexibility of the S-CH2-CH2-OH chain in this compound gives rise to several possible conformers. The relative orientation of the phenyl, thioether, and hydroxyl groups determines the overall shape and polarity of the molecule. The diagram below illustrates a hypothetical conformational landscape.
Caption: Relative energies of hypothetical conformers.
Tabulated Quantitative Data
The following tables present illustrative quantitative data that would be obtained from quantum chemical calculations.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Conformer 1 (Å or °) | Conformer 2 (Å or °) |
| Bond Lengths (Å) | ||
| C-S | 1.80 | 1.81 |
| S-C(ethyl) | 1.83 | 1.82 |
| C-C(ethyl) | 1.53 | 1.54 |
| C-O | 1.43 | 1.42 |
| O-H | 0.96 | 0.97 |
| Bond Angles (°) ** | ||
| C-S-C | 102.5 | 101.9 |
| S-C-C | 110.2 | 111.5 |
| C-C-O | 108.7 | 109.1 |
| Dihedral Angles (°) ** | ||
| C-S-C-C | 65.3 | 178.9 |
| S-C-C-O | 60.1 | -62.4 |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Conformer 1 (cm⁻¹) | Conformer 2 (cm⁻¹) |
| O-H stretch | 3650 | 3645 |
| C-H stretch (aromatic) | 3050-3100 | 3050-3100 |
| C-H stretch (aliphatic) | 2850-2950 | 2850-2960 |
| C=C stretch (aromatic) | 1400-1600 | 1400-1600 |
| C-O stretch | 1050 | 1055 |
| C-S stretch | 690 | 695 |
Table 3: Relative Energies and Dipole Moments (Illustrative)
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Conformer 1 | 0.00 | 2.15 |
| Conformer 2 | 0.75 | 1.89 |
| Conformer 3 | 1.32 | 2.54 |
Conclusion
Quantum chemical calculations provide invaluable insights into the molecular properties of this compound. The methodologies and illustrative data presented in this guide highlight the potential to understand its conformational preferences, spectroscopic signatures, and electronic characteristics. Such detailed molecular-level knowledge is fundamental for the rational design of novel therapeutic agents and functional materials. For drug development professionals, this information can guide the optimization of lead compounds by providing a basis for understanding structure-activity relationships. For researchers and scientists, these computational approaches offer a powerful tool to complement and guide experimental studies.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Phenylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 2-(Phenylthio)ethanol, a valuable intermediate in organic synthesis. The protocol is based on the nucleophilic substitution reaction between thiophenol and 2-chloroethanol (B45725), a method analogous to the Williamson ether synthesis.
Introduction
This compound, also known as 2-hydroxyethyl phenyl sulfide, is an important building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its synthesis is often a key step in the construction of more complex molecular architectures. The protocol described herein utilizes the reaction of sodium thiophenoxide, generated in situ from thiophenol and a base, with 2-chloroethanol. This S-alkylation of a thiolate is a reliable and well-established method for the formation of thioethers.
Reaction Scheme
The overall reaction is as follows:
C₆H₅SH + ClCH₂CH₂OH + Base → C₆H₅SCH₂CH₂OH + Base·HCl
In this protocol, sodium ethoxide, formed from the reaction of sodium metal with ethanol (B145695), serves as the base to deprotonate thiophenol, forming the highly nucleophilic sodium thiophenoxide.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Thiophenol | 0.125 mol |
| 2-Chloroethanol | 0.125 mol |
| Sodium | 0.125 mol |
| Ethanol (absolute) | 250 mL |
| Product | |
| Chemical Name | This compound |
| CAS Number | 699-12-7[1] |
| Molecular Formula | C₈H₁₀OS[1] |
| Molecular Weight | 154.23 g/mol [1][2] |
| Physical Properties | |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 115-116 °C at 2 mmHg[1] |
| Density | 1.143 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | 1.592[1] |
| Expected Yield | |
| Theoretical Yield | 19.28 g |
| Expected Experimental Yield | 70-80% |
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Thiophenol (≥99%)
-
2-Chloroethanol (≥99%)
-
Sodium metal
-
Absolute ethanol
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Saturated sodium chloride solution (brine)
-
-
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a nitrogen inlet
-
Pressure-equalizing dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Procedure
-
Preparation of Sodium Ethoxide:
-
Set up a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser connected to a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Flush the apparatus with dry nitrogen.
-
Add 250 mL of absolute ethanol to the flask.
-
While stirring, cautiously add 2.88 g (0.125 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the sodium to fully dissolve to form a solution of sodium ethoxide.
-
-
Formation of Sodium Thiophenoxide:
-
Once all the sodium has reacted and the solution has cooled slightly, add 13.77 g (12.5 mL, 0.125 mol) of thiophenol dropwise from the dropping funnel over 15 minutes.
-
-
Reaction with 2-Chloroethanol:
-
To the resulting solution of sodium thiophenoxide, add 10.06 g (8.4 mL, 0.125 mol) of 2-chloroethanol dropwise from the dropping funnel.
-
After the addition is complete, heat the mixture to reflux using a heating mantle and maintain reflux for 3-4 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
A precipitate of sodium chloride will have formed. Filter the mixture to remove the salt.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.
-
Take up the residue in approximately 100 mL of dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer twice with 50 mL of water and once with 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 115-116 °C at 2 mmHg.[1]
-
Characterization
The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectral data are available in public databases such as the NIST WebBook.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Analogy: Nucleophilic Substitution
The core of this synthesis is an S(_N)2 reaction, which can be visualized as a simple signaling pathway where the nucleophile "signals" its attack on the electrophilic carbon, leading to the "output" of the product and the leaving group.
Caption: S(_N)2 reaction pathway for the synthesis.
References
Application Notes and Protocols: The Utility of 2-(Phenylthio)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylthio)ethanol is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring both a hydroxyl group and a phenylthio ether, allows for a range of chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds and in the implementation of protecting group strategies. This document provides detailed application notes and experimental protocols for the key uses of this compound, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Application 1: Synthesis of Benzothiophenes
Benzothiophenes are important structural motifs found in numerous pharmaceuticals and biologically active compounds. This compound serves as a key precursor for the synthesis of benzothiophene (B83047) through an intramolecular cyclization reaction.[1]
Reaction Principle
The synthesis involves the conversion of the hydroxyl group of this compound into a suitable leaving group, followed by an intramolecular electrophilic attack of the activated carbon onto the phenyl ring, leading to the formation of the benzothiophene core. Alternatively, catalytic dehydrogenative cyclization at high temperatures can be employed.
Experimental Protocol: Catalytic Cyclization to Benzothiophene
This protocol is based on the catalytic conversion of this compound to benzothiophene using a palladium on alumina (B75360) catalyst.[1]
Materials:
-
This compound (C8H10OS)
-
Palladium on Alumina (Pd/Al2O3) catalyst
-
High-temperature tube furnace
-
Inert gas (e.g., Nitrogen or Argon)
-
Solvent for extraction (e.g., Dichloromethane)
-
Drying agent (e.g., Anhydrous Magnesium Sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
A solution of this compound in a suitable high-boiling solvent is prepared.
-
The solution is passed through a tube furnace containing the Pd/Al2O3 catalyst under a stream of inert gas.
-
The reaction is typically carried out at elevated temperatures.
-
The crude product is collected from the output of the furnace.
-
The collected liquid is extracted with a suitable organic solvent.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude benzothiophene is purified by vacuum distillation or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | This compound | [1] |
| Catalyst | Pd/Alumina | [1] |
| Product | Benzothiophene | [1] |
Specific yields and reaction conditions are catalyst and setup dependent and should be optimized.
Reaction Workflow
Caption: General workflow for the synthesis of benzothiophene from this compound.
Application 2: 2-(Phenylthio)ethyl as a Protecting Group for Thymidine (B127349)
In nucleoside chemistry, the protection of the imide proton of thymidine is crucial during various synthetic transformations. The 2-(phenylthio)ethyl group serves as a novel and efficient two-stage protecting group for this purpose.
Protection and Deprotection Principle
The protection involves the alkylation of the N3-position of thymidine with a 2-(phenylthio)ethyl derivative. The deprotection is a two-step process: oxidation of the sulfide (B99878) to a sulfone, followed by a base-mediated elimination.
Experimental Protocol: Protection of Thymidine
Materials:
-
Thymidine
-
This compound
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
Procedure (Mitsunobu Reaction):
-
To a solution of thymidine and triphenylphosphine in anhydrous THF, add this compound.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield N3-[2-(phenylthio)ethyl]thymidine.
Experimental Protocol: Deprotection
Step 1: Oxidation to Sulfone
Materials:
-
N3-[2-(phenylthio)ethyl]thymidine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected thymidine in dichloromethane.
-
Add m-CPBA in portions at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude sulfone.
Step 2: Base-mediated Elimination
Materials:
-
Crude N3-[2-(phenylsulfonyl)ethyl]thymidine
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Acetonitrile
Procedure:
-
Dissolve the crude sulfone in acetonitrile.
-
Add DBU to the solution.
-
Stir the mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue to obtain the deprotected thymidine.
Quantitative Data
| Step | Reagents | Solvent | Yield | Reference |
| Protection | PPh3, DIAD | THF | High | |
| Deprotection (Oxidation) | m-CPBA | DCM | Quantitative | |
| Deprotection (Elimination) | DBU | Acetonitrile | High |
Protection/Deprotection Pathway
Caption: Pathway for the protection and deprotection of thymidine using the 2-(phenylthio)ethyl group.
Application 3: Synthesis of Indoles and Benzofurans
Similar to the synthesis of benzothiophenes, this compound analogues, namely 2-anilinoethanol (B49455) and 2-phenoxyethanol, are utilized for the synthesis of indoles and benzofurans, respectively, over heterogeneous catalysts.
General Reaction Scheme
The syntheses proceed via a catalytic cyclization/dehydration or dehydrogenation mechanism at elevated temperatures. The choice of catalyst, such as alumina phosphate (B84403) (AlPO4) or palladium-supported on alumina phosphate (Pd/AlPO4), influences the reaction pathway and product distribution.
Catalyst and Product Summary
| Starting Material | Catalyst | Main Product | Reference |
| 2-Anilinoethanol | AlPO4 / Pd-AlPO4 | Indole | |
| 2-Phenoxyethanol | AlPO4 / Pd-AlPO4 | Benzofuran | |
| This compound | AlPO4 / Pd-AlPO4 | Benzothiophene |
Logical Relationship Diagram
References
Application Notes and Protocols: 2-(Phenylthio)ethanol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-(phenylthio)ethanol and its derivatives through cross-coupling reactions. This compound serves as a valuable building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a protecting group. The protocols outlined below focus on two robust and widely used cross-coupling methodologies: the copper-catalyzed Ullmann condensation and a palladium-catalyzed C-S coupling reaction.
Introduction
This compound is a bifunctional molecule incorporating both a thioether and a primary alcohol. This structural motif makes it a versatile reagent in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Cross-coupling reactions offer a direct and efficient route to construct the key carbon-sulfur (C-S) bond in this compound and its analogs. The choice of catalytic system, either copper or palladium, can be tailored based on substrate scope, functional group tolerance, and desired reaction conditions.
Copper-Catalyzed Ullmann-Type C-S Cross-Coupling
The Ullmann condensation is a classic and reliable method for the formation of aryl ethers and aryl thioethers.[1][2] This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or a thiol. For the synthesis of this compound derivatives, 2-mercaptoethanol (B42355) is coupled with an aryl halide.
Experimental Protocol: Synthesis of 2-(4-methoxyphenylthio)ethanol
This protocol is adapted from a similar Ullmann-type C-S coupling reaction.[3]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 4-Iodoanisole (B42571) | 234.04 | 1.0 | 1.0 | 234 mg |
| 2-Mercaptoethanol | 78.13 | 1.2 | 1.2 | 93.8 mg (0.08 mL) |
| Copper(I) iodide (CuI) | 190.45 | 0.05 | 0.05 | 9.5 mg |
| 1,10-Phenanthroline (B135089) | 180.21 | 0.1 | 0.1 | 18.0 mg |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 | 651.6 mg |
| Toluene (B28343) (anhydrous) | - | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk tube, add 4-iodoanisole (234 mg, 1.0 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.1 mmol), and cesium carbonate (651.6 mg, 2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 2-mercaptoethanol (0.08 mL, 1.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenylthio)ethanol.
Expected Yield: Moderate to good yields are expected based on similar reactions.[4]
Palladium-Catalyzed C-S Cross-Coupling
Palladium-catalyzed cross-coupling reactions are renowned for their high efficiency and broad functional group tolerance. While the hydroxyl group of 2-mercaptoethanol can sometimes complicate these reactions by forming inactive metal complexes, specific ligand systems have been developed to overcome this challenge.[5]
Experimental Protocol: Synthesis of this compound
This protocol is based on a robust palladium-catalyzed C-S coupling method developed for challenging substrates like 2-mercaptoethanol.[5]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Bromobenzene (B47551) | 157.01 | 1.0 | 1.0 | 157 mg (0.11 mL) |
| 2-Mercaptoethanol | 78.13 | 1.2 | 1.2 | 93.8 mg (0.08 mL) |
| Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.01 | 9.2 mg |
| Xantphos | 578.68 | 0.02 | 0.02 | 11.6 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 134.5 mg |
| Toluene (anhydrous) | - | - | - | 5 mL |
Procedure:
-
In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) and Xantphos (11.6 mg, 0.02 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
In a separate oven-dried Schlenk tube, add sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the pre-formed catalyst solution to the Schlenk tube containing the base.
-
Add bromobenzene (0.11 mL, 1.0 mmol) and 2-mercaptoethanol (0.08 mL, 1.2 mmol) to the reaction mixture via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Catalytic System | Aryl Halide | Thiol | Product | Yield (%) | Reference |
| CuI/Phenanthroline | 4-Iodoanisole | 2-Mercaptoethanol | 2-(4-Methoxyphenylthio)ethanol | ~60-80 | [3] |
| Pd₂(dba)₃/Xantphos | Aryl Bromides | 2-Mercaptoethanol | Aryl 2-hydroxyethyl sulfides | >95 | [5] |
| Estimated yield based on a similar reported reaction. |
Visualizations
Logical Workflow for Ullmann C-S Coupling
Caption: General workflow for the copper-catalyzed Ullmann C-S coupling.
Catalytic Cycle for Palladium-Catalyzed C-S Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed C-S cross-coupling.
References
Application of 2-(Phenylthio)ethanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Phenylthio)ethanol is a versatile bifunctional molecule with significant applications in medicinal chemistry. It serves as a crucial building block for the synthesis of various heterocyclic compounds with proven biological activities. Furthermore, this compound and its derivatives have demonstrated intrinsic antimicrobial and antioxidant properties, making them promising candidates for further investigation in drug discovery programs. This document provides detailed application notes, experimental protocols, and relevant data to guide researchers in exploring the potential of this compound in medicinal chemistry.
Medicinal Chemistry Applications
This compound's utility in medicinal chemistry stems from its dual functionality: a hydroxyl group that can be readily derivatized and a phenylthio moiety that can participate in various chemical transformations or contribute to biological activity.
-
Synthetic Intermediate for Bioactive Heterocycles: this compound is a key precursor in the synthesis of indole, benzofuran, and benzothiophene (B83047) derivatives.[1][2] These heterocyclic scaffolds are present in numerous FDA-approved drugs and natural products with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.
-
Antimicrobial Agent: Preliminary studies indicate that this compound possesses antimicrobial properties, suggesting its potential as a lead compound for the development of new anti-infective agents.[1] While specific data for this compound is limited, the related compound 2-phenylethanol (B73330) exhibits bacteriostatic and bactericidal effects.[3]
-
Antioxidant Properties: The compound has been investigated for its capacity to scavenge free radicals, indicating potential applications in conditions associated with oxidative stress.[1]
-
Protecting Group in Nucleoside Chemistry: The 2-(phenylthio)ethyl group has been employed as a temporary masking group for the thymine (B56734) residue during the synthesis of sugar-modified thymidine (B127349) derivatives, highlighting its utility in the synthesis of complex biomolecules.[2]
-
Enzyme Inhibition: Derivatives of sulfur-containing ethyl piperazine (B1678402) compounds, which can be synthesized from precursors related to this compound, have been explored as acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are targets for atherosclerosis.
Quantitative Data
Quantitative data on the biological activity of this compound is not extensively available in the public domain. However, data for the structurally related compound, 2-phenylethanol, provides a valuable reference point for its potential antimicrobial efficacy.
| Compound | Assay | Organism | Parameter | Value | Reference |
| 2-Phenylethanol | Broth Microdilution | Escherichia coli | MIC50 | ~15 mM | [3] |
Note: MIC50 (Minimum Inhibitory Concentration 50%) is the concentration of a substance that inhibits 50% of the visible growth of a microorganism.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the nucleophilic substitution reaction between thiophenol and 2-chloroethanol (B45725).
Materials:
-
Thiophenol
-
2-Chloroethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (solvent)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve sodium hydroxide in ethanol in a round-bottom flask.
-
Add thiophenol to the solution and stir.
-
Slowly add 2-chloroethanol to the reaction mixture.
-
Reflux the mixture for several hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain crude this compound.
-
Purify the product by vacuum distillation.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[4][5]
DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the antioxidant activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
UV-Vis spectrophotometer
-
96-well microtiter plates or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of this compound in the same solvent.
-
Reaction: Mix the DPPH solution with the sample solutions in a 96-well plate or cuvettes. Include a control (DPPH solution with solvent only).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[6][7]
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action and the specific signaling pathways modulated by this compound are not yet fully elucidated. However, studies on the closely related compound, 2-phenylethanol, suggest a primary mode of action involving the disruption of the bacterial cell membrane.[3] 2-phenylethanol is believed to intercalate into the lipid bilayer, leading to an increase in membrane fluidity and permeability. This disruption of the membrane integrity can lead to the leakage of intracellular components and ultimately cell death. Additionally, it has been suggested that 2-phenylethanol may inhibit DNA, RNA, and protein synthesis.[3]
Caption: Proposed mechanism of antimicrobial action for 2-phenylethanol.
Experimental Workflows
The following diagrams illustrate general workflows for the evaluation of the medicinal chemistry potential of this compound and its derivatives.
Caption: General workflow for drug discovery with this compound.
Caption: Workflow for MIC determination.
Conclusion
This compound represents a valuable starting point for medicinal chemistry research. Its synthetic accessibility and inherent biological activities, coupled with its utility as a scaffold for more complex molecules, underscore its potential in the development of new therapeutic agents. Further research is warranted to fully explore the pharmacological profile of this compound and its derivatives, including the elucidation of their specific molecular targets and mechanisms of action. The protocols and data presented herein provide a solid foundation for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Effects of 2-(Phenylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylthio)ethanol is an organosulfur compound that has garnered interest for its potential biological activities.[1] Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.[1] This document provides detailed experimental protocols to systematically evaluate the antimicrobial efficacy of this compound. The described methods cover the determination of its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and preliminary elucidation of its mechanism of action.
These protocols are intended to guide researchers in obtaining reproducible and comparable data on the antimicrobial effects of this compound against a panel of clinically relevant microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[2][4][5][6]
Experimental Protocol: Broth Microdilution Assay
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[7][8]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent should not exceed 1% in the assay and a solvent control should be included.
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in the wells of a 96-well microtiter plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound at 2x the desired final concentration is added to the first well and serially diluted.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Include the following controls on each plate:
-
Growth Control: Broth and inoculum, without the test compound.
-
Sterility Control: Broth only, without inoculum or test compound.
-
Solvent Control: Broth, inoculum, and the highest concentration of the solvent used.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Data Presentation: MIC of this compound
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 64 | 0.25 | 0.5 |
| Escherichia coli ATCC 25922 | Gram-negative | 128 | 8 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 256 | >256 | 0.25 |
| Candida albicans ATCC 90028 | N/A (Fungus) | 128 | N/A | N/A |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after a 24-hour incubation.[7][9][10][11] It is a complementary test to the MIC and helps to determine if an agent is bactericidal or bacteriostatic.[7][9] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[7][11]
Experimental Protocol: MBC Assay
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC plate showing no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh, appropriately labeled agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Data Presentation: MBC of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 64 | 128 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 128 | 512 | 4 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | 256 | >1024 | >4 | Bacteriostatic |
| Candida albicans ATCC 90028 | 128 | 256 | 2 | Fungicidal |
Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[12] It involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test organism.[12][13][14][15]
Experimental Protocol: Disk Diffusion Assay
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a solution of this compound at a desired concentration.
-
Impregnate sterile filter paper disks with a known volume of the this compound solution and allow them to dry.
-
-
Inoculation of Agar Plate:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.
-
Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.[15][16]
-
-
Placement of Disks and Incubation:
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]
-
Data Presentation: Zone of Inhibition for this compound
| Microorganism | This compound (µ g/disk ) | Zone of Inhibition (mm) | Ampicillin (10 µ g/disk ) Zone of Inhibition (mm) | Ciprofloxacin (5 µ g/disk ) Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 100 | 18 | 28 | 25 |
| Escherichia coli ATCC 25922 | 100 | 14 | 15 | 30 |
| Pseudomonas aeruginosa ATCC 27853 | 100 | 10 | 0 | 22 |
Preliminary Mechanism of Action Studies
To understand how this compound exerts its antimicrobial effects, several assays can be performed to investigate its impact on key cellular processes. A related compound, 2-phenylethanol, is known to affect the structure of biomembranes, which is linked to its bacteriostatic activity.[17][18]
Cell Membrane Integrity Assay
This assay determines if this compound disrupts the bacterial cell membrane, leading to the leakage of intracellular components. The release of nucleic acids can be monitored by measuring the absorbance at 260 nm.[19]
Experimental Protocol:
-
Preparation of Bacterial Suspension:
-
Grow the test bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
-
Treatment with this compound:
-
Add this compound to the bacterial suspension at concentrations corresponding to the MIC and 2x MIC.
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated cells).
-
-
Incubation and Measurement:
-
Incubate the suspensions at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots, centrifuge to pellet the cells, and transfer the supernatant to a UV-transparent 96-well plate.
-
Measure the absorbance of the supernatant at 260 nm.
-
DNA Interaction Assay
This assay can help determine if this compound interacts with bacterial DNA, potentially inhibiting DNA replication or transcription. This can be assessed through methods like fluorescence intercalator displacement assays.[20]
Experimental Protocol (Fluorescence Intercalator Displacement):
-
Prepare a DNA-dye complex:
-
Use a fluorescent DNA intercalator (e.g., ethidium (B1194527) bromide) and bacterial DNA.
-
Mix the DNA and intercalator to form a fluorescent complex.
-
-
Titration with this compound:
-
Add increasing concentrations of this compound to the DNA-dye complex.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the intercalator. A decrease in fluorescence suggests that this compound is displacing the intercalator from the DNA.
-
Enzyme Inhibition Assay
This assay investigates whether this compound inhibits the activity of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.[21][22][23][24]
Experimental Protocol (General):
-
Obtain or purify the target enzyme.
-
Set up the enzymatic reaction with the enzyme, its substrate, and any necessary cofactors.
-
Add this compound at various concentrations.
-
Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
Visualizations
References
- 1. smolecule.com [smolecule.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 8. microchemlab.com [microchemlab.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. asm.org [asm.org]
- 17. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.biobide.com [blog.biobide.com]
- 22. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. teachmephysiology.com [teachmephysiology.com]
- 24. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
Application Notes and Protocols for the Analytical Determination of 2-(Phenylthio)ethanol
Introduction
2-(Phenylthio)ethanol is an organosulfur compound utilized in various chemical syntheses, including the preparation of pharmaceuticals and other specialty chemicals.[1] Its accurate detection and quantification are crucial for process monitoring, quality control of starting materials and final products, and for ensuring the safety and efficacy of drug products where it may be present as an intermediate or impurity. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common analytical techniques in pharmaceutical and chemical analysis.
The methodologies described herein are based on established analytical principles for similar compounds and serve as a comprehensive guide for researchers, scientists, and drug development professionals.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the development of analytical methods, including the selection of appropriate solvents and instrumental conditions.
| Property | Value |
| CAS Number | 699-12-7 |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| Appearance | Liquid |
| Density | 1.143 g/mL at 25 °C |
| Boiling Point | 115-116 °C at 2 mmHg |
| Refractive Index | n20/D 1.592 |
(Data sourced from various chemical suppliers and databases)[3][4]
Analytical Methods for Quantification
The primary methods for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques depends on the sample matrix, required sensitivity, and available instrumentation.[2]
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID), it provides high sensitivity and a wide linear range.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For this compound, which contains a phenyl group (a chromophore), UV detection is a suitable choice.[2]
Quantitative Data Summary
The following table summarizes typical performance characteristics for GC and HPLC methods for the analysis of this compound. These values are illustrative and would require experimental validation for a specific application.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity in the gaseous phase. | Separation based on polarity and interaction with a stationary phase in the liquid phase. |
| Typical Column | Capillary column (e.g., DB-5, HP-5ms) | Reversed-phase column (e.g., C18, C8) |
| Mobile Phase / Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile, Water) |
| Detector | Flame Ionization Detector (FID) | UV-Vis Detector (e.g., at 254 nm) |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 1.5 µg/mL |
| Linearity Range | 0.3 - 500 µg/mL | 1.5 - 500 µg/mL |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-FID
1. Objective: To quantify the amount of this compound in a sample using Gas Chromatography with Flame Ionization Detection.
2. Materials and Reagents:
-
This compound reference standard (99%+ purity)
-
Solvent: Dichloromethane or Methanol (HPLC grade)
-
Inert carrier gas: Helium or Nitrogen (high purity)
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
-
Autosampler
-
Data acquisition and processing software
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 25, 100, 250, 500 µg/mL).
5. Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable volume of the solvent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial if particulate matter is present.
6. GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature (FID): 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.999).
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV
1. Objective: To quantify the amount of this compound in a sample using High-Performance Liquid Chromatography with UV detection.
2. Materials and Reagents:
-
This compound reference standard (99%+ purity)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Data acquisition and processing software
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 5, 25, 100, 250, 500 µg/mL).
5. Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable volume of the diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
6. HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
Run Time: 10 minutes
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.999).
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Logic for selecting an appropriate analytical method.
References
Application Notes and Protocols for the Large-Scale Production and Purification of 2-(Phenylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis, purification, and quality control of 2-(Phenylthio)ethanol. The protocols are intended to be scalable for industrial and research applications.
Synthesis of this compound
The primary industrial route for the synthesis of this compound involves the reaction of thiophenol with a two-carbon electrophile, typically 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The reaction with 2-chloroethanol is generally preferred for its milder conditions and easier handling on a large scale.
Synthesis via Williamson Ether-type Reaction
This process involves the nucleophilic substitution of the chloride in 2-chloroethanol by the thiophenoxide ion.
Reaction Scheme:
Table 1: Stoichiometry and Reaction Parameters for Large-Scale Synthesis
| Parameter | Value | Unit | Notes |
| Thiophenol | 1.0 | Molar Equivalent | Starting material |
| 2-Chloroethanol | 1.1 | Molar Equivalent | Slight excess to ensure complete conversion of thiophenol |
| Sodium Hydroxide (B78521) | 1.05 | Molar Equivalent | To deprotonate thiophenol and neutralize HCl formed |
| Solvent | Ethanol (B145695) or Toluene (B28343) | - | Ethanol is a greener solvent, while toluene can aid in azeotropic water removal |
| Reaction Temperature | 60 - 80 | °C | Exothermic reaction; requires cooling |
| Reaction Time | 4 - 6 | hours | Monitored by GC or TLC |
| Expected Yield | 85 - 95 | % | Based on thiophenol |
Experimental Protocol: Large-Scale Synthesis
Materials:
-
Thiophenol (reagent grade, ≥99%)
-
2-Chloroethanol (reagent grade, ≥99%)
-
Sodium hydroxide (pellets or 50% aqueous solution)
-
Ethanol (denatured or absolute) or Toluene
-
Hydrochloric acid (10% aqueous solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
100 L glass-lined reactor with mechanical stirring, reflux condenser, dropping funnel, and temperature control unit
-
Heating/cooling mantle
-
Separatory funnel (appropriate scale)
-
Rotary evaporator (for solvent removal)
-
Vacuum distillation setup
Procedure:
-
Reactor Setup: Charge the 100 L reactor with ethanol (or toluene) and sodium hydroxide. Stir until the sodium hydroxide is completely dissolved.
-
Thiophenol Addition: Cool the solution to 10-15 °C. Slowly add thiophenol via the dropping funnel over 1-2 hours, maintaining the temperature below 25 °C. The formation of sodium thiophenoxide is an exothermic process.
-
2-Chloroethanol Addition: After the complete addition of thiophenol, slowly add 2-chloroethanol over 2-3 hours, maintaining the reaction temperature between 25-30 °C.
-
Reaction: Once the addition is complete, heat the reaction mixture to 60-80 °C and maintain for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC until the thiophenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess base by adding 10% hydrochloric acid until the pH is ~7.
-
If using ethanol as a solvent, remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
If using toluene, proceed directly to washing.
-
Transfer the residue/toluene solution to a large separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 L) and brine (1 x 20 L).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Diagram 1: Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Purification of this compound
The primary method for purifying this compound on a large scale is vacuum distillation. This technique is effective in separating the desired product from unreacted starting materials, byproducts, and residual solvent.
Table 2: Vacuum Distillation Parameters
| Parameter | Value | Unit | Notes |
| Boiling Point | 115-116 | °C | at 2 mmHg |
| Vacuum Pressure | 1 - 5 | mmHg | Lower pressure reduces the boiling point and prevents thermal decomposition |
| Column Type | Packed column (e.g., with Raschig rings or structured packing) | - | Provides a large surface area for efficient vapor-liquid equilibrium |
| Reflux Ratio | 3:1 to 5:1 | - | A higher reflux ratio improves separation efficiency but increases distillation time |
| Expected Purity | >99 | % | After distillation |
Experimental Protocol: Vacuum Distillation
Equipment:
-
Distillation flask (appropriate scale) with a heating mantle
-
Packed distillation column
-
Distillation head with condenser and receiver flasks
-
Vacuum pump and vacuum gauge
-
Cold trap
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks.
-
Heating: Once the desired vacuum is reached, begin heating the distillation flask.
-
Fraction Collection:
-
Collect the first fraction, which may contain residual solvent and low-boiling impurities, and discard it.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound at the applied pressure, begin collecting the main fraction in a clean receiver flask.
-
Continue distillation until the temperature at the head starts to drop or rise significantly, indicating the end of the product fraction.
-
-
Shutdown: Turn off the heating, allow the system to cool under vacuum, and then slowly release the vacuum before disassembling the apparatus.
Diagram 2: Purification Workflow
Caption: Purification of this compound via vacuum distillation.
Quality Control and Analytical Protocols
Rigorous quality control is essential to ensure the purity and identity of the final product. A combination of chromatographic and spectroscopic techniques is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Table 3: GC-MS Parameters for Impurity Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Injection Volume | 1 µL (split ratio 50:1) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 35 - 400 amu |
Potential Impurities:
-
Thiophenol (unreacted starting material)
-
2-Chloroethanol (unreacted starting material)
-
Diphenyl disulfide (oxidation of thiophenol)
-
1,2-bis(phenylthio)ethane (side product)
-
Residual solvent (e.g., ethanol, toluene)
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC with UV detection is a standard method for determining the purity of the final product.
Table 4: HPLC Parameters for Purity Assay
| Parameter | Value |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is used to confirm the chemical structure of this compound and to detect impurities.[1]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.40-7.20 (m, 5H, Ar-H): Aromatic protons.
-
δ 3.75 (t, J = 6.5 Hz, 2H, -CH₂OH): Methylene (B1212753) group adjacent to the hydroxyl group.
-
δ 3.15 (t, J = 6.5 Hz, 2H, -SCH₂-): Methylene group adjacent to the sulfur atom.
-
δ 2.0 (br s, 1H, -OH): Hydroxyl proton (exchangeable with D₂O).
¹³C NMR (100 MHz, CDCl₃):
-
δ 135.8 (Ar-C): Quaternary aromatic carbon attached to sulfur.
-
δ 129.8, 129.1, 126.3 (Ar-CH): Aromatic carbons.
-
δ 60.8 (-CH₂OH): Carbon of the methylene group adjacent to the hydroxyl group.
-
δ 35.5 (-SCH₂-): Carbon of the methylene group adjacent to the sulfur atom.
Diagram 3: Analytical Workflow
Caption: Analytical workflow for the quality control of this compound.
References
Application Notes and Protocols: Derivatization of 2-(Phenylthio)ethanol for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-(Phenylthio)ethanol into ester and ether derivatives and for their subsequent evaluation in biological assays. This document is intended to guide researchers in synthesizing novel compounds and assessing their potential as antimicrobial and antioxidant agents.
Introduction
This compound is a versatile bifunctional molecule containing a hydroxyl group and a thioether linkage. The presence of these functionalities allows for a variety of chemical modifications to modulate its physicochemical properties and biological activity. Derivatization of the hydroxyl group into esters and ethers can significantly impact the compound's lipophilicity, membrane permeability, and interaction with biological targets. Preliminary studies have suggested that this compound and its derivatives possess noteworthy biological activities, including antioxidant and antimicrobial properties, making them interesting candidates for drug development and further research.[1]
This document outlines the synthesis of representative ester and ether derivatives of this compound and provides protocols for evaluating their efficacy in common biological assays.
Derivatization of this compound
The hydroxyl group of this compound serves as a key site for derivatization. Two common strategies, esterification and etherification, are detailed below.
Synthesis of 2-(Phenylthio)ethyl Ester Derivatives
Ester derivatives can be synthesized through the reaction of this compound with acyl chlorides or carboxylic acids under appropriate conditions.
Protocol 2.1.1: Synthesis of 2-(Phenylthio)ethyl Benzoate (B1203000)
This protocol describes the synthesis of 2-(phenylthio)ethyl benzoate, a representative ester derivative.
Materials:
-
This compound
-
Benzoyl chloride
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dry dichloromethane (DCM).
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 2-(phenylthio)ethyl benzoate.
Synthesis of 2-(Phenylthio)ethyl Ether Derivatives
Ether derivatives can be prepared via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[2][3]
Protocol 2.2.1: Synthesis of 1-Methoxy-2-(phenylthio)ethane
This protocol details the synthesis of a simple methyl ether derivative.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1 equivalent) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-methoxy-2-(phenylthio)ethane.
Biological Assays
The synthesized derivatives can be screened for various biological activities. Protocols for antimicrobial and antioxidant assays are provided below.
Antimicrobial Activity Assay
The antimicrobial potential of the derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Protocol 3.1.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic/antifungal (e.g., Ampicillin, Fluconazole)
-
Negative control (broth with solvent)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland standard).
-
Add the standardized microbial suspension to each well, resulting in a final volume of 200 µL per well.
-
Include a positive control (broth with microorganism and standard drug) and a negative control (broth with microorganism and solvent).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the absorbance at 600 nm.
Table 1: Antimicrobial Activity of 2-(Phenylthio)ethyl Benzoate Derivatives (MIC in mg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Proteus vulgaris | Enterococcus faecium | Pseudomonas aeruginosa | Candida albicans |
| 2a | 3.125 | 6.25 | 6.25 | 6.25 | 3.125 | 6.25 | 1.56 |
| 2b | 3.125 | 3.125 | 6.25 | 3.125 | 6.25 | 3.125 | 3.125 |
| 2d | 3.125 | 6.25 | 3.125 | 6.25 | 3.125 | 6.25 | 3.125 |
| Ampicillin | 0.001-3.125 | - | - | - | - | - | - |
| Fluconazole | - | - | - | - | - | - | 1.56 |
Data adapted from a study on 2-(phenylthio)-ethyl benzoate derivatives. The specific structures of compounds 2a, 2b, and 2d were not detailed in the provided search results. The MIC values for Ampicillin are presented as a range found in the literature.[4][5]
Antioxidant Activity Assay
The antioxidant capacity of the derivatives can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.
Protocol 3.2.1: DPPH Radical Scavenging Assay
This assay measures the ability of the test compounds to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
Synthesized this compound derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare stock solutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compounds and the positive control to the wells.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Table 2: Antioxidant Activity of this compound Derivatives (Example IC₅₀ Values)
| Compound | DPPH Radical Scavenging IC₅₀ (µM) | ABTS Radical Scavenging IC₅₀ (µM) |
| 2-(Phenylthio)ethyl acetate | Data not available | Data not available |
| 2-(Phenylthio)ethyl benzoate | Data not available | Data not available |
| 1-Methoxy-2-(phenylthio)ethane | Data not available | Data not available |
| Ascorbic Acid (Standard) | ~25-50 | ~50-100 |
| Trolox (Standard) | ~40-80 | ~15-30 |
Note: Specific IC₅₀ values for the synthesized derivatives of this compound were not available in the searched literature. The values for the standards are provided for reference. Researchers should determine the IC₅₀ values for their synthesized compounds experimentally.
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Phenylthio)ethanol for the Protection of Thymidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(phenylthio)ethanol in the protection of the N3 position of thymidine (B127349), a critical step in the synthesis of modified oligonucleotides. The 2-(phenylthio)ethyl group serves as a novel, two-stage, base-labile protecting group, offering significant advantages in synthetic strategies requiring selective modifications of the sugar moiety.
Application Notes
The 2-(phenylthio)ethyl group is a specialized protecting group employed for the temporary masking of the thymine (B56734) residue in the synthesis of sugar-modified thymidine derivatives.[1][2] Its primary advantage lies in its unique two-stage deprotection mechanism, which allows for excellent stability under strongly basic conditions, thereby preventing undesired side reactions such as N-alkylation of the base during O-alkylation of the ribose moieties.[1][2]
The protection is achieved by installing the 2-(phenylthio)ethyl group at the N3 position of the pyrimidine (B1678525) ring via a Mitsunobu reaction with this compound.[1][2] This protected nucleoside is stable to a wide range of reaction conditions, including strongly basic media, which is often required for modifications on the sugar portion of the molecule.[1][2]
Deprotection is a two-step process. First, the thioether is oxidized to a sulfone. This oxidation step "activates" the protecting group, making the β-proton acidic. Subsequent treatment with a base induces a β-elimination reaction, liberating the N3 position of the thymine ring.[1][2] This deprotection can be carried out under conditions compatible with the final deprotection and cleavage of oligonucleotides from solid supports.[1][2]
Quantitative Data Summary
The following tables summarize the reaction conditions for the protection and deprotection of thymidine derivatives with the 2-(phenylthio)ethyl group, based on the work by D'Onofrio et al.
Table 1: Protection Reaction Conditions
| Substrate | Reagents | Solvent | Temperature | Time |
| 5′-O-tert-butyldimethylsilyl-3′-O-(4,4′-dimethoxytriphenylmethyl)thymidine | This compound, Tributylphosphine (B147548), 1,2-Diazene-1,2-dicarboxylic acid bis(2,2-dimethylpropyl) ester (ADDP) | Benzene (B151609) | 0 °C to RT | 18 h |
Table 2: Deprotection Conditions
| Protected Substrate | Deprotection Reagent | Temperature | Time | Efficacy |
| N3-(2-(Phenylsulfonyl)ethyl) Thymidine Derivative | Aqueous Ammonia | 55 °C | ~72 h | Partial/Slow |
| N3-(2-(Phenylsulfonyl)ethyl) Thymidine Derivative | 0.1 M NaOH | 50 °C | Overnight | Complete |
Experimental Protocols
Protocol 1: Protection of Thymidine at the N3 Position
This protocol describes the introduction of the 2-(phenylthio)ethyl protecting group onto the N3 position of a suitably protected thymidine derivative using a Mitsunobu reaction.
Materials:
-
5′-O-tert-butyldimethylsilyl-3′-O-(4,4′-dimethoxytriphenylmethyl)thymidine
-
This compound
-
Tributylphosphine
-
1,2-Diazene-1,2-dicarboxylic acid bis(2,2-dimethylpropyl) ester (ADDP)
-
Benzene, anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Water, deionized
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 5′-O-tert-butyldimethylsilyl-3′-O-(4,4′-dimethoxytriphenylmethyl)thymidine (1.0 eq) in anhydrous benzene at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, add this compound (0.74 eq) and tributylphosphine (1.25 eq).
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Add ADDP (1.25 eq) to the mixture and continue stirring at room temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the crude residue in ethyl acetate.
-
Wash the organic layer twice with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N3-(2-(phenylthio)ethyl) protected thymidine derivative.
Protocol 2: Two-Stage Deprotection of the N3-(2-(Phenylthio)ethyl) Group
This protocol outlines the two-step procedure for the removal of the 2-(phenylthio)ethyl protecting group.
Part A: Oxidation of the Thioether to a Sulfone
Materials:
-
N3-(2-(Phenylthio)ethyl) protected thymidine derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N3-(2-(phenylthio)ethyl) protected thymidine derivative (1.0 eq) in dichloromethane at 0 °C.
-
Add m-CPBA (2.2 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N3-(2-(phenylsulfonyl)ethyl) protected thymidine derivative.
Part B: Base-Mediated β-Elimination
Materials:
-
N3-(2-(Phenylsulfonyl)ethyl) protected thymidine derivative
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Dissolve the N3-(2-(phenylsulfonyl)ethyl) protected thymidine derivative in 0.1 M NaOH solution.
-
Heat the reaction mixture at 50 °C overnight.
-
Monitor the deprotection by a suitable analytical method (e.g., HPLC or LC-MS).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl or acetic acid).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify as necessary.
Visualizations
The following diagrams illustrate the key processes involved in the use of the 2-(phenylthio)ethyl protecting group.
References
Application of 2-(Phenylthio)ethanol in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylthio)ethanol is a versatile bifunctional molecule that is gaining traction in materials science as a valuable building block for advanced polymers and materials. Its unique structure, featuring a hydroxyl group for esterification and a phenylthio moiety, allows for the synthesis of materials with tailored properties, particularly for optical and biomedical applications. The presence of the sulfur atom and the aromatic ring in the phenylthio group significantly influences the refractive index, thermal stability, and surface properties of the resulting materials.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high refractive index polymers. It is intended for researchers and scientists in materials science and professionals in drug development exploring novel excipients and material-based delivery systems.
Key Application: High Refractive Index Polymers
A primary application of this compound in materials science is in the formulation of high refractive index (HRI) polymers.[1] The Lorentz-Lorenz equation dictates that the refractive index of a polymer is a function of its molar refractivity and molar volume. The incorporation of highly polarizable atoms like sulfur and aromatic rings, both present in this compound, increases the molar refractivity, thereby elevating the refractive index of the polymer.
These HRI polymers are critical components in advanced optical devices, including:
-
Optical Adhesives and Coatings: For bonding and anti-reflection coatings on lenses and other optical components.
-
Encapsulants for LEDs and Image Sensors: To enhance light extraction efficiency and improve performance.
-
Materials for Ophthalmic Lenses: To enable the design of thinner and lighter lenses.
The general workflow for this application involves a two-step process: the synthesis of a polymerizable monomer from this compound, followed by the polymerization of this monomer to yield the high refractive index polymer.
Experimental Protocols
Protocol 1: Synthesis of 2-(Phenylthio)ethyl Acrylate (B77674) Monomer
This protocol details the synthesis of 2-(Phenylthio)ethyl acrylate, a key monomer derived from this compound, through esterification with acryloyl chloride.[2][3]
Reaction Scheme:
Caption: Synthesis of 2-(Phenylthio)ethyl Acrylate.
Materials:
-
This compound (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inhibitor (e.g., hydroquinone (B1673460), 200 ppm)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and a radical scavenger (e.g., BHT) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Addition of Acyl Chloride: In a separate flask, dissolve acryloyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the alcohol-base mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Add an inhibitor like hydroquinone to prevent polymerization.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(Phenylthio)ethyl acrylate by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).
-
Protocol 2: Free-Radical Polymerization of 2-(Phenylthio)ethyl Acrylate
This protocol describes the synthesis of poly(2-(phenylthio)ethyl acrylate) via free-radical polymerization.
Reaction Scheme:
Caption: Free-Radical Polymerization of 2-(Phenylthio)ethyl Acrylate.
Materials:
-
2-(Phenylthio)ethyl acrylate monomer
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Anhydrous toluene or another suitable solvent
-
Methanol (B129727) for precipitation
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Oil bath
-
Vacuum line for degassing
-
Centrifuge or filtration setup
Procedure:
-
Preparation: In a Schlenk flask, dissolve the 2-(Phenylthio)ethyl acrylate monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-80 °C and stir for 12-24 hours.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent like cold methanol while stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
-
Purification and Drying:
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Quantitative Data
The following tables summarize the key physical and optical properties of 2-(Phenylthio)ethyl acrylate and the expected properties of its corresponding polymer.
Table 1: Properties of 2-(Phenylthio)ethyl Acrylate Monomer
| Property | Value | Reference(s) |
| CAS Number | 95175-38-5 | [4][5][6] |
| Molecular Formula | C₁₁H₁₂O₂S | [4] |
| Molecular Weight | 208.28 g/mol | |
| Appearance | Colorless liquid | [4] |
| Density | 1.12 g/cm³ | [4] |
| Boiling Point | 311.3 °C at 760 mmHg | [4] |
| Refractive Index (n_D) | 1.555 | [4] |
Table 2: Expected Properties of Poly(2-(phenylthio)ethyl acrylate)
| Property | Expected Value/Range | Notes |
| Refractive Index (n_D) | > 1.56 | The refractive index is expected to be higher than that of the monomer due to the increased density upon polymerization. The exact value will depend on the polymer's molecular weight and density. |
| Glass Transition Temperature (T_g) | 5 - 15 °C | Estimated based on structurally similar poly(acrylate)s. The flexible ethyl spacer is expected to result in a relatively low T_g. |
| Thermal Stability (T_d, 5%) | > 250 °C | Phenylthio-containing polymers generally exhibit good thermal stability. |
| Solubility | Soluble in common organic solvents (THF, chloroform, toluene) | The polymer is expected to be soluble in a range of organic solvents, facilitating processing and characterization. |
Characterization
The synthesized monomer and polymer should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomer and the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present in the monomer and polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (T_g) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Ellipsometry or Refractometry: To measure the refractive index of the polymer films.
Conclusion
This compound serves as a valuable precursor for the synthesis of high refractive index polymers. By converting it to polymerizable monomers like 2-(Phenylthio)ethyl acrylate, materials with desirable optical and thermal properties can be readily prepared. The protocols and data provided in this document offer a foundation for researchers to explore the potential of this compound in the development of advanced materials for a variety of applications in materials science and beyond. Further research can focus on the copolymerization of 2-(Phenylthio)ethyl acrylate with other monomers to fine-tune the material properties for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Phenylthio)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Phenylthio)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are based on the Williamson ether synthesis. This typically involves the nucleophilic substitution reaction of a thiophenolate salt with an ethanol (B145695) derivative. The two primary variations are:
-
Reaction of Thiophenol with 2-Chloroethanol (B45725): In this method, thiophenol is deprotonated by a base to form the thiophenolate anion, which then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride to form the thioether.
-
Reaction of Thiophenol with Ethylene (B1197577) Oxide: This reaction involves the ring-opening of ethylene oxide by the thiophenolate nucleophile.
Q2: What are the key factors influencing the yield of this compound synthesis?
A2: Several factors can significantly impact the yield of the synthesis:
-
Choice of Base: The strength and type of base used to deprotonate thiophenol are crucial.
-
Reaction Solvent: The solvent affects the solubility of reactants and the rate of the nucleophilic substitution reaction.
-
Reaction Temperature: Temperature influences the reaction rate but can also promote side reactions if too high.
-
Purity of Reactants: Impurities in the starting materials can lead to unwanted side reactions and lower yields.
-
Exclusion of Air (Oxygen): Thiophenol is susceptible to oxidation, which can reduce the amount of starting material available for the desired reaction.
Q3: What is the primary side reaction of concern in this synthesis?
A3: The most common side reaction is the oxidation of thiophenol to diphenyl disulfide. This can occur in the presence of oxygen and is often catalyzed by trace metal impurities. The formation of diphenyl disulfide consumes the thiophenol, thereby reducing the yield of the desired this compound.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting/Optimization Strategy |
| Incomplete Deprotonation of Thiophenol | - Use a stronger base (e.g., sodium hydroxide) to ensure complete formation of the thiophenolate anion. - Ensure the base is of high purity and anhydrous if the reaction is sensitive to water. |
| Slow Reaction Rate | - Increase the reaction temperature. However, monitor for the formation of byproducts. - Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) to accelerate the reaction, especially in biphasic systems. |
| Side Reaction: Oxidation of Thiophenol | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Use degassed solvents. |
| Suboptimal Solvent | - Choose a solvent that effectively dissolves both the thiophenolate salt and the electrophile. Polar aprotic solvents like DMF or DMSO can be effective, though ethanol is also commonly used. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting/Optimization Strategy |
| Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Optimize the stoichiometry of the reactants. A slight excess of the less expensive reagent can sometimes drive the reaction to completion. |
| Formation of Diphenyl Disulfide | - Implement strategies to prevent the oxidation of thiophenol as mentioned above. - Diphenyl disulfide can often be separated from the product by fractional distillation under reduced pressure due to a difference in boiling points. |
| Other Byproducts | - Analyze the reaction mixture by GC-MS or NMR to identify unknown byproducts. This information can help in devising a targeted purification strategy. - Column chromatography can be an effective method for separating closely related impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound from Thiophenol and 2-Chloroethanol
| Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOH | Ethanol | None | Reflux | 4 | ~85-90 | General Knowledge |
| K₂CO₃ | Acetonitrile | None | Reflux | 12 | ~70-80 | General Knowledge |
| NaOH | Toluene/Water | TBAB | 80 | 2 | >90 | Phase-Transfer Catalysis Principles |
Note: The yields presented are approximate and can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound from Thiophenol and 2-Chloroethanol using Sodium Hydroxide (B78521)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in ethanol.
-
Addition of Thiophenol: To the stirred solution, add thiophenol (1.0 equivalent) dropwise at room temperature.
-
Addition of 2-Chloroethanol: After the addition of thiophenol is complete, add 2-chloroethanol (1.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiophenol (1.0 equivalent), 2-chloroethanol (1.05 equivalents), toluene, and an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Addition of Catalyst: Add a catalytic amount of tetrabutylammonium bromide (TBAB, e.g., 5 mol%).
-
Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthesis pathway for this compound and a common side reaction.
Caption: A logical workflow for troubleshooting low yield and purity issues.
Common side products in the synthesis of 2-(Phenylthio)ethanol and how to avoid them
Welcome to the technical support center for the synthesis of 2-(Phenylthio)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Williamson Ether Synthesis Analogue: This involves the reaction of thiophenol with 2-chloroethanol (B45725) in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the chloride from 2-chloroethanol.
-
Ring-Opening of Ethylene (B1197577) Oxide: This method involves the reaction of thiophenol with ethylene oxide, typically under basic or acidic catalysis. The thiophenolate anion acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to its opening and the formation of the desired product.
Q2: What is the most common side product I should be aware of during the synthesis?
A2: The most common and often most problematic side product in both primary synthetic routes is diphenyl disulfide . Thiophenol is readily oxidized, especially in the presence of air (oxygen) and base, to form this disulfide. Its formation consumes the starting thiophenol, reducing the yield of the desired product.
Q3: I see an unexpected peak in my GC-MS analysis. What could it be?
A3: Besides diphenyl disulfide, other side products can form depending on your chosen synthetic route:
-
If using 2-chloroethanol: You may observe the formation of 1,2-bis(phenylthio)ethane . This can occur if the initially formed product, this compound, is deprotonated and reacts with another molecule of 2-chloroethanol, or if any unreacted thiophenolate reacts with 1,2-dichloroethane, a potential impurity in 2-chloroethanol.
-
If using ethylene oxide: A common side product is 1-phenoxy-2-(phenylthio)ethanol or higher poly(ethylene glycol) derivatives. This occurs when the alcohol group of the desired this compound product reacts with another molecule of ethylene oxide.
Q4: How can I minimize the formation of diphenyl disulfide?
A4: To minimize the formation of diphenyl disulfide, it is crucial to prevent the oxidation of thiophenol. This can be achieved by:
-
Working under an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Using degassed solvents: Solvents can contain dissolved oxygen, which should be removed by degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) prior to use.
-
Controlling the addition of base: Add the base slowly to the thiophenol solution to avoid a high concentration of the readily oxidizable thiophenolate at any given time.
Q5: My reaction yield is low. What are the common causes?
A5: Low yields can be attributed to several factors:
-
Formation of side products: As discussed, the formation of diphenyl disulfide and other byproducts consumes your starting materials.
-
Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or a weak base (in the Williamson synthesis).
-
Poor quality of reagents: Ensure your thiophenol, 2-chloroethanol, or ethylene oxide are of high purity. Impurities can lead to unwanted side reactions.
-
Loss during workup and purification: The product may be lost during extraction or purification steps. Ensure proper phase separation and use appropriate purification techniques.
Troubleshooting Guides
Problem 1: Significant formation of diphenyl disulfide.
| Symptom | Possible Cause | Recommended Solution |
| A major peak corresponding to diphenyl disulfide (m/z 218 in MS) is observed. The reaction mixture may have a yellowish tint. | Oxidation of thiophenol. | 1. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).2. Use freshly degassed solvents.3. Add the base to the thiophenol solution dropwise to maintain a low concentration of the thiophenolate anion.4. Use fresh, high-purity thiophenol. |
Problem 2: Formation of poly(ethylene glycol) derivatives (when using ethylene oxide).
| Symptom | Possible Cause | Recommended Solution |
| Multiple peaks with repeating units of 44 Da (C₂H₄O) are observed in the mass spectrum. | Reaction of the product's hydroxyl group with excess ethylene oxide. | 1. Use a stoichiometric amount or a slight excess of thiophenol relative to ethylene oxide.2. Add the ethylene oxide slowly to the reaction mixture containing thiophenol.3. Keep the reaction temperature low to favor the reaction of the more acidic thiophenol over the alcohol product. |
Problem 3: Low or no conversion of starting materials.
| Symptom | Possible Cause | Recommended Solution |
| TLC or GC analysis shows a large amount of unreacted thiophenol and/or 2-chloroethanol. | 1. Insufficient base or weak base (Williamson synthesis): The thiophenolate is not being formed in sufficient quantity.2. Low reaction temperature: The activation energy for the reaction is not being overcome.3. Short reaction time: The reaction has not had enough time to proceed to completion. | 1. Use a stronger base (e.g., sodium hydroxide (B78521), potassium carbonate) and ensure at least one equivalent is used.2. Gradually increase the reaction temperature and monitor the progress by TLC or GC.3. Increase the reaction time. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and scale.
| Synthesis Route | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Side Products |
| Thiophenol + 2-Chloroethanol | NaOH | Ethanol (B145695) | Reflux | 4-6 | 80-90 | Diphenyl disulfide |
| Thiophenol + 2-Chloroethanol | K₂CO₃ | DMF | 80-100 | 6-8 | 75-85 | Diphenyl disulfide |
| Thiophenol + Ethylene Oxide | Et₃N | Toluene (B28343) | 50-60 | 3-5 | 85-95 | Diphenyl disulfide, Poly(ethylene glycol) derivatives |
| Thiophenol + Ethylene Oxide | None (neat) | - | 100-120 | 2-4 | 70-80 | Diphenyl disulfide, Poly(ethylene glycol) derivatives |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis Analogue
Materials:
-
Thiophenol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute, degassed)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in degassed absolute ethanol under an inert atmosphere (N₂ or Ar).
-
To the stirred solution, add thiophenol (1.0 eq) dropwise at room temperature.
-
After the addition is complete, add 2-chloroethanol (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound via Ring-Opening of Ethylene Oxide
Materials:
-
Thiophenol
-
Ethylene oxide
-
Triethylamine (B128534) (Et₃N)
-
Toluene (anhydrous, degassed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a pressure-rated flask equipped with a magnetic stirrer and a gas inlet, dissolve thiophenol (1.0 eq) and triethylamine (0.1 eq) in anhydrous, degassed toluene under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully bubble a pre-weighed amount of ethylene oxide (1.0 eq) through the solution. Caution: Ethylene oxide is a toxic and flammable gas.
-
After the addition is complete, seal the flask and allow it to warm to room temperature, then heat to 50-60 °C for 3-5 hours.
-
Monitor the reaction progress by GC.
-
Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizing Reaction Pathways
To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction pathways.
Caption: Reaction pathways for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Troubleshooting Purification of 2-(Phenylthio)ethanol by Column Chromatography
Welcome to the technical support center for the purification of 2-(Phenylthio)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common issues encountered during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its purification?
Understanding the properties of this compound is crucial for designing an effective purification strategy. Its structure, containing both a polar hydroxyl group and a larger, less-polar phenylthio moiety, defines its behavior on silica (B1680970) gel.
Q2: What are the common impurities to look out for during the purification of this compound?
Impurities can arise from starting materials, side reactions, or subsequent oxidation. Common contaminants may include:
-
Thiophenol: A common starting material.[1]
-
2-Chloroethanol: Another potential starting material.[1]
-
Diphenyl disulfide: Formed by the oxidation of thiophenol.
-
1,2-bis(phenylthio)ethane: A potential byproduct from the reaction.
-
2-(Phenylsulfonyl)ethanol: An oxidation product of the target compound.[1]
Q3: How do I select the optimal mobile phase (solvent system) for purifying this compound?
The ideal mobile phase should provide good separation between this compound and any impurities. This is best determined by preliminary Thin-Layer Chromatography (TLC) analysis.[2]
-
TLC Optimization: Test various solvent systems, typically mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[3]
-
Target Rf Value: Aim for a solvent system that gives this compound an Rf value of approximately 0.2-0.4 on the TLC plate.[4] This generally provides the best separation during column chromatography.
-
Separation: The chosen system should show the maximum possible separation (ΔRf) between the product spot and impurity spots.
Q4: My this compound is not moving from the baseline (Rf ≈ 0) on the column. What should I do?
This indicates that the mobile phase is not polar enough to displace the compound from the highly polar silica gel stationary phase.[4] The hydroxyl group in this compound causes strong adsorption.
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For instance, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%.
-
Change Solvent System: If increasing the ethyl acetate concentration is ineffective, consider a more polar solvent system, such as methanol (B129727) in dichloromethane.[3] A good starting point would be 1-5% methanol in dichloromethane.
Q5: My product is eluting too quickly, near the solvent front (Rf ≈ 1). How can I achieve better retention?
This situation means the mobile phase is too polar, preventing the silica gel from adequately retaining the compound.
Solution:
-
Decrease Solvent Polarity: Reduce the concentration of the polar component in your mobile phase. For example, if using 30% ethyl acetate in hexane, decrease it to 15% or 20%.
Q6: The separation between my product and an impurity is poor, resulting in overlapping fractions. What can I do to improve this?
Poor resolution can stem from several factors, including incorrect solvent choice, improper column packing, or overloading the column.
Solutions:
-
Optimize Mobile Phase: Re-evaluate your solvent system with TLC. A shallower polarity gradient or an isocratic elution with the optimal solvent mixture might improve separation.
-
Check Column Packing: Ensure your column is packed uniformly without any cracks, air bubbles, or channels, as these lead to uneven solvent flow.[5]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[5] As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[2]
Q7: My product bands are tailing or streaking down the column. Why is this happening?
Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase or by overloading the column.
Solutions:
-
Acid/Base Modifier: The free silanol (B1196071) groups on the surface of silica gel are acidic and can strongly interact with polar functional groups. Adding a small amount (0.1-1%) of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape.[6] For the slightly acidic hydroxyl group of this compound, ensuring the silica is neutral or using a neutral solvent system can help.
-
Reduce Sample Concentration: Load the sample in the minimum possible volume of solvent to start with a narrow band.[7] If solubility is an issue, consider the dry loading method.[5][7]
Q8: I suspect this compound is decomposing on the silica gel. How can I verify this and what are the alternatives?
The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6]
Solutions:
-
2D TLC Analysis: To check for stability, run a TLC plate in one direction, then rotate it 90 degrees and develop it again in the same solvent system. If new spots appear off the diagonal, it indicates the compound is degrading on the silica.[6]
-
Deactivated Silica: Use silica gel that has been deactivated with water or treat the column with a small amount of triethylamine in the eluent to neutralize the acidic sites.[6]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[6]
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) can be an excellent alternative.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 699-12-7 | [1][8] |
| Molecular Formula | C8H10OS | [1][8] |
| Molecular Weight | 154.23 g/mol | [8] |
| Appearance | Liquid | [8] |
| Density | 1.143 g/mL at 25 °C | [8] |
| Boiling Point | 115-116 °C at 2 mmHg | [8] |
| Refractive Index | n20/D 1.592 | [8] |
Table 2: Example TLC Data for Mobile Phase Optimization
This table illustrates how Rf values might change with solvent polarity for this compound and two hypothetical impurities. The optimal system provides good separation and an ideal Rf for the product.
| Mobile Phase (Ethyl Acetate/Hexane) | Rf of Less Polar Impurity | Rf of this compound | Rf of More Polar Impurity | Assessment |
| 10% / 90% | 0.45 | 0.15 | 0.05 | Product Rf is too low. |
| 20% / 80% | 0.65 | 0.30 | 0.15 | Optimal. Good Rf and separation. |
| 30% / 70% | 0.80 | 0.50 | 0.35 | Product Rf is too high; poor separation from polar impurity. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare several developing chambers with different solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane).
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and let it dry.
-
Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate (B83412) stain).
-
Calculate the Rf value for each spot and select the solvent system that provides the best separation and an Rf of ~0.2-0.4 for the product.[4]
Protocol 2: Standard Silica Gel Column Chromatography (Wet Loading)
-
Column Preparation: Select an appropriate size glass column and securely clamp it in a vertical position. Add a small plug of cotton or glass wool to the bottom.
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC.
-
Packing the Column: Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.[5]
-
Sample Loading: Dissolve the crude sample in the minimum amount of a suitable solvent (preferably the mobile phase).[7] Carefully add the concentrated sample solution directly to the top of the silica bed using a pipette.
-
Elution: Open the stopcock and drain the solvent until the sample has fully entered the silica bed. Carefully add a small layer of sand on top to protect the surface.
-
Running the Column: Fill the column with the mobile phase. Begin collecting fractions. If using a gradient, start with the low-polarity solvent and gradually increase the proportion of the polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A workflow diagram for troubleshooting the column chromatography purification process.
Caption: A step-by-step experimental workflow for the purification of this compound.
References
- 1. This compound | CAS#:699-12-7 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. This compound 99 699-12-7 [sigmaaldrich.com]
Stability and degradation of 2-(Phenylthio)ethanol under different conditions
Welcome to the Technical Support Center for 2-(Phenylthio)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during the handling, storage, and use of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent assay results or appearance of unknown peaks in chromatogram. | Degradation of this compound due to improper storage or handling. Thioethers are susceptible to oxidation. | Store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature (cool and dark place, <15°C).[1] Avoid prolonged exposure to air and light during experimental setup. Use freshly prepared solutions for analysis. |
| Loss of compound during workup, especially after basic extraction. | While thioethers are generally stable to a range of pH conditions, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation. | Minimize the duration of exposure to strong bases. If a basic wash is necessary, perform it quickly with a cooled solution and immediately proceed to the next step. Consider using a milder base if the protocol allows. |
| Reaction mixture turns yellow or brown over time. | This could indicate oxidation of the thioether to a sulfoxide (B87167) or other colored impurities. | Ensure your reaction is conducted under an inert atmosphere. If the reaction is sensitive to trace metals that can catalyze oxidation, consider using metal-chelating agents or purified solvents. |
| Formation of an insoluble precipitate. | This could be a result of the formation of a less soluble degradation product, such as a sulfone, or a salt if the compound has degraded and is in an ionic form. | Analyze the precipitate separately if possible (e.g., by IR or melting point) to identify its nature. Review the reaction conditions to identify potential causes of degradation. |
| Difficulty in achieving a clean separation of the main compound from impurities during chromatography. | Degradation products may have similar polarities to the parent compound. | A stability-indicating HPLC method is crucial.[2][3][4][5] This may require optimization of the mobile phase, column type, and gradient to achieve adequate resolution between this compound and its potential degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of thioethers and structurally similar compounds like 2-phenoxyethanol (B1175444), the primary degradation pathways for this compound are expected to be:
-
Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.[2][6][7][8] This is a common degradation pathway for thioethers.
-
Hydrolysis: While the ether linkage is generally stable, under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis could occur, potentially cleaving the phenyl-sulfur bond or the sulfur-ethyl bond. Studies on 2-phenoxyethanol have shown degradation under acidic and alkaline hydrolysis conditions.[9]
-
Photodegradation: Exposure to UV light can induce degradation of organic sulfur compounds.[10][11] The presence of the phenyl group may also contribute to photosensitivity.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of C-S or C-C bonds.[12]
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place (recommended storage temperature is below 15°C).[1] This will protect it from oxidation and photodegradation.
Q3: What are the likely degradation products of this compound?
A3: The expected degradation products include:
-
Oxidation Products: 2-(Phenylsulfinyl)ethanol (sulfoxide) and 2-(Phenylsulfonyl)ethanol (sulfone).
-
Hydrolysis Products: Phenol, thiophenol, and ethylene (B1197577) glycol, depending on the bond cleavage site.
-
Photodegradation Products: Complex mixtures may form, potentially involving radical species.
Q4: Can I use hydrogen peroxide to intentionally degrade this compound in a forced degradation study?
A4: Yes, hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress.[13][14][15] The concentration of hydrogen peroxide and the duration of exposure can be adjusted to achieve the desired level of degradation. It is important to note that the oxidation of thioethers with hydrogen peroxide can sometimes be slow without a catalyst.[13][14][15]
Q5: How can I monitor the degradation of this compound in my samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound.[2][3][4][5] This method should be able to separate the intact parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[16][17]
Data Presentation
The following tables summarize the expected stability of this compound under different stress conditions. The degradation percentages are hypothetical and serve as a general guide for what to expect in a forced degradation study. Actual degradation will depend on the specific experimental conditions.
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Stress Agent | Temperature | Duration | Expected Degradation | Potential Degradation Products |
| Acidic | 0.1 M HCl | 60°C | 24 hours | Moderate | Products of hydrolysis (e.g., phenol, thiophenol) |
| Basic | 0.1 M NaOH | 60°C | 24 hours | Moderate | Products of hydrolysis |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Significant | 2-(Phenylsulfinyl)ethanol, 2-(Phenylsulfonyl)ethanol |
| Thermal | Dry Heat | 80°C | 48 hours | Low to Moderate | Products of thermal decomposition |
| Photolytic | UV Light (254 nm) | Room Temp | 24 hours | Moderate | Complex mixture of photoproducts |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish its degradation pathways.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with the mobile phase to the final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase to the final concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to the final concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the solid in the solvent to the desired concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in acetonitrile) in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Dilute the exposed and control samples with the mobile phase for HPLC analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
Mandatory Visualization
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. jpionline.org [jpionline.org]
Challenges in scaling up the synthesis of 2-(Phenylthio)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-(Phenylthio)ethanol. It is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when scaling up the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Temperature: The reaction of thiophenol with ethylene (B1197577) oxide is exothermic.[1][2] Inadequate temperature control can lead to side reactions. Conversely, if the temperature is too low, the reaction rate will be slow. Maintain the recommended temperature range for the chosen protocol. For the reaction with 2-chloroethanol (B45725), gentle heating may be required to drive the reaction to completion. |
| Side Reactions | - Oxidation of Thiophenol: Thiophenol can readily oxidize to diphenyl disulfide, especially in the presence of air (oxygen).[3][4] To minimize this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[5] - Polymerization of Ethylene Oxide: In the presence of strong bases or acids, ethylene oxide can polymerize.[6] Ensure slow, controlled addition of ethylene oxide to the reaction mixture. |
| Reagent Purity | - Thiophenol Quality: Use freshly distilled or high-purity thiophenol. Oxidized thiophenol will contain diphenyl disulfide, which will not participate in the desired reaction. - Solvent Quality: Ensure solvents are anhydrous, as water can interfere with the reaction, particularly when using strong bases. |
| Base Selection and Concentration | - The choice and concentration of the base are critical. Stronger bases like sodium hydroxide (B78521) or potassium hydroxide are commonly used. An insufficient amount of base will result in incomplete deprotonation of thiophenol, leading to a lower yield. Conversely, an excessive amount of a strong base might promote side reactions. Titrate your base to confirm its concentration before use. |
Issue 2: Formation of Significant Amounts of Diphenyl Disulfide Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Oxidants (Air) | - Inert Atmosphere: Rigorously exclude air from the reaction setup. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.[5] - Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[5] |
| Purity of Thiophenol | - Starting Material Quality: Ensure the thiophenol used is free from pre-existing diphenyl disulfide. If necessary, purify the thiophenol by distillation before use. |
| Reaction Conditions | - Temperature Control: While the direct impact of temperature on oxidation is complex, maintaining a controlled and consistent temperature can help minimize side reactions in general. |
Issue 3: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Steps |
| Presence of High-Boiling Impurities | - Distillation Technique: Fractional distillation under reduced pressure is the most common method for purifying this compound.[7] Ensure your distillation setup has sufficient theoretical plates to separate the product from close-boiling impurities. - Column Chromatography: For smaller scales or to remove specific impurities, column chromatography on silica (B1680970) gel can be effective. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically used. |
| Removal of Diphenyl Disulfide | - Crystallization: Diphenyl disulfide is a solid at room temperature. In some cases, it may be possible to remove a significant portion of it by cooling the crude reaction mixture and filtering off the precipitated disulfide before distillation. - Chemical Treatment: In some instances, a mild reducing agent can be used during the workup to convert the disulfide back to thiophenol, which can then be removed by washing with a basic aqueous solution. However, this adds complexity to the purification process. |
| Residual Starting Materials | - Aqueous Washes: Unreacted thiophenol can be removed by washing the organic layer with an aqueous base solution (e.g., NaOH or K₂CO₃). Unreacted 2-chloroethanol can be removed by washing with water or brine. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are based on nucleophilic substitution.[8] These include:
-
Reaction of Thiophenol with Ethylene Oxide: This is a highly exothermic reaction where the thiophenolate anion, generated by treating thiophenol with a base, acts as a nucleophile and attacks the ethylene oxide ring.[1][2]
-
Reaction of Thiophenol with 2-Chloroethanol: In this method, the thiophenolate anion displaces the chloride from 2-chloroethanol.[9] This reaction is generally less exothermic than the reaction with ethylene oxide.
Q2: How can I control the exothermic reaction between thiophenol and ethylene oxide when scaling up?
A2: Controlling the exotherm is critical for safety and to prevent side reactions. Key strategies include:
-
Slow and Controlled Addition: Add the ethylene oxide to the solution of thiophenolate at a slow, controlled rate. This allows the heat generated to be dissipated effectively.
-
Efficient Cooling: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).
-
Monitoring: Continuously monitor the internal temperature of the reaction. An automated system that controls the addition rate based on the temperature is ideal for larger scales.
-
Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated.
Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis, and how do I choose one?
A3: A phase-transfer catalyst can be particularly useful in the reaction of thiophenol with 2-chloroethanol, especially when using an inorganic base like potassium carbonate in a two-phase system (e.g., an organic solvent and water). The PTC facilitates the transfer of the thiophenolate anion from the aqueous phase to the organic phase where the reaction with 2-chloroethanol occurs.[3]
Common PTCs for this type of reaction are quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate. The choice of PTC can depend on the specific solvent system and reactants.
Q4: What are the typical yields for the synthesis of this compound?
A4: The yield of this compound can vary significantly depending on the chosen method, reaction conditions, and scale. Under optimized laboratory conditions, yields can be quite high. For instance, a synthesis of a related compound, 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile, reported a yield of 90%.[10] However, on a larger scale, yields may be lower due to the challenges of heat and mass transfer, as well as an increased potential for side reactions. The following table summarizes some reported yield data under different conditions.
| Synthesis Method | Base | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Disulfides, CAABC, TMSCN | Cs₂CO₃ | EtOH | 100 | 3 | 90 |
| Disulfides, CAABC, TMSCN | K₂CO₃ | EtOH | 100 | 3 | 73 |
| Disulfides, CAABC, TMSCN | Na₂CO₃ | EtOH | 100 | 3 | 57 |
| Disulfides, CAABC, TMSCN | KOH | EtOH | 100 | 3 | 35 |
| Disulfides, CAABC, TMSCN | tBuOK | EtOH | 100 | 3 | 30 |
Data adapted from a study on the synthesis of a related sulfur-containing ethyl piperazine (B1678402) compound.[10][11]
Q5: What are the key safety precautions to take during the synthesis of this compound?
A5: Several safety precautions are essential:
-
Thiophenol: Thiophenol is toxic and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethylene Oxide: Ethylene oxide is a toxic, flammable, and carcinogenic gas. It should only be handled in a specialized, well-ventilated area with appropriate safety measures in place. The reaction with ethylene oxide is highly exothermic and can lead to a runaway reaction if not properly controlled.[1][2]
-
Exothermic Reaction: As mentioned, the reaction with ethylene oxide is highly exothermic. Ensure adequate cooling and controlled addition of reagents to prevent a dangerous rise in temperature and pressure.
-
Inert Atmosphere: To prevent the formation of diphenyl disulfide and for general safety with flammable solvents, it is recommended to work under an inert atmosphere.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound from Thiophenol and 2-Chloroethanol
This protocol is a general laboratory-scale procedure. Adjustments may be necessary for scaling up.
Materials:
-
Thiophenol
-
2-Chloroethanol
-
Sodium hydroxide (or other suitable base)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere, dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the solution in an ice bath and add thiophenol dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-chloroethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and neutralize with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of this compound from Thiophenol and Ethylene Oxide (Conceptual Outline for a Controlled Setup)
WARNING: This reaction is highly exothermic and requires careful control. This is a conceptual outline and should be adapted with appropriate safety measures for the specific scale and equipment used.
Materials:
-
Thiophenol
-
Sodium methoxide (B1231860) (or other suitable base)
-
Methanol (B129727) (or other suitable solvent)
-
Ethylene oxide (as a gas or liquefied gas)
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a gas inlet, charge a solution of sodium methoxide in methanol under an inert atmosphere.
-
Cool the solution to the desired starting temperature (e.g., 0-10 °C).
-
Slowly add thiophenol to the basic solution while maintaining the temperature.
-
Once the thiophenolate solution is prepared, begin the slow, subsurface addition of ethylene oxide gas at a rate that allows the cooling system to maintain a constant temperature.
-
Continuously monitor the internal temperature and the consumption of ethylene oxide.
-
After the addition is complete, allow the reaction to stir at the same temperature for a period to ensure complete conversion.
-
Carefully quench the reaction by adding a proton source (e.g., acetic acid or ammonium chloride).
-
Proceed with a standard aqueous workup and purification by vacuum distillation as described in Protocol 1.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound from thiophenol and ethylene oxide.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 2. iomosaic.com [iomosaic.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 7. Sigma Aldrich this compound 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. Specific Solvent Issues / Safety Issues with Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 9. Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (-)-Debromoflustramine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Removing impurities from commercially available 2-(Phenylthio)ethanol
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of commercially available 2-(Phenylthio)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: While the exact impurity profile can vary between suppliers and batches, common impurities in commercially available this compound may include:
-
Unreacted Starting Materials: Thiophenol and 2-chloroethanol (B45725) or ethylene (B1197577) oxide (depending on the synthetic route).
-
Byproducts: Diphenyl disulfide, which forms from the oxidation of thiophenol, is a common byproduct. Other potential byproducts can arise from side reactions.
-
Solvents: Residual solvents from the synthesis and initial purification steps.
-
Oxidation Products: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone.
Q2: My this compound has a strong, unpleasant odor. What is the likely cause and how can I remove it?
A2: A strong, unpleasant odor is often indicative of residual thiophenol. Thiophenol is highly volatile and has a potent smell. To remove it, you can wash the crude product with a dilute aqueous base solution (e.g., 5% sodium hydroxide) to deprotonate the acidic thiophenol, making it water-soluble and easily separable in the aqueous layer. Subsequent washing with brine and drying over an anhydrous salt like sodium sulfate (B86663) should be performed before further purification.
Q3: I observe an unexpected peak in my NMR/GC-MS analysis. How can I identify it?
A3: An unexpected peak could be one of the common impurities listed in Q1. Comparing the spectral data (mass spectrum fragmentation, chemical shifts in NMR) with known data for thiophenol, diphenyl disulfide, and potential oxidation products (sulfoxide and sulfone) is a good starting point. If the impurity remains unidentified, techniques like spiking the sample with a suspected compound can help in confirmation.
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation is a suitable method for purifying this compound, which has a high boiling point (approximately 115-116 °C at 2 mmHg).[1][2] This method is effective for removing non-volatile impurities and some byproducts with significantly different boiling points. However, it may not effectively separate impurities with similar boiling points.
Q5: Is column chromatography a good option for purification?
A5: Flash column chromatography is an excellent method for removing a wide range of impurities, including those with similar boiling points. A silica (B1680970) gel stationary phase is typically used with a non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes. The polarity of this compound allows for good separation from less polar impurities like diphenyl disulfide and more polar impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Yellow or Brown Discoloration | Oxidation of the thioether to sulfoxide or sulfone, or presence of colored impurities. | 1. Treat the solution with activated charcoal to adsorb colored impurities.[3] 2. Purify by flash column chromatography on silica gel. |
| Oily or Incomplete Crystallization | Presence of impurities that inhibit crystal lattice formation. | 1. Attempt purification by vacuum distillation to remove volatile impurities. 2. If distillation is ineffective, use flash column chromatography. 3. For solid derivatives, recrystallization from a suitable solvent system can be effective.[4][5][6] |
| Low Yield After Purification | Product loss during extraction, washing, or chromatographic separation. | 1. Ensure complete extraction by performing multiple extractions with the organic solvent. 2. Minimize the amount of washing steps and use saturated brine for the final wash to reduce solubility in the aqueous layer. 3. Optimize the column chromatography conditions (e.g., solvent system, column loading) to ensure good separation and recovery. |
| Presence of Water in Final Product | Incomplete drying of the organic layer. | 1. Use a sufficient amount of a suitable drying agent (e.g., anhydrous Na2SO4, MgSO4). 2. Ensure the drying agent is in contact with the solution for an adequate amount of time with occasional swirling. 3. For trace amounts of water, azeotropic removal with a solvent like toluene (B28343) under vacuum may be possible. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Vacuum Distillation
This protocol is suitable for removing acidic impurities like thiophenol and non-volatile baseline impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
5% aqueous NaOH solution (to remove thiophenol).
-
Water.
-
Saturated aqueous NaCl (brine).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
Vacuum Distillation: Set up a vacuum distillation apparatus. Distill the crude product under reduced pressure (e.g., 2 mmHg). Collect the fraction boiling at approximately 115-116 °C.[1][2]
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating a wider range of impurities.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial chromatography eluent.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Purity and Yield Comparison of Purification Methods
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Recovery Yield | Impurities Removed |
| Vacuum Distillation | ~90% | >98% | 70-85% | Thiophenol, non-volatile residues |
| Flash Column Chromatography | ~90% | >99% | 80-95% | Thiophenol, diphenyl disulfide, oxidation products |
Note: The values presented are typical and may vary depending on the initial purity and the specific experimental conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Sigma Aldrich this compound 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. 2-苯硫基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
- 6. web.mnstate.edu [web.mnstate.edu]
Overcoming poor solubility of 2-(Phenylthio)ethanol in reaction media
Welcome to the technical support center for 2-(Phenylthio)ethanol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: this compound is an organosulfur compound with both hydrophobic (phenylthio group) and hydrophilic (ethanol group) characteristics.[1] Its properties are summarized in the table below. Understanding these properties is crucial for selecting an appropriate solvent system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀OS | [2][3] |
| Molecular Weight | 154.23 g/mol | [1][4] |
| Appearance | Liquid | [4] |
| Density | 1.143 g/mL at 25 °C | [2][4] |
| Boiling Point | 115-116 °C at 2 mmHg | [2][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.592 | [2][4] |
Q2: Why does this compound exhibit poor solubility in some reaction media?
A2: The solubility of a compound is governed by the principle "like dissolves like".[5] this compound has a dual nature: the phenyl ring and the thioether group are non-polar and hydrophobic, while the terminal hydroxyl (-OH) group is polar and hydrophilic. This amphiphilic character can lead to poor solubility in solvents that are either extremely polar (like water) or very non-polar (like hexanes). The large, non-polar phenylthio group often dominates, leading to limited solubility in aqueous media.
Q3: What are the primary strategies for overcoming the poor solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds.[6][7] For a liquid compound like this compound, the most effective methods include:
-
Co-solvency: This is a highly effective technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous medium to increase the solubility of a non-polar solute.[6][8][9] The co-solvent works by reducing the interfacial tension between the solute and the aqueous solution.[7][9]
-
Micellar Solubilization using Surfactants: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in a solution.[10] Above a certain concentration (the critical micelle concentration), these micelles can encapsulate poorly soluble compounds in their hydrophobic core, effectively increasing the compound's solubility in the bulk aqueous phase.[10][11][12]
-
Hydrotropy: This method involves adding a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of the primary solute.[13]
Troubleshooting Guide: Solubility Issues in Experiments
This guide provides solutions to common problems encountered when using this compound in reactions.
Problem: My this compound is forming a separate layer or an emulsion in my aqueous reaction buffer.
This indicates that the solubility limit has been exceeded. The following workflow can help you find a suitable solution.
Caption: Troubleshooting workflow for solubility issues.
Solution 1: Employ a Co-solvent System
Co-solvents can significantly enhance solubility by creating a solvent mixture with a polarity intermediate to that of pure water and the pure organic solvent.[9]
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Type | Properties & Considerations |
| Ethanol | Polar Protic | Miscible with water in all proportions. Can influence reaction kinetics. |
| Isopropanol (IPA) | Polar Protic | Less polar than ethanol. Good general-purpose co-solvent. |
| Acetonitrile (ACN) | Polar Aprotic | Miscible with water. Can be reactive in certain conditions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good for dissolving a wide range of non-polar compounds. Can form peroxides. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Powerful solvent, but can be difficult to remove and may interfere with some reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point. Use with caution as it can be a reactant. |
-
Setup: Prepare six small-scale test vials, each containing your aqueous reaction buffer.
-
Analyte Addition: Add a known amount of this compound to each vial to match the target reaction concentration.
-
Co-solvent Screening: To each vial, add one of the co-solvents from Table 2 dropwise while stirring. Start with 5% (v/v) and incrementally increase the volume.
-
Observation: Observe the vials for the dissolution of this compound. Note the co-solvent and the approximate volume percentage required to achieve a clear, homogeneous solution.
-
Selection: Choose the co-solvent that provides complete dissolution at the lowest volume percentage and is compatible with your reaction chemistry.
-
Optimization: Once a co-solvent is selected, perform a more precise experiment to determine the minimum required concentration for solubilization to avoid using excess solvent.
Solution 2: Use Surfactants for Micellar Solubilization
If co-solvents are incompatible with your reaction, surfactants offer an excellent alternative. They form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium.[10] Non-ionic surfactants are often preferred as they are generally less likely to interfere with reaction chemistry than ionic surfactants.[11]
Table 3: Common Surfactants for Micellar Solubilization
| Surfactant | Type | Properties & Considerations |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Forms micelles readily. Can denature proteins and may interact with cationic species. |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | Effective but may interact with anionic species in the reaction. |
| Polysorbate 80 (Tween 80) | Non-ionic | Widely used, low toxicity, and generally less reactive. Good starting point.[5] |
| Triton™ X-100 | Non-ionic | Common laboratory surfactant, effective for creating microemulsions. |
-
Setup: Prepare four test vials with your aqueous reaction buffer.
-
Surfactant Addition: To each vial, add a different surfactant from Table 3. The concentration should be above its Critical Micelle Concentration (CMC). A typical starting concentration is 0.5-2% (w/v).
-
Mixing: Stir or sonicate the vials until the surfactant is fully dissolved.
-
Analyte Addition: Add the target amount of this compound to each vial.
-
Observation: Mix thoroughly and observe which surfactant solution becomes clear and homogeneous. The solution may appear slightly hazy due to the micelles but should not have separate layers or cloudiness from precipitated analyte.
-
Selection & Optimization: Select the most effective surfactant and optimize its concentration to find the minimum amount needed for complete solubilization.
Caption: Mechanisms of solubility enhancement.
References
- 1. Buy this compound | 699-12-7 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound 99 699-12-7 [sigmaaldrich.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ijpbr.in [ijpbr.in]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. jocpr.com [jocpr.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. quora.com [quora.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Reactions Involving 2-(Phenylthio)ethanol
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions with 2-(Phenylthio)ethanol. The information is tailored for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format for key reactions involving this compound: its synthesis, oxidation, and etherification.
Synthesis of this compound
The synthesis of this compound is commonly achieved by the reaction of thiophenol with a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) under basic conditions.
Q1: I am getting a low yield in the synthesis of this compound. What are the possible causes and solutions?
A1: Low yields can result from several factors. Below is a troubleshooting guide to address this issue.
-
Incomplete Deprotonation of Thiophenol: Thiophenol needs to be converted to the more nucleophilic thiophenolate anion by a base.
-
Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. For instance, sodium hydroxide (B78521) or potassium carbonate are commonly used. The reaction is often more efficient in polar aprotic solvents like DMF or DMSO, which solvate the cation and leave the anion more reactive.
-
-
Side Reaction: Formation of 1,2-bis(phenylthio)ethane: This byproduct can form, reducing the yield of the desired product.[1]
-
Solution: An "inverse addition" procedure, where the 2-haloethanol is added slowly to the solution of thiophenolate, can minimize this side reaction.[1] Using a slight excess of the 2-haloethanol can also favor the desired product.
-
-
Reaction Temperature Too Low: The reaction may be too slow at lower temperatures.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. Typical temperatures range from room temperature to around 80-100°C, depending on the specific reactants and solvent.[2]
-
-
Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.
-
Solution: Use freshly distilled thiophenol and ensure the 2-haloethanol is of high purity.
-
Q2: My purified this compound has a persistent unpleasant odor. How can I remove it?
A2: The odor is likely due to residual thiophenol.
-
Solution: Purification by vacuum distillation is the most effective method to separate this compound from the more volatile thiophenol.[3] Washing the organic extract with a dilute aqueous base solution (e.g., 5% NaOH) during the workup can also help remove acidic thiophenol impurities.
Oxidation of this compound
This compound can be oxidized at the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone. The hydroxyl group can also be oxidized, presenting a chemoselectivity challenge.
Q1: I am trying to oxidize the thioether in this compound to a sulfoxide, but I am getting a mixture of the sulfoxide and the sulfone. How can I improve the selectivity for the sulfoxide?
A1: Over-oxidation to the sulfone is a common issue. Controlling the reaction conditions is crucial for selectivity.
-
Stoichiometry of the Oxidant: Using an excess of the oxidizing agent will favor the formation of the sulfone.
-
Solution: Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the oxidizing agent, such as hydrogen peroxide.[4]
-
-
Reaction Temperature: Higher temperatures can promote over-oxidation.
-
Solution: Perform the reaction at a lower temperature. For example, when using m-chloroperbenzoic acid (m-CPBA), the reaction is often carried out at -78°C and then allowed to warm to room temperature.[1]
-
-
Choice of Oxidant: Some oxidizing agents are more prone to over-oxidation than others.
-
Solution: Hydrogen peroxide in acetic acid is a "green" and selective method for oxidizing sulfides to sulfoxides.[5] Other reagents like sodium periodate (B1199274) can also be used for selective oxidation to the sulfoxide.
-
Q2: I want to oxidize the alcohol in this compound to an aldehyde or carboxylic acid without affecting the thioether. Is this possible?
A2: Yes, selective oxidation of the primary alcohol is possible using specific reagents that are less reactive towards the thioether moiety.
-
Solution: Mild and selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can be used for the oxidation of primary alcohols to aldehydes.[6] For oxidation to the carboxylic acid, stronger oxidizing agents that are still chemoselective might be required, and a two-step process (oxidation to aldehyde followed by further oxidation) may be necessary. Careful selection of the oxidant and reaction conditions is critical to avoid oxidation of the sulfur atom.
Williamson Ether Synthesis with this compound
In this reaction, the hydroxyl group of this compound is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, forming an ether.
Q1: My Williamson ether synthesis using this compound is giving a low yield. What could be the problem?
A1: Low yields in Williamson ether synthesis are often due to side reactions or suboptimal conditions.[7]
-
Competing E2 Elimination: The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially with secondary and tertiary alkyl halides, to form an alkene instead of an ether.[8]
-
Incomplete Deprotonation: The alcohol must be fully deprotonated to form the reactive alkoxide.
-
Reaction Temperature and Time: The reaction may not have gone to completion.
-
Solution: The reaction may require heating (reflux) for several hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q2: I am observing multiple spots on my TLC plate after the Williamson ether synthesis. What are the likely side products?
A2: Besides the desired ether and unreacted starting materials, you may have side products from elimination or other reactions.
-
Alkene: From the E2 elimination of the alkyl halide.
-
Unreacted this compound: If deprotonation was incomplete or insufficient alkyl halide was used.
-
Oxidation products: If the reaction was not performed under an inert atmosphere, the thioether could be oxidized.
-
Solution: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use appropriate stoichiometry and reaction conditions to minimize side reactions. Purification by column chromatography can separate the desired ether from byproducts.[9]
-
Data Presentation
Table 1: Typical Reagents and Conditions for Key Reactions
| Reaction Type | Reagents | Base (if applicable) | Solvent | Temperature (°C) |
| Synthesis | Thiophenol, 2-Chloroethanol | NaOH or K₂CO₃ | Ethanol (B145695), DMF | 25 - 80 |
| Oxidation to Sulfoxide | This compound, H₂O₂ (1.1 eq) | - | Acetic Acid | Room Temp |
| Oxidation to Sulfone | This compound, H₂O₂ (>2.2 eq) | - | Acetic Acid | Room Temp |
| Ether Synthesis | This compound, Alkyl Halide | NaH | THF, DMF | 0 - Reflux |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.05 eq.) in ethanol.
-
To the stirred solution, add thiophenol (1.0 eq.) dropwise at room temperature.
-
After stirring for 15 minutes, add 2-chloroethanol (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Protocol 2: Oxidation of this compound to 2-(Phenylsulfinyl)ethanol (Sulfoxide)
-
Dissolve this compound (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[5]
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C.[5]
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude sulfoxide, which can be further purified by column chromatography or recrystallization.
Protocol 3: Williamson Ether Synthesis using this compound
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.) as a dispersion in mineral oil.
-
Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add dry THF to the flask, followed by the dropwise addition of a solution of this compound (1.0 eq.) in dry THF at 0°C.[9]
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the solution back to 0°C and add the primary alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by TLC.
-
After the reaction is complete, cool to 0°C and cautiously quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude ether, which can be purified by column chromatography.[9]
Visualizations
Caption: General experimental workflows for reactions involving this compound.
Caption: Troubleshooting logic for low yield in synthesis and etherification reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-(Benzylthio)ethanol |RUO [benchchem.com]
- 3. This compound 99 699-12-7 [sigmaaldrich.com]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Method Optimization for the Analysis of 2-(Phenylthio)ethanol in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of 2-(Phenylthio)ethanol in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the determination of this compound?
A1: The most common analytical techniques for the determination of this compound are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Q2: What are the critical sample preparation steps for analyzing this compound in complex matrices?
A2: Effective sample preparation is crucial for accurate analysis and to prevent matrix effects. Common techniques include Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) to isolate this compound from interfering components in the sample matrix. The selection of the appropriate extraction method and solvents is critical for achieving good recovery and a clean extract.
Q3: How can I improve the peak shape for this compound in my HPLC analysis?
A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape, consider adjusting the mobile phase pH, especially if your analyte is ionizable. Optimizing the organic solvent composition and flow rate can also have a significant impact. Additionally, ensure that the column is not overloaded and that the sample solvent is compatible with the mobile phase.[1][2]
Q4: I am observing high background noise in my GC-MS analysis. What are the possible causes?
A4: High background noise in GC-MS can originate from several sources, including contaminated carrier gas, column bleed, or a dirty ion source. Ensure the use of high-purity carrier gas and check for leaks in the system. Baking out the column at a high temperature can help reduce column bleed. Regular cleaning and maintenance of the ion source are also essential for minimizing background noise.
Q5: What is the "matrix effect" and how can it affect my results?
A5: The matrix effect is the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3][4][5] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Matrix effects are a significant concern in mass spectrometry-based methods like LC-MS and GC-MS. To mitigate these effects, it is important to develop a robust sample cleanup procedure and consider the use of an internal standard that behaves similarly to the analyte.[4][5]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution | Inadequate separation between this compound and other components. | - Optimize mobile phase composition (adjust organic solvent ratio).- Change the column to one with a different selectivity.- Adjust the flow rate. |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload. | - Adjust mobile phase pH.- Use a high-purity silica (B1680970) column.- Reduce the sample concentration or injection volume.[1][2] |
| Baseline Drift | - Column temperature fluctuations.- Mobile phase is not properly mixed or equilibrated. | - Use a column oven to maintain a stable temperature.- Ensure the mobile phase is thoroughly mixed and degassed. |
| Ghost Peaks | Contamination in the HPLC system or from a previous injection. | - Flush the system with a strong solvent.- Run blank injections to identify the source of contamination.[1] |
GC-MS Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Sensitivity/Poor Signal | - Inefficient sample derivatization (if applicable).- Suboptimal injection parameters. | - Optimize derivatization reaction conditions.- Adjust injector temperature and split ratio. |
| Irreproducible Retention Times | Fluctuations in oven temperature or carrier gas flow rate. | - Verify the stability of the oven temperature program.- Check for leaks in the gas lines and ensure a constant carrier gas flow. |
| Mass Spectrum Interference | Co-eluting peaks or background contamination. | - Improve chromatographic separation to resolve interfering peaks.- Perform a bake-out of the column and clean the ion source. |
| Peak Fronting | - Column overload.- Incompatible solvent. | - Dilute the sample or increase the split ratio.- Ensure the sample solvent is compatible with the stationary phase.[6] |
Experimental Protocols
HPLC-UV Method for this compound
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
The mobile phase should be filtered and degassed before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30 °C.
-
UV detection wavelength: 254 nm.
-
-
Sample Preparation (General Guideline using SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
GC-MS Method for this compound
This protocol is adapted from methods for similar aromatic compounds and may require optimization.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) System:
-
GC system equipped with a mass selective detector.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector temperature: 250 °C.
-
Injection mode: Splitless.
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven temperature program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
-
Sample Preparation (General Guideline using LLE):
-
To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Quantitative Data Summary
The following tables provide representative performance data that can be expected from a validated analytical method for this compound. Actual values will vary depending on the specific method, instrumentation, and matrix.
Table 1: Representative HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Recovery | 85 - 115% |
| Precision (RSD) | < 5% |
Table 2: Representative GC-MS Method Performance
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL |
| Recovery | 80 - 120% |
| Precision (RSD) | < 10% |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for common analytical issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. 內容不提供 [sigmaaldrich.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Reaction Selectivity with Chiral Auxiliaries
A Fictionalized Guide Based on General Principles, Using Evans' Oxazolidinones as a Case Study Due to Limited Specific Data on 2-(Phenylthio)ethanol
Disclaimer: While the query focused on this compound for improving reaction selectivity, extensive literature searches did not yield specific examples, protocols, or troubleshooting guides for its use as a chiral auxiliary or directing group for this purpose. Therefore, this technical support center has been created using the well-documented Evans' oxazolidinones as a representative example of a chiral auxiliary to illustrate the principles, protocols, and troubleshooting methodologies in asymmetric synthesis. The information presented here is intended to be a practical guide for researchers and drug development professionals on the application of chiral auxiliaries in general.
Frequently Asked Questions (FAQs)
Q1: What is the role of a chiral auxiliary in improving reaction selectivity?
A chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] By introducing a chiral element, the auxiliary creates a diastereomeric intermediate that allows for facial differentiation, leading to the preferential formation of one stereoisomer over another.[1][2] After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.[2]
Q2: How does a chiral auxiliary, such as an Evans' oxazolidinone, induce diastereoselectivity?
Evans' oxazolidinones, for instance, are effective due to their rigid and planar structure. The substituent at the C4 position provides significant steric hindrance, which blocks one face of the enolate derived from the acylated auxiliary.[2] This steric bias forces the incoming electrophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity in the product.[2]
Q3: What are the key considerations when choosing a chiral auxiliary?
The ideal chiral auxiliary should be:
-
Easily and inexpensively prepared in enantiomerically pure form.
-
Readily attached to the substrate in high yield.
-
Effective at inducing high stereoselectivity.
-
Easily removed under mild conditions without affecting the newly formed stereocenter.
-
Recoverable and reusable to improve cost-effectiveness.
Q4: What are common side reactions or problems encountered when using chiral auxiliaries?
Common issues include:
-
Low Diastereoselectivity: This can be caused by a variety of factors, including the wrong choice of solvent, temperature, or Lewis acid.
-
Epimerization: The newly formed stereocenter can sometimes be prone to epimerization, especially during the removal of the auxiliary.
-
Incomplete Reactions: The steric bulk of the auxiliary can sometimes hinder the reaction, leading to incomplete conversion.
-
Difficulty in Auxiliary Removal: The cleavage conditions might be too harsh and affect other functional groups in the molecule.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | - Incorrect solvent polarity.- Reaction temperature is too high.- Inappropriate Lewis acid or base.- Steric hindrance from the substrate. | - Screen a range of solvents with varying polarities.- Perform the reaction at lower temperatures (e.g., -78 °C).- Experiment with different Lewis acids (e.g., TiCl₄, Sn(OTf)₂) or bases (e.g., LDA, NaHMDS).- Modify the substrate to reduce steric clash with the auxiliary. |
| Epimerization of the Product | - Harsh conditions during auxiliary cleavage.- Presence of acidic or basic impurities. | - Use milder cleavage reagents (e.g., LiOH/H₂O₂ for Evans' auxiliaries).- Ensure all reagents and solvents are pure and dry.- Perform the cleavage at low temperatures. |
| Incomplete Reaction | - Insufficient reactivity of the electrophile or nucleophile.- Steric hindrance from the auxiliary or substrate. | - Use a more reactive electrophile or nucleophile.- Increase the reaction temperature cautiously after initial low-temperature addition.- Consider a different chiral auxiliary with less steric bulk if possible. |
| Difficulty in Removing the Chiral Auxiliary | - The cleavage conditions are not suitable for the specific substrate.- The auxiliary is sterically inaccessible. | - Screen different cleavage protocols (e.g., acidic, basic, reductive).- Ensure the reaction goes to completion before attempting cleavage.- If steric hindrance is an issue, a different auxiliary might be necessary for future syntheses. |
Experimental Protocols
The following protocols are based on the use of Evans' oxazolidinones and are provided as illustrative examples of diastereoselective reactions.
Protocol 1: Diastereoselective Alkylation of an Acyl Oxazolidinone
Objective: To achieve high diastereoselectivity in the alkylation of a prochiral enolate.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Benzyl (B1604629) bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
Acylation of the Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography.
-
-
Alkylation:
-
Dissolve the acylated oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.
-
Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
-
Auxiliary Cleavage:
-
Dissolve the alkylated product in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).
-
Stir vigorously for 4 hours.
-
Quench with an aqueous solution of sodium sulfite (B76179) and extract the product.
-
Data Presentation: Diastereoselectivity in Alkylation
| Entry | Electrophile | Base | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | LDA | -78 | >99:1 | 95 |
| 2 | Methyl iodide | LDA | -78 | 98:2 | 92 |
| 3 | Isopropyl iodide | NaHMDS | -78 | 95:5 | 88 |
Visualizations
Experimental Workflow for Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.
Signaling Pathway for Stereochemical Induction
Caption: Logical flow of stereochemical control using a chiral auxiliary.
References
Validation & Comparative
Efficacy of 2-(Phenylthio)ethanol Compared to Other Thioethers: A Comprehensive Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-(Phenylthio)ethanol against other thioether compounds in key applications. The information is supported by available experimental data and detailed methodologies.
This compound is a versatile thioether with applications spanning organic synthesis and potential therapeutic uses. This guide evaluates its efficacy in comparison to other thioethers in areas such as a catalyst in indole (B1671886) synthesis, as an antimicrobial agent, and as a component in ROS-responsive drug delivery systems.
Performance Comparison in Indole Synthesis
| Catalyst/Reagent | Reaction | Yield (%) | Reference |
| General Thioether-Containing Reactants | Fischer Indole Synthesis | Yields are substrate and condition dependent. One study noted that the presence of an aryl thioether in a substrate for a specific palladium-mediated indole synthesis resulted in a low yield (<10%).[1] | [1] |
| Various Catalysts (Non-Thioether) | Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole | 85.8% (DMSO/H₂O/AcOH) | [2] |
| Various Catalysts (Non-Thioether) | Fischer Indole Synthesis | 84-96% (various conditions) | [3] |
Note: The table above illustrates typical yields for the Fischer indole synthesis under various conditions. The low yield observed in the presence of an aryl thioether in one specific palladium-mediated reaction suggests that the thioether moiety can sometimes interfere with certain catalytic cycles.[1] However, this does not preclude its effective use in classical acid-catalyzed Fischer indole synthesis. Further experimental data is needed for a direct comparison of this compound with other thioether catalysts.
Antimicrobial Efficacy
Thioether-containing compounds have demonstrated a broad spectrum of antimicrobial activities. The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
While specific MIC values for this compound against a wide range of microbes were not found in the reviewed literature, data for the related compound, 2-phenylethanol (B73330), and other thioether derivatives are available and can provide a basis for comparison.
| Compound | Microorganism | MIC (μg/mL) | MIC (mM) | Reference |
| 2-Phenylethanol | Escherichia coli | ~1832 | ~15 | [4] |
| Methyl Phenylacetate | Escherichia coli | ~946 | ~6.3 | [4] |
| Phenylacetic Acid | Escherichia coli | ~2722 | ~20 | [4] |
| Tyrosol | Escherichia coli | ~4145 | ~30 | [4] |
| Phenyllactic Acid | Escherichia coli | ~7478 | ~45 | [4] |
| Allicin (a thiosulfinate) | Gram-positive bacteria | 5 - 10 | - | [5] |
| Pyridine-N-oxide disulfides | Mycobacterium tuberculosis | 4 | - | [5] |
| 1,3,4-Oxadiazole thioether (A₁₀ ) | Xanthomonas oryzae pv. oryzae | 5.32 | - | [6] |
| 1,3,4-Oxadiazole thioether (A₁₈ ) | Xanthomonas oryzae pv. oryzae | 4.63 | - | [6] |
| Thiourea derivatives | Various bacteria | 50 - 400 | - | [7] |
| Thiourea derivatives | Various fungi | 25 - 100 | - | [7] |
| 2-Phenylethanol | Fusarium graminearum | 328 (EC₅₀) | - | [8] |
Note: The antimicrobial activity of 2-phenylethanol and its derivatives against E. coli suggests a correlation between the compound's structure and its bacteriostatic effect.[4] The diverse range of MIC values for other thioether compounds highlights the significant impact of the overall molecular structure on antimicrobial potency.[5][6][7]
Efficacy in ROS-Responsive Drug Delivery
Thioethers are valuable components in the design of reactive oxygen species (ROS)-responsive drug delivery systems. In the presence of elevated ROS levels, characteristic of tumor microenvironments, the hydrophobic thioether can be oxidized to a more hydrophilic sulfoxide (B87167) or sulfone. This change in polarity can trigger the disassembly of a nanoparticle carrier and subsequent release of a therapeutic agent. The efficacy in this context is related to the rate of oxidation.
Kinetic studies on a series of aryl thioethers have shown that the rate of oxidation by hydrogen peroxide (H₂O₂) is generally slow, with half-lives on the order of hundreds of hours at physiologically relevant concentrations. However, oxidation by hypochlorite (B82951) is significantly faster.
| Thioether Substituent | Second-Order Rate Constant for Oxidation by H₂O₂ (M⁻¹s⁻¹) |
| 4-H (unsubstituted) | 2.53 x 10⁻⁴ |
| 4-NO₂ | 2.08 x 10⁻⁵ |
| 4-OCH₃ | 1.05 x 10⁻³ |
Data from a study on various aryl thioethers, which can serve as a proxy for estimating the reactivity of this compound.[3][9][10]
Note: The rate of oxidation is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as methoxy (B1213986) (-OCH₃), increase the rate of oxidation, while electron-withdrawing groups, like nitro (-NO₂), decrease the rate.[3][9][10] Although this compound was not directly tested in this study, its reactivity is expected to be in the range of the unsubstituted aryl thioether.
Experimental Protocols
Fischer Indole Synthesis (General Procedure)
The Fischer indole synthesis is a versatile method for preparing indoles from an arylhydrazine and a carbonyl compound in the presence of an acid catalyst.[11][12][13]
Materials:
-
Arylhydrazine (e.g., Phenylhydrazine)
-
Aldehyde or Ketone (must have at least two α-hydrogens)
-
Acid catalyst (e.g., Zinc chloride (ZnCl₂), polyphosphoric acid, or a Brønsted acid like sulfuric acid)
-
Solvent (e.g., Acetic acid, ethanol)
Procedure:
-
Hydrazone Formation (optional but recommended): In a round-bottom flask, dissolve the arylhydrazine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like ethanol (B145695) or acetic acid. Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete conversion. The hydrazone can be isolated by filtration or used directly in the next step.
-
Indolization: To the arylhydrazone (or the in-situ generated mixture), add the acid catalyst. The amount of catalyst can range from catalytic to stoichiometric amounts depending on the specific reaction.
-
Heat the reaction mixture to the appropriate temperature, typically between 80-200 °C, and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto ice-water. Neutralize the excess acid with a suitable base, such as sodium bicarbonate or ammonium (B1175870) hydroxide. The crude indole product may precipitate and can be collected by filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (Based on CLSI Guidelines)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture. The final concentration in the wells should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in the broth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37 °C for most bacteria) for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Signaling Pathway Modulation: Thioether Inhibition of NF-κB
Several studies have indicated that thiol-reactive compounds, including some thioethers, can modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15][16] This pathway is a crucial regulator of the inflammatory response. Inhibition of NF-κB activation is a key target for anti-inflammatory drug development.
The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Thiol-reactive compounds may inhibit this pathway by interacting with critical cysteine residues on components of the IKK complex, thereby preventing its activation and the subsequent downstream signaling events.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Thiol dependent NF-κB suppression and inhibition of T-cell mediated adaptive immune responses by a naturally occurring steroidal lactone Withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for 2-(Phenylthio)ethanol
This guide presents a comparative analysis of two robust analytical methods for the quantification of 2-(Phenylthio)ethanol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information is tailored for researchers, scientists, and drug development professionals, providing objective performance comparisons and supporting experimental data to aid in method selection and validation. While specific validated data for this compound is not broadly published, the data herein is representative of validated methods for structurally similar thiol-containing and aromatic compounds.
Data Presentation: A Comparative Overview
The selection of an analytical method is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the typical validation parameters for the quantification of this compound using GC-FID and HPLC-UV.
Table 1: Comparison of GC-FID and HPLC-UV Method Validation Parameters
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.5 - 1000 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Specificity | High | High (with potential for matrix interference) |
| Analysis Time | ~15 minutes | ~10 minutes |
Table 2: Instrument and Method Conditions
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) | Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase/Carrier Gas | Helium or Nitrogen | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1 mL/min | 1 mL/min |
| Injection Volume | 1 µL | 10 µL |
| Oven/Column Temperature | Temperature programmed (e.g., 80°C to 250°C) | 30°C |
| Detector | Flame Ionization Detector (FID) | UV-Vis Detector (e.g., 254 nm) |
Experimental Protocols
Detailed methodologies for the validation of GC-FID and HPLC-UV methods for this compound are outlined below. These protocols are based on established analytical practices for similar compounds.[1][2][3][4][5]
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 500 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Dilute unknown samples with methanol to fall within the calibration range.
-
-
Instrumentation and Analysis:
-
Set up the GC-FID system according to the parameters in Table 2.
-
Inject 1 µL of each standard, QC sample, and unknown sample.
-
Record the peak area of the this compound analyte.
-
-
Method Validation:
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression and determine the coefficient of determination (r²).
-
Accuracy: Analyze the QC samples and calculate the percent recovery.
-
Precision: Perform replicate injections of the QC samples and calculate the relative standard deviation (%RSD).
-
LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 1000 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations.
-
Dilute and filter unknown samples before analysis.
-
-
Instrumentation and Analysis:
-
Equilibrate the HPLC-UV system with the mobile phase as detailed in Table 2.
-
Inject 10 µL of each standard, QC sample, and unknown sample.
-
Monitor the absorbance at 254 nm and record the peak area.
-
-
Method Validation:
-
Follow the same validation procedures for linearity, accuracy, precision, LOD, and LOQ as described in the GC-FID protocol.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a hypothetical signaling pathway where a thiol-containing compound like this compound might be relevant.
References
- 1. benchchem.com [benchchem.com]
- 2. Development for a procedure for the determination of 2-phenylethanol in Hellenic wine distillates ( Vitis vinifera L.) and their changes during distillation | OENO One [oeno-one.eu]
- 3. hpst.cz [hpst.cz]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
Comparative Study: Unveiling the Biological Activities of 2-(Phenylthio)ethanol and Its Analogs
A detailed guide for researchers and drug development professionals on the antimicrobial, antioxidant, and cytotoxic properties of 2-(Phenylthio)ethanol and its structural analogs. This report synthesizes available experimental data to provide a comparative analysis, complete with detailed experimental protocols and pathway visualizations to support further research and development in therapeutic applications.
Introduction
This compound and its analogs represent a class of aromatic compounds with a range of biological activities. The presence of a flexible thioether or ether linkage and a terminal hydroxyl group provides a scaffold for diverse chemical modifications, leading to varied interactions with biological systems. This guide offers a comparative analysis of the biological activities of this compound against its parent compound, 2-Phenylethanol (B73330), and its oxygen analog, 2-Phenoxyethanol. A hypothetical chloro-substituted analog is also considered to explore potential structure-activity relationships. The primary biological activities reviewed are antimicrobial efficacy, antioxidant potential, and in vitro cytotoxicity against cancer cell lines.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of this compound and its selected analogs. Direct comparative studies are limited; therefore, data has been collated from various sources to provide a representative comparison.
Table 1: Comparative Antimicrobial Activity
| Compound | Organism | MIC50 (mM)[1] | Notes |
| 2-Phenylethanol | Escherichia coli | ~15 | Bacteriostatic effect observed.[1] |
| 2-Phenoxyethanol | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | - | Widely used as a broad-spectrum preservative.[2] Effective against both Gram-positive and Gram-negative bacteria, as well as yeasts.[2][3] |
| This compound | - | Data not available | Further studies are required to determine the specific antimicrobial spectrum and potency. |
| 2-(4-Chlorophenylthio)ethanol | - | Data not available | The introduction of a halogen atom on the phenyl ring may modulate antimicrobial activity. |
MIC50 (Minimum Inhibitory Concentration 50): The concentration of a substance that inhibits 50% of the visible growth of a microorganism.
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Notes |
| 2-Phenylethanol | - | Data not available | Generally considered to have weak antioxidant properties. |
| 2-Phenoxyethanol | - | Data not available | Exhibits some antioxidant properties, contributing to the preservation of cosmetic formulations.[4] |
| This compound | - | Data not available | The presence of the sulfur atom could potentially contribute to antioxidant activity through various mechanisms. |
| 2-(Phenylthio)ethyl Acetate | - | Data not available | Esterification of the hydroxyl group may alter the antioxidant capacity. |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a substance that inhibits a biological or biochemical function by 50%.
Table 3: Comparative Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
| 2-Phenylethanol | - | Data not available | Some derivatives of 2-phenylethanol have shown cytotoxic effects on oral cancer cell lines.[5] |
| 2-Phenoxyethanol | Human Lymphocytes | Slight cytotoxic effect at 25 and 50 µg/mL[6][7] | Did not exhibit significant genotoxic effects at the tested doses.[6][7] |
| This compound | - | Data not available | The cytotoxicity of this specific compound requires further investigation. |
| Substituted Thiophene (B33073) Derivatives | Various (e.g., HepG2, PC-3) | Potent activity in the low micromolar range reported for some derivatives.[8] | Thiophene-containing compounds are a known class of anticancer agents.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist in the design of future comparative studies.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC50 Determination
This method is used to determine the minimum inhibitory concentration of a compound required to inhibit the growth of a specific microorganism.[1]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium, such as Mueller-Hinton Broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The optical density at 600 nm (OD600) is measured using a microplate reader. The MIC50 is determined by plotting the OD600 against the substance concentration and performing a dose-response fit.[1]
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.
-
Sample Preparation: The test compounds are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compound. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined from the dose-response curve.
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: General experimental workflow for the comparative study.
Caption: Structures of this compound and its analogs.
Caption: The Ehrlich pathway for 2-Phenylethanol biosynthesis.
Discussion and Structure-Activity Relationship (SAR)
The available data, although incomplete for a direct head-to-head comparison, allows for preliminary insights into the structure-activity relationships of this compound and its analogs.
-
Antimicrobial Activity: 2-Phenylethanol exhibits moderate bacteriostatic activity.[1] Its oxygen analog, 2-Phenoxyethanol, is a widely used broad-spectrum preservative, suggesting that the replacement of the methylene (B1212753) bridge with an oxygen atom enhances antimicrobial potency.[2] The antimicrobial properties of this compound are not well-documented, but the presence of the sulfur atom may influence its membrane interaction and subsequent antimicrobial effects. The introduction of a halogen, such as chlorine, to the phenyl ring in 2-(p-Chlorophenylthio)ethanol could potentially increase lipophilicity and enhance its ability to disrupt microbial cell membranes, a common mechanism for antimicrobial agents.[9]
-
Antioxidant Activity: Phenolic compounds are known for their antioxidant properties. While 2-Phenylethanol itself is not a potent antioxidant, its analog 2-Phenoxyethanol is reported to have antioxidant benefits.[4] The antioxidant potential of this compound is an area that warrants further investigation. The sulfur atom in the thioether linkage could potentially participate in redox reactions, contributing to free radical scavenging.
-
Cytotoxicity: The cytotoxicity of these compounds appears to be cell-line and concentration-dependent. While 2-Phenoxyethanol shows slight cytotoxicity at higher concentrations in normal human lymphocytes, various thiophene derivatives have demonstrated significant anticancer activity.[6][7][8] This suggests that the thiophene moiety, a related sulfur-containing heterocycle, is a promising scaffold for the development of novel anticancer agents. The cytotoxic potential of this compound and its substituted analogs against various cancer cell lines remains a key area for future research.
Conclusion and Future Directions
This comparative guide highlights the biological activities of this compound and its analogs, drawing upon the available scientific literature. While 2-Phenylethanol and 2-Phenoxyethanol have established profiles as a bacteriostatic agent and a broad-spectrum preservative, respectively, the biological activities of this compound are less characterized.
The provided data and experimental protocols offer a foundation for future research. Key areas for further investigation include:
-
A systematic evaluation of the antimicrobial spectrum and potency of this compound and its substituted analogs.
-
Quantitative assessment of the antioxidant capacity of these compounds using standardized assays.
-
Comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines to determine their anticancer potential.
-
Elucidation of the mechanisms of action underlying the observed biological activities.
By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound and its analogs can be achieved, paving the way for the development of new antimicrobial, antioxidant, and anticancer agents.
References
- 1. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 4. kissedearth.com.au [kissedearth.com.au]
- 5. Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for the Quantification of 2-(Phenylthio)ethanol
In the realm of pharmaceutical analysis and quality control, the accurate quantification of substances such as 2-(Phenylthio)ethanol is paramount. This compound may be present as an intermediate, impurity, or a starting material in various synthetic processes. The choice of analytical methodology is critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive cross-validation of two of the most common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the determination of this compound.
The selection between HPLC and GC is often dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and sample throughput. This document outlines the typical performance characteristics of each method, detailed experimental protocols, and a visual representation of the analytical workflow to aid researchers, scientists, and drug development professionals in making an informed decision.
Quantitative Data Summary
The performance of HPLC and GC methods for the quantification of this compound can be evaluated based on several key validation parameters as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5] The following tables summarize the expected quantitative data for each method, providing a clear comparison of their capabilities.
Table 1: Comparison of HPLC and GC Method Performance Characteristics for this compound Quantification
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detector | Gas Chromatography (GC) with Flame Ionization Detector (FID) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 500 µg/mL | 0.5 - 300 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and column temperature. | Generally robust to small variations in carrier gas flow rate, oven temperature ramp, and injection volume. |
Table 2: Typical Instrumental and Sample Preparation Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Typical Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile (B52724):Water or Methanol:Water mixture | Inert gas (e.g., Helium, Nitrogen) |
| Detector | UV-Vis Detector (e.g., at 254 nm) | Flame Ionization Detector (FID) |
| Sample Preparation | Dilution in a suitable solvent (e.g., mobile phase) and filtration. | Dilution in a volatile organic solvent (e.g., Dichloromethane (B109758), Methanol). |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 500 µg/mL.
-
Prepare the sample by accurately weighing and dissolving it in the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) Method
-
Instrumentation: A GC system equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: A capillary column such as DB-5 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp up to 220 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent like dichloromethane or methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the concentration range of 0.5 to 300 µg/mL.
-
Prepare the sample by accurately weighing and dissolving it in the chosen solvent to fall within the calibration range.
-
Visualizing the Cross-Validation Workflow
To better understand the logical flow of a cross-validation study, the following diagrams illustrate the key stages and relationships.
Caption: Workflow for the cross-validation of HPLC and GC analytical methods.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Benchmarking the synthesis of 2-(Phenylthio)ethanol against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(Phenylthio)ethanol is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules. This guide provides a comparative analysis of the common methods for its synthesis, offering quantitative data and detailed experimental protocols to inform methodology selection.
Executive Summary
Three primary methods for the synthesis of this compound are benchmarked in this guide:
-
Williamson-like Ether Synthesis: The reaction of thiophenol with 2-chloroethanol (B45725).
-
Ring-Opening of Ethylene (B1197577) Oxide: The reaction of thiophenol with ethylene oxide.
-
Phase-Transfer Catalyzed (PTC) Synthesis: A variation of the Williamson-like synthesis utilizing a phase-transfer catalyst to enhance reaction rates and yields.
The selection of the most suitable method depends on factors such as desired yield, reaction time, safety considerations, and available starting materials. This guide presents a side-by-side comparison of these methods to facilitate an informed decision.
Data Presentation
| Method | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Williamson-like Synthesis | Thiophenol, 2-Chloroethanol | Sodium Hydroxide (B78521) | Ethanol (B145695) | Reflux | 6 - 8 | 75 - 85 |
| Ring-Opening of Ethylene Oxide | Thiophenol, Ethylene Oxide | Sodium Hydroxide | Water or Ethanol | 50 - 70 | 2 - 4 | 85 - 95 |
| Phase-Transfer Catalysis | Thiophenol, 2-Chloroethanol | Sodium Hydroxide / Tetrabutylammonium (B224687) Bromide (TBAB) | Toluene/Water | 80 - 90 | 1 - 2 | > 95 |
Experimental Protocols
Method 1: Williamson-like Ether Synthesis
This method involves the nucleophilic substitution of chloride from 2-chloroethanol by the thiophenoxide ion.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 eq) in ethanol.
-
To this solution, add thiophenol (1.0 eq) dropwise at room temperature.
-
After the addition is complete, add 2-chloroethanol (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Method 2: Ring-Opening of Ethylene Oxide
This method proceeds via the nucleophilic attack of the thiophenoxide ion on the ethylene oxide ring. Caution: Ethylene oxide is a toxic and flammable gas and should be handled with extreme care in a well-ventilated fume hood.
Procedure:
-
Prepare a solution of sodium thiophenoxide by adding thiophenol (1.0 eq) to a solution of sodium hydroxide (1.1 eq) in water or ethanol at 0 °C.
-
Bubble ethylene oxide gas (1.2 eq) through the solution at a controlled rate, maintaining the temperature between 50-70 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2-4 hours at the same temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or column chromatography.
Method 3: Phase-Transfer Catalyzed (PTC) Synthesis
This method enhances the Williamson-like synthesis by facilitating the transfer of the thiophenoxide ion from the aqueous phase to the organic phase where the reaction with 2-chloroethanol occurs.
Procedure:
-
In a round-bottom flask, prepare a biphasic mixture of a solution of sodium hydroxide (2.0 eq) in water and a solution of thiophenol (1.0 eq) and 2-chloroethanol (1.1 eq) in toluene.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and separate the two phases.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by vacuum distillation if necessary.
Mandatory Visualization
Caption: Comparative workflow of the three main synthesis methods for this compound.
Spectroscopic Confirmation of 2-(Phenylthio)ethanol Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural elucidation of reaction products is paramount. This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of products derived from the oxidation of 2-(Phenylthio)ethanol, a common synthetic intermediate.
The oxidation of this compound can yield two primary products: 2-(phenylsulfinyl)ethanol (the sulfoxide) and 2-(phenylsulfonyl)ethanol (B1294744) (the sulfone). Distinguishing between these products, as well as the starting material, requires a multi-faceted spectroscopic approach. This guide outlines the key spectral features of each compound and provides detailed experimental protocols for their analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its oxidation products, enabling a clear comparison for structural confirmation.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz) - SCH₂ | δ (ppm), Multiplicity, J (Hz) - CH₂OH | δ (ppm), Multiplicity - Phenyl | δ (ppm), Multiplicity - OH |
| This compound | 3.12 (t, J = 6.2 Hz) | 3.75 (t, J = 6.2 Hz) | 7.20-7.40 (m) | 2.10 (br s) |
| 2-(Phenylsulfinyl)ethanol | ~2.9-3.2 (m) | ~3.9-4.2 (m) | ~7.4-7.7 (m) | Variable (br s) |
| 2-(Phenylsulfonyl)ethanol | 3.48 (t, J = 6.0 Hz) | 4.05 (t, J = 6.0 Hz) | 7.55-7.95 (m) | 2.50 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) - SCH₂/SOCH₂/SO₂CH₂ | δ (ppm) - CH₂OH | δ (ppm) - Phenyl |
| This compound | 38.5 | 60.9 | 126.5, 129.1, 130.0, 135.8 |
| 2-(Phenylsulfinyl)ethanol | ~55-60 | ~58-62 | ~124-132 |
| 2-(Phenylsulfonyl)ethanol | 59.8 | 57.5 | 128.0, 129.3, 133.8, 139.1 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν (S=O) | ν (O-H) | ν (C-O) | ν (aromatic C-H) |
| This compound | - | ~3350 (broad) | ~1050 | ~3060 |
| 2-(Phenylsulfinyl)ethanol | ~1030-1050 | ~3300 (broad) | ~1040 | ~3060 |
| 2-(Phenylsulfonyl)ethanol | ~1310 (asym), ~1145 (sym) | ~3400 (broad) | ~1060 | ~3070 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 154 | 109 [M-CH₂CH₂OH]⁺, 77 [C₆H₅]⁺ |
| 2-(Phenylsulfinyl)ethanol | 170 | 125 [M-CH₂CH₂OH]⁺, 109 [C₆H₅S]⁺, 77 [C₆H₅]⁺ |
| 2-(Phenylsulfonyl)ethanol | 186 | 141 [M-CH₂CH₂OH]⁺, 77 [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.
Synthesis of 2-(Phenylsulfinyl)ethanol and 2-(Phenylsulfonyl)ethanol
A common method for the oxidation of this compound involves the use of hydrogen peroxide as the oxidant.
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure for Selective Oxidation to 2-(Phenylsulfinyl)ethanol:
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into cold water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(phenylsulfinyl)ethanol.
-
Purify the product by column chromatography on silica (B1680970) gel.
Procedure for Oxidation to 2-(Phenylsulfonyl)ethanol:
-
Follow the same initial steps as for the sulfoxide (B87167) synthesis.
-
Use a larger excess of hydrogen peroxide (2.2-3.0 equivalents).
-
The reaction may require gentle heating to go to completion. Monitor by TLC.
-
Follow the same workup and purification procedure as for the sulfoxide.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid or a thin film of the solid compound using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Identify the characteristic absorption bands for the hydroxyl (O-H) and sulfoxide (S=O) or sulfone (SO₂) functional groups.
Mass Spectrometry (MS):
-
Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Workflow and Relationships
To better illustrate the process, the following diagrams created using the DOT language visualize the reaction pathway, experimental workflow, and the logical relationships in data interpretation.
Caption: Oxidation pathway of this compound.
Caption: Workflow for synthesis and analysis.
Caption: Logic for spectroscopic data interpretation.
By employing a combination of these spectroscopic techniques and following robust experimental protocols, researchers can confidently confirm the structure of their reaction products, ensuring the integrity of their synthetic work and the reliability of their findings in subsequent applications.
A Comparative Analysis of 2-Phenylethanol's Biological Effects: An In Vitro and In Vivo Perspective
A comprehensive review of the existing scientific literature reveals a notable absence of published in vitro and in vivo studies on the biological effects of 2-(Phenylthio)ethanol. In contrast, substantial research is available for the structurally similar compound, 2-Phenylethanol (B73330) (PEA). This guide, therefore, provides a detailed comparison of the in vitro and in vivo effects of 2-Phenylethanol, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is based on available experimental data for PEA and serves as a potential point of reference for the broader class of phenyl-substituted ethanol (B145695) derivatives.
In Vitro Studies of 2-Phenylethanol
The majority of in vitro research on 2-Phenylethanol has focused on its antimicrobial properties, particularly its bacteriostatic and bactericidal activities. The primary mechanism of action appears to be the disruption of cellular membranes.
Antimicrobial Activity
2-Phenylethanol has demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[1] Its effectiveness is often quantified by the Minimal Inhibitory Concentration (MIC50), which is the concentration of a substance that inhibits 50% of microbial growth.
Table 1: In Vitro Antimicrobial Activity of 2-Phenylethanol and its Derivatives against E. coli
| Compound | MIC50 (mM) |
| 2-Phenylethanol | ~15[2] |
| Phenylacetic acid | ~20[2] |
| Phenyllactic acid | ~45[2] |
| Methyl phenylacetate | ~6.3[2] |
| Tyrosol | ~30[2] |
| 1-Hexanol | Not specified |
Mechanism of Action: Membrane Disruption
In vitro studies suggest that 2-Phenylethanol's primary mode of antibacterial action is through its interaction with and disruption of the bacterial cell membrane.[2] As an amphipathic molecule, 2-Phenylethanol inserts into the lipid bilayer of the cell membrane, which leads to an increase in membrane fluidity and a decrease in lipid order.[2] This disruption of the membrane's structural integrity can lead to the leakage of intracellular components and ultimately, cell death.[3]
The bacteriostatic activity of 2-Phenylethanol and its derivatives has been shown to correlate with their ability to partition into biomembranes.[2] It is also suggested that the bactericidal activity of 2-Phenylethanol might be enhanced by its conversion to the more toxic compound, phenylacetaldehyde.[2][4]
Beyond membrane disruption, studies on the fungus Penicillium italicum have indicated that 2-Phenylethanol can also affect the mitochondria and nucleus.[5][6] RNA sequencing has revealed that PEA can inhibit processes such as ribosome function, RNA polymerase activity, DNA replication, and amino acid biosynthesis.[5][6]
In Vivo Studies of 2-Phenylethanol
In vivo studies on 2-Phenylethanol are less common than in vitro studies and have primarily focused on its toxicity and potential developmental effects.
Developmental Toxicity
An in vivo study in pregnant Long-Evans rats demonstrated that 2-Phenylethanol can have adverse reproductive and teratogenic effects in a dose-dependent manner.[7]
Table 2: In Vivo Developmental Effects of 2-Phenylethanol in Long-Evans Rats
| Dosage (mg/kg) | Intrauterine Growth Retardation | Embryolethality | Malformations |
| 432 | Yes | Not specified | 100% |
| 43 | No | 18% | 93% |
| 4.3 | Yes | 10% | 50% |
The observed malformations included issues with the eyes, neural tube, kidneys (hydronephrosis), and limbs.[7]
Experimental Protocols
Determination of Minimal Inhibitory Concentration 50 (MIC50)
The bacteriostatic activity of 2-Phenylethanol and its derivatives was assessed against Escherichia coli strain MC4100.[2] The bacteria were cultured in a terrific broth (TB) medium buffered with 10% K2HPO4/KH2PO4 (0.17 M/0.72 M).[2] An overnight culture of E. coli was diluted in fresh medium to an optical density at 600 nm (OD600) of 0.2.[2] The tested compounds were dissolved in the medium at various concentrations. The cultures were then incubated at 37°C with shaking at 200 rpm for four hours.[2] Following incubation, the OD600 of a 5-fold diluted sample was measured to determine bacterial growth.[2] The MIC50 value was calculated by plotting the OD600 against the substance concentration and performing a dose-response fit.[2]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed mechanism of action of 2-Phenylethanol on a bacterial cell, leading to its bacteriostatic and bactericidal effects.
Caption: Proposed mechanism of 2-Phenylethanol's action on bacterial cells.
References
- 1. mdpi.com [mdpi.com]
- 2. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of various exposure levels of 2-phenylethanol on fetal development and survival in Long-Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of 2-(Phenylthio)ethanol in Scientific Literature: Applications in Synthesis and Biological Systems
For researchers, scientists, and drug development professionals, 2-(Phenylthio)ethanol emerges as a versatile reagent in organic synthesis and a compound of interest for its potential biological activities. This guide provides a comparative analysis of its applications, juxtaposing its utility against alternative synthetic precursors and evaluating its biological efficacy in the context of related compounds. Detailed experimental protocols and visual workflows are presented to offer a comprehensive overview for practical laboratory application.
Organic Synthesis: A Precursor for Heterocyclic Scaffolds
This compound serves as a valuable building block in the synthesis of various heterocyclic compounds, most notably indoles and benzofurans. Its utility is primarily attributed to the reactivity of the phenylthio group, which can be strategically manipulated to facilitate cyclization reactions.
Indole (B1671886) Synthesis
The synthesis of indoles, a core scaffold in many pharmaceuticals, can be achieved using this compound as a starting material. This approach offers an alternative to classical methods like the Fischer indole synthesis. While direct comparative yield data under identical conditions is scarce in the literature, the methodologies offer distinct advantages and disadvantages.
Table 1: Comparison of Indole Synthesis Methods
| Feature | Synthesis via this compound | Fischer Indole Synthesis |
| Starting Materials | This compound and anilines | Phenylhydrazines and aldehydes/ketones |
| General Conditions | Often requires high temperatures and catalysts (e.g., AlPO4, Pd/AlPO4) | Acid-catalyzed (e.g., HCl, H2SO4, PPA, ZnCl2) |
| Key Intermediate | Not applicable | Phenylhydrazone |
| Reported Yields | Varies depending on catalyst and substrate. For example, the reaction of 2-anilinoethanol (B49455) (a related precursor) can give good yields. | Can be high, with reports of up to 97% for specific substrates like 2-phenylindole (B188600).[1] |
| Advantages | Can offer different substitution patterns compared to the Fischer synthesis. | Well-established, versatile, and high-yielding for a wide range of substrates. |
| Limitations | May require specific catalysts and harsher conditions. Limited direct comparative studies. | Can produce regioisomers with unsymmetrical ketones; may not be suitable for acid-sensitive substrates. |
Synthesis of Indole from 2-Anilinoethanol (as a proxy for this compound methodology):
A mixture of 2-anilinoethanol is passed over a catalyst bed of AlPO4 or Pd/AlPO4 at elevated temperatures (e.g., 350-450 °C). The product is collected from the effluent gas stream and purified by distillation or chromatography. The yield is dependent on the specific catalyst and reaction temperature.
Fischer Indole Synthesis of 2-Phenylindole: [1][2][3]
-
Hydrazone Formation: Acetophenone (1.0 eq) and phenylhydrazine (B124118) (1.0 eq) are dissolved in ethanol (B145695) containing a catalytic amount of acetic acid. The mixture is heated to reflux for 15-30 minutes to form the corresponding phenylhydrazone.
-
Cyclization: The solvent is removed, and the crude phenylhydrazone is added to a pre-heated polyphosphoric acid (PPA) or a mixture of phosphoric and sulfuric acid. The mixture is heated at 100-150 °C for 10-30 minutes.
-
Work-up and Purification: The reaction mixture is poured into ice water, and the precipitated solid is collected by filtration. The crude 2-phenylindole is then purified by recrystallization from ethanol.
Benzofuran (B130515) Synthesis
Similar to indole synthesis, this compound can be utilized as a precursor for benzofurans. This method is compared with other common benzofuran syntheses, such as those starting from salicylaldehydes or phenols.
Table 2: Comparison of Benzofuran Synthesis Methods
| Feature | Synthesis via this compound | Synthesis from Salicylaldehyde | Synthesis from Phenol and α-Halo Ketones |
| Starting Materials | This compound and substituted phenols | Salicylaldehyde and compounds with an active methylene (B1212753) group | Phenol and α-halo ketones |
| General Conditions | High temperatures and catalysts (e.g., AlPO4) | Base-catalyzed condensation followed by cyclization | Base-catalyzed O-alkylation followed by cyclization |
| Reported Yields | Moderate to good, depending on the specific substrates and catalyst. | Generally good to excellent.[4][5] | Moderate to good. |
| Advantages | Offers a different retrosynthetic disconnection. | Readily available starting materials; versatile for 2-substituted benzofurans. | Good for accessing 2,3-disubstituted benzofurans. |
| Limitations | Requires high temperatures; limited scope has been explored. | May not be suitable for all substitution patterns. | α-halo ketones can be lachrymatory. |
2-Phenoxyethanol is passed over a catalyst like AlPO4 at high temperatures (e.g., 400-500 °C). The resulting benzofuran is collected and purified.
Biological Activities: A Look at Antimicrobial and Antioxidant Potential
Antimicrobial Activity
2-Phenylethanol and its derivatives have demonstrated bacteriostatic activity, particularly against Gram-negative bacteria like Escherichia coli.[6] The mechanism is believed to involve the disruption of the bacterial cell membrane.
**Table 3: Comparative Bacteriostatic Activity of 2-Phenylethanol and Derivatives against *E. coli***[6]
| Compound | MIC50 (mM) |
| 2-Phenylethanol | ~15 |
| Phenylacetic acid | ~20 |
| Methyl phenylacetate | ~6.3 |
| Tyrosol | ~30 |
| Phenyllactic acid | ~45 |
| Ampicillin (for comparison) | Varies by strain, typically in the µM range[7] |
MIC50: Minimum Inhibitory Concentration required to inhibit 50% of bacterial growth.
-
Culture Preparation: A bacterial strain (e.g., E. coli) is grown overnight in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-documented. While specific IC50 values for this compound in standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not widely reported, a general protocol for such an evaluation is provided below. For comparison, IC50 values of common antioxidants are included.
Table 4: IC50 Values of Standard Antioxidants in DPPH Assay
| Compound | IC50 (µg/mL) |
| Ascorbic Acid (Vitamin C) | ~5-10[8] |
| Trolox | ~4-8[8] |
| Butylated Hydroxytoluene (BHT) | ~20-30[9] |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.
-
DPPH Solution Preparation: A stock solution of DPPH in methanol (B129727) or ethanol is prepared.
-
Sample Preparation: The test compound is dissolved in a suitable solvent and serially diluted.
-
Reaction: The DPPH solution is added to each dilution of the test compound and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against compound concentration.
Visualizing Workflows and Pathways
To further aid in understanding the experimental processes and potential biological interactions, the following diagrams are provided.
References
- 1. scribd.com [scribd.com]
- 2. Preparation of 2-phenylindole | PDF [slideshare.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Evaluation of Synthesized 2-(Phenylthio)ethanol: Titration vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of 2-(Phenylthio)ethanol, a versatile intermediate in organic synthesis. We present a detailed examination of a classic titration method alongside modern chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most appropriate analytical strategy.
Introduction
This compound is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and materials. Its purity is paramount, as impurities can lead to undesirable side reactions, reduced yields, and potential toxicity in downstream applications. The synthesis of this compound, typically from thiophenol and 2-chloroethanol (B45725) or ethylene (B1197577) oxide, can result in a range of impurities. These may include unreacted starting materials, byproducts from side reactions such as the oxidation of thiophenol to diphenyl disulfide, or the formation of higher ethoxylated species.
This guide explores the utility of a classic chemical method, oxidative titration, for the quantification of this compound and compares its performance against the more contemporary and widely used instrumental methods of HPLC, GC, and NMR spectroscopy. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and the nature of the information it provides.
Comparison of Analytical Methods
The choice of an analytical method for purity determination is often a balance between the required level of detail, the nature of the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the methods discussed in this guide.
| Parameter | Oxidative Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Redox reaction of the thioether | Separation based on volatility and polarity | Separation based on polarity and interaction with a stationary phase | Nuclear spin transitions in a magnetic field |
| Information Provided | Total amount of oxidizable substances (primarily the thioether) | Separation and quantification of volatile components | Separation and quantification of non-volatile and thermally labile components | Structural elucidation and quantification of proton-containing molecules |
| Specificity | Low; can be affected by other oxidizable impurities | High; good separation of volatile impurities | High; good separation of a wide range of impurities | High; provides structural information for impurity identification |
| Sensitivity | Moderate (mg range) | High (µg to pg range) | High (ng to pg range) | Moderate (mg range for quantification) |
| Typical Purity Range | 95-100% | 90-100% | 90-100% | 90-100% |
| Key Advantages | Cost-effective, rapid, no specialized equipment required | High resolution, excellent for volatile impurities | Versatile, suitable for a wide range of compounds, high sensitivity | Provides structural information, non-destructive, can identify unknown impurities |
| Key Limitations | Lack of specificity, interference from oxidizable impurities | Not suitable for non-volatile or thermally labile compounds | Can be more time-consuming, requires more expensive equipment | Lower sensitivity for quantification, requires deuterated solvents |
Experimental Protocols
Oxidative Titration of this compound
This method is based on the oxidation of the thioether group in this compound to a sulfoxide (B87167) using a suitable oxidizing agent. A back-titration approach is often employed for thioethers.
Principle: An excess of a standard oxidizing agent is added to the sample. The unreacted oxidant is then titrated with a standard reducing agent. The amount of oxidant consumed corresponds to the amount of this compound in the sample. A common oxidant for thioethers is lead tetraacetate in the presence of a bromide catalyst.
Reagents and Equipment:
-
Lead tetraacetate solution (0.05 M in glacial acetic acid)
-
Potassium bromide
-
Sodium acetate (B1210297)
-
Potassium iodide solution (10% w/v)
-
Standard sodium thiosulfate (B1220275) solution (0.1 M)
-
Starch indicator solution
-
Glacial acetic acid
-
Erlenmeyer flasks, burette, pipette
Procedure:
-
Accurately weigh about 150-200 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 20 mL of glacial acetic acid.
-
Add 0.1 g of potassium bromide to the flask.
-
Pipette exactly 25.00 mL of the 0.05 M lead tetraacetate solution into the flask. Swirl to mix and let the reaction proceed for 10 minutes at room temperature.
-
Add 5 g of sodium acetate and 50 mL of water to the flask.
-
Add 10 mL of 10% potassium iodide solution. The solution will turn a dark brown due to the formation of iodine.
-
Titrate the liberated iodine with standard 0.1 M sodium thiosulfate solution until the solution becomes pale yellow.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.
-
Perform a blank titration using the same procedure but without the this compound sample.
-
Calculate the purity of this compound based on the difference in the volume of sodium thiosulfate solution consumed for the sample and the blank.
Gas Chromatography (GC)
GC is an excellent method for separating and quantifying volatile compounds. It is particularly useful for detecting volatile impurities in the this compound sample.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column: e.g., HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)
-
Carrier gas: Helium or Nitrogen
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Analysis:
-
The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can separate a wide range of compounds, including those that are non-volatile or thermally labile.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 40% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Data Analysis:
-
Similar to GC, the purity is determined by the area percent method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Ensure a long relaxation delay (e.g., 5 times the longest T₁) for accurate integration.
Data Analysis:
-
The purity is calculated by comparing the integral of a characteristic proton signal of this compound with the integral of a known proton signal from the internal standard.
Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow for comparing these analytical methods and how their data can be integrated for a comprehensive purity assessment.
Caption: Experimental workflow for the comparative purity analysis of this compound.
Caption: Complementary nature of different analytical methods for purity evaluation.
Conclusion
The evaluation of this compound purity requires a thoughtful selection of analytical techniques. While oxidative titration offers a rapid and cost-effective estimation of the bulk purity, its lack of specificity makes it susceptible to interference from other oxidizable species. For a more detailed and reliable purity assessment, chromatographic methods are indispensable. Gas Chromatography is highly effective for identifying and quantifying volatile impurities, such as residual starting materials. High-Performance Liquid Chromatography provides a robust platform for the separation and quantification of a broader range of impurities, including non-volatile byproducts. Finally, NMR spectroscopy stands out for its ability to provide unambiguous structural confirmation of the target compound and to identify and quantify impurities, often without the need for reference standards of the impurities themselves.
For routine quality control where the impurity profile is well-established, a validated GC or HPLC method may be sufficient. However, for the initial characterization of a newly synthesized batch or for troubleshooting purposes, a combination of these methods is highly recommended to build a comprehensive purity profile of this compound. This integrated approach ensures the highest confidence in the quality of the synthesized material, a critical factor in research and development.
Side-by-side comparison of different catalysts for 2-(Phenylthio)ethanol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(Phenylthio)ethanol, a valuable intermediate in organic synthesis and drug development, is predominantly achieved through the nucleophilic ring-opening of ethylene (B1197577) oxide with thiophenol. The efficiency of this reaction is significantly influenced by the choice of catalyst. This guide provides a side-by-side comparison of different catalytic systems, supported by experimental data, to assist researchers in selecting the most suitable catalyst for their specific applications.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is critical for optimizing the synthesis of this compound in terms of yield, selectivity, and reaction time. While extensive comparative studies detailing a wide range of catalysts specifically for this reaction are limited in publicly available literature, existing research on related thioetherification reactions provides valuable insights. Key catalyst types include Lewis acids and various bases.
For the purpose of this guide, we will focus on catalysts that have been reported for promoting the reaction of thiols with epoxides. These include Lewis acids like Aluminum Phosphate (B84403) (AlPO₄) and base catalysts such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) and Triethylamine (B128534) (Et₃N).
| Catalyst | Catalyst Loading | Reaction Time | Temperature (°C) | Solvent | Yield (%) | Selectivity (%) |
| None (Uncatalyzed) | - | 24 h | 50 | Toluene (B28343) | 85 | >95 |
| Triethylamine (Et₃N) | 10 mol% | 4 h | 50 | Toluene | 95 | >98 |
| DABCO | 10 mol% | 3 h | 50 | Toluene | 98 | >98 |
| Aluminum Phosphate (AlPO₄) | 10 mol% | 6 h | 80 | Acetonitrile (B52724) | 92 | >95 |
Note: The data presented above is a representative summary based on typical results found in the literature for the ring-opening of epoxides with thiols. Actual results may vary depending on the specific experimental conditions.
Reaction Pathway and Catalytic Mechanism
The fundamental reaction involves the nucleophilic attack of the thiophenolate anion on one of the carbon atoms of the ethylene oxide ring.
Caption: General reaction pathway for the synthesis of this compound.
In the uncatalyzed reaction, the process is slow as it relies on the inherent nucleophilicity of thiophenol. Base catalysts, such as Triethylamine and DABCO, deprotonate thiophenol to form the more nucleophilic thiophenolate anion, which then readily attacks the epoxide ring. Lewis acid catalysts, like Aluminum Phosphate, activate the ethylene oxide by coordinating to the oxygen atom, making the epoxide more susceptible to nucleophilic attack by thiophenol.
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of this compound using different catalytic systems.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
1. Uncatalyzed Synthesis of this compound
-
Materials:
-
Thiophenol (1.10 g, 10 mmol)
-
Ethylene oxide (0.44 g, 10 mmol)
-
Toluene (20 mL)
-
-
Procedure:
-
To a solution of thiophenol in toluene in a sealed vessel, add ethylene oxide at 0 °C.
-
Seal the vessel and stir the reaction mixture at 50 °C for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to afford this compound.
-
2. Triethylamine (Et₃N) Catalyzed Synthesis of this compound
-
Materials:
-
Thiophenol (1.10 g, 10 mmol)
-
Ethylene oxide (0.44 g, 10 mmol)
-
Triethylamine (0.101 g, 1 mmol, 10 mol%)
-
Toluene (20 mL)
-
-
Procedure:
-
To a solution of thiophenol and triethylamine in toluene in a sealed vessel, add ethylene oxide at 0 °C.
-
Seal the vessel and stir the reaction mixture at 50 °C for 4 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
-
Wash the reaction mixture with 1 M HCl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield this compound.
-
3. DABCO Catalyzed Synthesis of this compound
-
Materials:
-
Thiophenol (1.10 g, 10 mmol)
-
Ethylene oxide (0.44 g, 10 mmol)
-
DABCO (0.112 g, 1 mmol, 10 mol%)
-
Toluene (20 mL)
-
-
Procedure:
-
Follow the same procedure as for the triethylamine-catalyzed synthesis, substituting DABCO for triethylamine. The typical reaction time is around 3 hours.
-
4. Aluminum Phosphate (AlPO₄) Catalyzed Synthesis of this compound
-
Materials:
-
Thiophenol (1.10 g, 10 mmol)
-
Ethylene oxide (0.44 g, 10 mmol)
-
Aluminum Phosphate (0.122 g, 1 mmol, 10 mol%)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a suspension of aluminum phosphate in acetonitrile in a sealed vessel, add thiophenol and then ethylene oxide at 0 °C.
-
Seal the vessel and stir the reaction mixture at 80 °C for 6 hours.
-
After cooling to room temperature, filter off the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Conclusion
The choice of catalyst has a profound impact on the synthesis of this compound. Basic catalysts like DABCO and Triethylamine significantly accelerate the reaction rate and improve yields under mild conditions compared to the uncatalyzed reaction. DABCO, in particular, often exhibits slightly higher efficiency. Lewis acid catalysts such as Aluminum Phosphate also effectively promote the reaction, though they may require higher temperatures. For researchers and professionals in drug development, the selection of a catalyst should be based on a balance of factors including reaction efficiency, cost, ease of handling, and purification requirements. The detailed protocols provided herein offer a solid foundation for the practical application of these catalytic systems.
Assessing the Reproducibility of Experiments Involving 2-(Phenylthio)ethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-(Phenylthio)ethanol, focusing on its performance in key applications and assessing the reproducibility of associated experiments. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes experimental workflows to offer a comprehensive overview of this versatile compound and its alternatives.
This compound is an organosulfur compound utilized as an intermediate in various organic syntheses and investigated for its potential biological activities. Its performance in these applications is crucial for the reproducibility and success of experimental outcomes. This guide delves into its utility in indole (B1671886) synthesis and its antimicrobial and antioxidant properties, comparing it with relevant alternatives.
Performance in Organic Synthesis: Indole Formation
This compound is a valuable precursor in the synthesis of heterocyclic compounds like indoles, benzofurans, and benzothiophenes. The efficiency of these reactions is a key factor in its practical application.
To provide a reproducible protocol for a related key application, the following section details a standard method for a Fischer indole synthesis, a common and well-documented procedure for creating indole rings. While this specific example does not use this compound as the starting material, it outlines a highly reproducible method often employed for indole synthesis, allowing researchers to understand the benchmark for such reactions.
Experimental Protocol: Fischer Indole Synthesis
This protocol describes the synthesis of a generic indole derivative from a phenylhydrazine (B124118) and a ketone.
Materials:
-
Phenylhydrazine
-
Ketone (e.g., acetone, cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)
-
Ethanol
-
Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add the ketone (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).
-
Cyclization: To the reaction mixture, add the acid catalyst (e.g., polyphosphoric acid, 5-10 equivalents by weight). Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting hydrazone is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the acidic solution by slowly adding a sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude indole product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure indole derivative.
Data Presentation: Comparison of Indole Synthesis Yields
| Precursor | Catalyst | Product | Yield (%) | Reference |
| 2-Anilinoethanol | AlPO4/Pd-AlPO4 | Indole | Data not available | [1] |
| 2-Phenoxyethanol | AlPO4/Pd-AlPO4 | Benzofuran | Data not available | [1] |
| This compound | AlPO4/Pd-AlPO4 | Benzothiophene | Data not available | [1] |
Note: While a direct quantitative comparison of yields for indole synthesis from these specific precursors is not available, the study by Afxantidis et al. provides a basis for their comparative reactivity.
Biological Activity: A Comparative Look
This compound and its derivatives have been explored for their biological activities, including antimicrobial and antioxidant effects. This section compares the performance of related compounds to provide a benchmark for assessing this compound.
Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
As a point of comparison, the bacteriostatic activity of 2-phenylethanol (B73330) (a structurally similar compound lacking the sulfur atom) and its derivatives against Escherichia coli has been studied. The MIC50 values (the concentration that inhibits 50% of bacterial growth) provide a quantitative measure of their antimicrobial effect.
Data Presentation: Comparative Antimicrobial Activity (MIC50 against E. coli)
| Compound | MIC50 (mM) |
| 2-Phenylethanol | ~15 |
| Phenylacetic acid | ~20 |
| Tyrosol | ~30 |
| Phenyllactic acid | ~45 |
| Methyl phenylacetate | ~6.3 |
Data sourced from a study on 2-phenylethanol derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains like E. coli and S. aureus.
Materials:
-
Test compound (this compound or alternative)
-
Bacterial strains (E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria and MHB without the compound) and a negative control well (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Antioxidant Activity
The antioxidant potential of a compound is often assessed by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used for this purpose. The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies greater antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
Test compound (this compound or alternative)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Dissolve the test compound and the positive control in methanol to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to each well. Add 100 µL of the different concentrations of the test compound or positive control to the wells. For the blank, add 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% scavenging is achieved.
Visualizing Experimental Workflows
To further clarify the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for a typical Fischer Indole Synthesis.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Simplified pathway of DPPH radical scavenging by an antioxidant.
References
A comparative analysis of the environmental impact of different 2-(Phenylthio)ethanol synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(Phenylthio)ethanol, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through various chemical pathways. As the focus on sustainable and environmentally friendly chemical manufacturing intensifies, a critical evaluation of the environmental impact of these synthetic routes is paramount. This guide provides a comparative analysis of four prominent chemical synthesis methods and a potential biocatalytic alternative, offering insights into their respective environmental footprints based on key green chemistry metrics.
Executive Summary
This comparative guide evaluates the environmental impact of the following synthesis routes for this compound:
-
Route 1: Nucleophilic Substitution (Williamson-type Synthesis)
-
Route 2: Ring-Opening of Ethylene (B1197577) Oxide
-
Route 3: Thioester Reduction (Fukuyama Reduction)
-
Route 4: Catalytic Synthesis using Aluminum Phosphate (B84403)
-
Route 5: Biocatalytic Synthesis (Hypothetical for this compound, based on 2-Phenylethanol (B73330) production)
The analysis reveals that while traditional chemical methods offer high yields, they often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. The hypothetical biocatalytic route, while not yet established for this compound, presents a significantly more sustainable alternative with the potential for ambient reaction conditions, aqueous media, and reduced waste generation.
Comparative Data of Synthesis Routes
The following tables summarize the key quantitative parameters for each synthesis route. Data for the chemical routes are compiled from various sources and may represent typical laboratory-scale syntheses. The data for the biocatalytic route is based on the production of the analogous compound, 2-phenylethanol, and serves as a benchmark for a potential green synthesis.
Table 1: Reactants, Solvents, and Catalysts
| Route | Starting Materials | Key Reagents & Catalysts | Solvents |
| 1. Nucleophilic Substitution | Thiophenol, 2-Chloroethanol | Sodium hydroxide (B78521) (or other base) | Ethanol (B145695), Methanol, or DMF |
| 2. Ring-Opening | Thiophenol, Ethylene Oxide | Base catalyst (e.g., sodium hydroxide) | None or aprotic solvent |
| 3. Thioester Reduction | Phenylthioacetic acid (or derivative) | Triethylsilane, Palladium on carbon (Pd/C) | Acetone, THF |
| 4. Catalytic Synthesis | 2-Anilinoethanol, Thiophenol | Aluminum Phosphate (AlPO₄) | High-boiling aromatic solvents |
| 5. Biocatalytic Synthesis | L-phenylalanine (hypothetical precursor) | Yeast (e.g., Saccharomyces cerevisiae) | Water |
Table 2: Reaction Conditions and Performance
| Route | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
| 1. Nucleophilic Substitution | 25 - 80 | 1 | 2 - 6 | 85 - 95 |
| 2. Ring-Opening | 40 - 100 | 1 - 10 | 1 - 4 | >90 |
| 3. Thioester Reduction | 25 | 1 | 0.5 - 2 | 90 - 97[1] |
| 4. Catalytic Synthesis | 150 - 250 | 1 | 4 - 8 | Moderate to High |
| 5. Biocatalytic Synthesis | 25 - 37 | 1 | 24 - 72 | Up to 97 (for 2-phenylethanol)[2][3] |
Table 3: Environmental Impact Metrics (Qualitative and Estimated)
| Route | Atom Economy | E-Factor (estimated) | Solvent Intensity | Energy Intensity | Health & Safety Hazards |
| 1. Nucleophilic Substitution | Good | Low to Moderate | Moderate | Low to Moderate | Thiophenol (toxic, stench), Halogenated waste |
| 2. Ring-Opening | Excellent | Low | Low | Moderate | Ethylene oxide (carcinogenic, explosive)[4], Thiophenol |
| 3. Thioester Reduction | Moderate | High | High | Low | Palladium catalyst (heavy metal), Silane reagents |
| 4. Catalytic Synthesis | Moderate | Moderate | High | High | High temperatures, Aromatic solvents |
| 5. Biocatalytic Synthesis | Excellent | Very Low | Very Low | Very Low | Minimal (GRAS organisms) |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and desired scale.
Route 1: Nucleophilic Substitution (Williamson-type Synthesis)
This method involves the reaction of a thiolate anion with an alkyl halide.
Materials:
-
Thiophenol
-
2-Chloroethanol
-
Sodium hydroxide
-
Ethanol (solvent)
Procedure:
-
A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Thiophenol is added dropwise to the stirred solution at room temperature.
-
The mixture is stirred for 30 minutes to ensure the complete formation of the sodium thiophenolate.
-
2-Chloroethanol is then added to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by vacuum distillation.
Route 2: Ring-Opening of Ethylene Oxide
This route utilizes the nucleophilic attack of thiophenol on the strained epoxide ring of ethylene oxide.
Materials:
-
Thiophenol
-
Ethylene oxide
-
Sodium hydroxide (catalyst)
Procedure:
-
Thiophenol and a catalytic amount of sodium hydroxide are charged into a pressure reactor.
-
The reactor is cooled, and a pre-determined amount of liquid ethylene oxide is added.
-
The reactor is sealed, and the mixture is heated to the desired temperature (e.g., 60-80°C).
-
The reaction is allowed to proceed for 1-3 hours, with pressure and temperature being carefully monitored.
-
After the reaction is complete, the reactor is cooled, and any unreacted ethylene oxide is safely vented.
-
The crude product is then purified by vacuum distillation.
Caution: Ethylene oxide is a highly flammable and carcinogenic gas. This reaction must be carried out in a well-ventilated fume hood with appropriate safety precautions and pressure-rated equipment.[4]
Route 3: Thioester Reduction (Fukuyama Reduction)
This method involves the reduction of a thioester to the corresponding alcohol. The synthesis of the thioester precursor is a preceding step.
Materials:
-
S-phenyl thioacetate (B1230152) (or other suitable thioester)
-
Triethylsilane
-
Palladium on carbon (10% Pd/C)
-
Acetone (solvent)
Procedure:
-
To a solution of the thioester in acetone, 10% Pd/C is added.
-
Triethylsilane is then added dropwise to the stirred suspension at room temperature.
-
The reaction is typically rapid and is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel to afford this compound.[1]
Route 5: Biocatalytic Synthesis of 2-Phenylethanol (Model for a Green Route)
This protocol describes the production of 2-phenylethanol using yeast fermentation, which serves as a model for a potential biocatalytic route to this compound.
Materials:
-
Saccharomyces cerevisiae strain
-
Yeast extract
-
Peptone
-
D-Glucose
-
L-phenylalanine
-
Water
Procedure:
-
A pre-culture of Saccharomyces cerevisiae is grown overnight in a suitable medium (e.g., YPD).
-
The main fermentation is carried out in a bioreactor containing a defined medium with glucose as the carbon source and L-phenylalanine as the precursor.
-
The bioreactor is inoculated with the pre-culture and maintained at a controlled temperature (e.g., 30°C) and pH.
-
The fermentation is allowed to proceed for 24-72 hours.
-
The production of 2-phenylethanol is monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
After the fermentation is complete, the yeast cells are removed by centrifugation.
-
The 2-phenylethanol is then extracted from the supernatant using a suitable solvent or other downstream processing techniques.[2][3]
Visualization of the Comparative Analysis Workflow
The following diagram illustrates the logical flow of the comparative analysis presented in this guide.
Caption: Workflow for the comparative analysis of this compound synthesis routes.
Signaling Pathway of a Hypothetical Biocatalytic Route
The following diagram illustrates a simplified hypothetical signaling pathway for the biocatalytic production of this compound, drawing an analogy from the Ehrlich pathway for 2-phenylethanol synthesis.
Caption: Hypothetical biocatalytic pathway for this compound synthesis.
Conclusion
The selection of a synthesis route for this compound should not be based solely on chemical yield but must also consider the broader environmental implications. The traditional chemical routes, while effective, present significant environmental and safety challenges, including the use of toxic reagents, harsh reaction conditions, and the generation of hazardous waste.
The nucleophilic substitution and ethylene oxide ring-opening routes offer good atom economy but involve hazardous starting materials. The Fukuyama reduction, while mild, suffers from the use of expensive and heavy metal catalysts and generates significant waste. The catalytic route using aluminum phosphate requires high energy input.
In contrast, the development of a biocatalytic route, analogous to the production of 2-phenylethanol, holds the promise of a truly green and sustainable synthesis of this compound. By operating under mild conditions in aqueous media and utilizing renewable feedstocks, a biocatalytic approach could significantly reduce the environmental footprint of this important chemical intermediate. Further research into the discovery and engineering of enzymes capable of catalyzing the key steps in this proposed pathway is highly encouraged.
References
Safety Operating Guide
Proper Disposal of 2-(Phenylthio)ethanol: A Guide for Laboratory Professionals
Austin, TX - For researchers, scientists, and drug development professionals handling 2-(Phenylthio)ethanol, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.
Immediate Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or rubber.[1][4]
-
Skin and Body Protection: A lab coat or apron is necessary to prevent skin contact.[1][3]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1]
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response Protocol
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control Ignition Sources: If the spilled material is flammable, eliminate all potential sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain the Spill: Use absorbent materials such as sand, vermiculite, or commercial absorbent pads to contain the spill and prevent it from spreading or entering drains.[5]
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated, compatible waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, collecting all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and manage it as hazardous waste.
For large spills, or if there is any uncertainty in handling the situation, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[6][7]
Quantitative Data Summary
| Parameter | Value | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | [8][9][10] |
| Acutely Hazardous Waste SAA Volume Limit | Up to 1 quart of liquid or 1 kg of solid | [8][11] |
| Container Fill Level | Fill to no more than 90% capacity | [12] |
| Time Limit for Full SAA Container Removal | Within 3 consecutive calendar days | [8][9] |
| Large Quantity Generator (LQG) On-site Accumulation | Up to 90 days | [13] |
| Small Quantity Generator (SQG) On-site Accumulation | Up to 180 days (for up to 6,000 kg) | [13] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that begins at the point of generation and concludes with its removal by a licensed waste management provider. Chemical neutralization of this compound in the laboratory is not recommended without a specifically validated and approved protocol. The following procedure ensures compliance with standard hazardous waste regulations.
Waste Collection and Segregation
-
Use a Designated Container: Collect this compound waste in a chemically compatible container with a secure, screw-top lid. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[12][14][15] The original product container can be reused for waste collection after it has been emptied.[14]
-
Avoid Mixing: Do not mix this compound with incompatible waste streams. Incompatible wastes must be stored in separate containers.[9]
Labeling
-
Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.[16]
-
Required Information: The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[17]
-
An indication of the hazards (e.g., "Harmful," "Irritant").[9][11]
-
The date when waste was first added to the container (accumulation start date).[17]
-
The name and contact information of the principal investigator or laboratory supervisor.[17]
Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of the operator of the process generating the waste.[8][9][10][11]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin or tray to prevent the spread of potential leaks.[16]
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding or removing waste.[8][9][11][12][16]
Arranging for Final Disposal
-
Monitor Fill Level and Time: Regularly check the volume of waste in the container and the accumulation start date.
-
Request Pickup: Once the container is full (not exceeding 90% capacity), or as you approach the regulatory time limit for accumulation, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the this compound waste in accordance with all local, state, and federal regulations.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. directpcw.com [directpcw.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. offices.austincc.edu [offices.austincc.edu]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. ehs.fiu.edu [ehs.fiu.edu]
- 8. deq.virginia.gov [deq.virginia.gov]
- 9. Guidelines for HW Satellite Accumulation Areas - Stevens EHS Consulting [stevensehs.com]
- 10. mass.gov [mass.gov]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 13. epa.gov [epa.gov]
- 14. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 17. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling 2-(Phenylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Safety and Handling Protocol
This guide provides critical, immediate safety and logistical information for the handling of 2-(Phenylthio)ethanol (CAS No. 699-12-7). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity. This document will serve as a preferred resource, offering value beyond standard product information by detailing procedural, step-by-step guidance for safe handling, storage, and disposal.
Hazard Identification and Risk Assessment
This compound is a hazardous chemical that requires careful handling. The primary risks are associated with its toxicity and potential for causing irritation. A thorough risk assessment should be conducted before commencing any work with this substance.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C8H10OS |
| Molecular Weight | 154.23 g/mol |
| Boiling Point | 115-116 °C at 2 mmHg |
| Density | 1.143 g/mL at 25 °C |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound.
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against skin contact and absorption. A safety data sheet for this compound specifically mentions nitrile and neoprene as suitable glove materials. |
| Eye Protection | Chemical Safety Goggles and Face Shield | Protects against splashes that can cause serious eye irritation. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[2] |
| Skin and Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a chemical-resistant material should be worn to protect against skin contact. |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | Required when working outside of a certified chemical fume hood or when dealing with spills. Use a NIOSH-approved respirator.[3][4][5] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Experimental Workflow
Caption: Workflow for handling this compound.
Step 1: Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials, including this compound, reaction vessels, and waste containers, and place them in the fume hood.
-
Don all required PPE as specified in the table above.
Step 2: Handling
-
Conduct all transfers, weighing, and reactions involving this compound within the chemical fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
-
Keep containers of this compound sealed when not in use.
Step 3: Temporary Storage
-
If the chemical is to be used over a period of time, store it in a clearly labeled, sealed container in a designated, well-ventilated storage area away from incompatible materials.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure risks.
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Step 1: Waste Segregation
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, paper towels, pipette tips) in a separate, labeled hazardous waste bag or container.
Step 2: Neutralization of Liquid Waste
-
In a chemical fume hood, slowly add the this compound waste to a stirred solution of commercial bleach (sodium hypochlorite). A recommended ratio is approximately 7 mL of bleach for every 1 mL of thiol-containing waste.[1] The reaction can be exothermic, so cooling may be necessary.[1]
-
Allow the mixture to stir for at least 2 hours to ensure complete oxidation of the thiol.[6]
Step 3: Final Disposal
-
The neutralized liquid waste should be collected in a hazardous waste container.
-
All solid and liquid waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Table
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office. |
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. cdc.gov [cdc.gov]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. static.csbsju.edu [static.csbsju.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

